molecular formula C7H8N2O B1384365 6-Cyclopropylpyrimidin-4-ol CAS No. 7038-75-7

6-Cyclopropylpyrimidin-4-ol

Cat. No.: B1384365
CAS No.: 7038-75-7
M. Wt: 136.15 g/mol
InChI Key: ZCBSUUFNOFEDES-UHFFFAOYSA-N
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Description

6-Cyclopropylpyrimidin-4-ol is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-3-6(5-1-2-5)8-4-9-7/h3-5H,1-2H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBSUUFNOFEDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632888
Record name 6-Cyclopropylpyrimidin-4(1H)-one
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7038-75-7
Record name 6-Cyclopropylpyrimidin-4(1H)-one
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Record name 6-cyclopropylpyrimidin-4-ol
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Cyclopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly within kinase inhibitor development, the pyrimidine scaffold is of paramount importance.[1] Its unique electronic and structural features allow for targeted interactions with enzyme active sites.[1] 6-Cyclopropylpyrimidin-4-ol is a key intermediate in the synthesis of a variety of biologically active compounds. A thorough understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for its effective utilization in medicinal chemistry and process development. Poor aqueous solubility can impede bioavailability and lead to misleading results in biological screening, while uncharacterized stability can jeopardize shelf-life and therapeutic efficacy.[2]

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and field-tested experimental methodologies. The protocols detailed herein are presented as self-validating systems, ensuring the generation of robust and reliable data.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental physicochemical characteristics. These properties govern its behavior in both chemical and biological systems.

Structural and Molecular Identifiers

The unambiguous identification of a chemical entity is the cornerstone of all subsequent scientific investigation. The structural and molecular identifiers for this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 7038-75-7[3][4]
Molecular Formula C₇H₈N₂O[1][3]
Molecular Weight 136.15 g/mol [1][3]
Canonical SMILES C1CC1C2=CC(=O)N=CN=C2PubChem

Diagram 1: Chemical Structure of this compound

A 2D representation of the chemical structure.

Physical Properties

The physical state and thermal behavior of a compound are critical for its handling, storage, and formulation.

PropertyValueNotesSource
Melting Point 163-165 °CExperimental[1]
Boiling Point 246.0 ± 23.0 °CPredicted[1]
Density 1.43 ± 0.1 g/cm³Predicted[1]

Expert Insight: The experimental melting point provides a narrow range, suggesting a relatively pure substance. The predicted boiling point and density, while useful for initial assessment, should be experimentally verified for critical applications such as process scale-up, where these parameters directly impact equipment selection and safety protocols.

Solubility, Lipophilicity, and Acidity: The Triad of Developability

The interplay between a compound's solubility, lipophilicity (logP), and acidity (pKa) is a primary determinant of its "drug-like" characteristics, influencing absorption, distribution, metabolism, and excretion (ADME).

Aqueous Solubility

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

This method determines the true equilibrium solubility of a compound and is considered the gold standard.[2]

Diagram 2: Workflow for Thermodynamic Solubility Determination

G start Start: Solid Compound add_solvent Add excess solid to aqueous buffer (e.g., PBS, pH 7.4) start->add_solvent equilibrate Equilibrate (e.g., 24-48h with agitation) add_solvent->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate quantify Quantify concentration in supernatant (e.g., HPLC-UV, LC-MS) separate->quantify end End: Determine Equilibrium Solubility quantify->end

A stepwise process for measuring thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.[2]

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and aqueous phases by centrifugation at high speed, followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve must be prepared to ensure accurate quantification.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross cell membranes. A calculated logP value for the closely related analog, 6-Amino-2-cyclopropylpyrimidin-4-ol, is 0.6418, suggesting a relatively balanced hydrophilic-lipophilic character.[6]

Experimental Protocol: Shake-Flask Method for logP Determination

Methodology:

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol.

  • Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Acidity (pKa)

The pKa is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid in solution. For this compound, the acidic proton is on the hydroxyl group of the pyrimidinol ring. The pKa value is critical as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. While an experimental pKa for this specific compound is not available, theoretical calculations can provide an estimate.[7][8][9][10]

Experimental Protocol: Potentiometric Titration for pKa Determination

Diagram 3: Potentiometric Titration Workflow

G start Start: Dissolved Compound titrate Titrate with standardized acid or base start->titrate measure_ph Continuously monitor pH with a calibrated electrode titrate->measure_ph plot Plot pH vs. titrant volume measure_ph->plot analyze Identify inflection point(s) of the titration curve plot->analyze calculate_pka Calculate pKa from the half-equivalence point analyze->calculate_pka end End: Determine pKa calculate_pka->end

References

An In-Depth Technical Guide to 6-Cyclopropylpyrimidin-4-ol (CAS 7038-75-7): A Key Intermediate in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyclopropylpyrimidin-4-ol, identified by the CAS number 7038-75-7, has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features, combining a pyrimidine core with a cyclopropyl moiety, make it a valuable intermediate for the synthesis of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of next-generation therapeutics. The pyrimidine nucleus is a fundamental component of DNA and RNA, and its derivatives are well-established for their significant pharmacokinetic profiles, including good solubility and metabolic stability.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 7038-75-7[2]
Molecular Formula C₇H₈N₂O[2]
Molecular Weight 136.15 g/mol [2]
Melting Point 163-165 °C[2]
Boiling Point (Predicted) 246.0 ± 23.0 °C[2]
Density (Predicted) 1.43 ± 0.1 g/cm³[2]
MDL Number MFCD12032878[2]

Synthesis of this compound

The synthesis of this compound is a critical step in its utilization as a pharmaceutical intermediate. A common and effective method involves the cyclocondensation of a β-ketoester with a formamidine source.

Experimental Protocol: Synthesis via Condensation of Ethyl 3-cyclopropyl-3-oxopropanoate with Formamidine Acetate

This protocol outlines a robust and scalable synthesis of this compound.

Materials:

  • Ethyl 3-cyclopropyl-3-oxopropanoate

  • Formamidine acetate

  • Sodium methoxide

  • Methanol

  • Acetic acid

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (3.0 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add formamidine acetate (1.5 equivalents) and ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with glacial acetic acid to a pH of approximately 7.

  • Isolation of Product: Remove the methanol under reduced pressure. To the resulting residue, add deionized water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Causality of Experimental Choices:

  • Sodium methoxide acts as a strong base to deprotonate the active methylene group of the β-ketoester, facilitating the initial Michael addition to formamidine.

  • Methanol serves as a suitable solvent that readily dissolves the reactants and the base.

  • Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration steps to form the pyrimidine ring.

  • Neutralization with acetic acid quenches the reaction and precipitates the product, which is less soluble in the aqueous-methanolic mixture at neutral pH.

  • Recrystallization is a standard and effective method for purifying solid organic compounds, removing any unreacted starting materials and by-products.

References

The Core Mechanism of 6-Cyclopropylpyrimidin-4-ol Derivatives in Kinase Inhibition: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-cyclopropylpyrimidin-4-ol scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology. Its inherent structural features, including its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases, combined with the favorable physicochemical properties imparted by the cyclopropyl group, make it a valuable building block for potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the mechanism of action of kinase inhibitors derived from this core, intended for researchers, scientists, and drug development professionals. We will dissect the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate these mechanisms, focusing on a representative Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor as a case study.

Introduction: The Strategic Advantage of the this compound Core

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA. In the realm of kinase inhibition, its nitrogen atoms act as crucial hydrogen bond acceptors, mimicking the adenine base of ATP and enabling competitive binding to the kinase hinge region.[1] The addition of a cyclopropyl group at the 6-position offers several advantages in drug design. This small, rigid ring system can enhance metabolic stability, improve potency, and provide a vector for exploring chemical space to optimize selectivity and pharmacokinetic properties.[2]

Derivatives of this compound have been investigated as inhibitors of a range of kinases, including Epidermal Growth Factor Receptor (EGFR), c-Jun N-terminal Kinase (JNK), and Cyclin-Dependent Kinases (CDKs).[3][4] This guide will focus on the well-characterized mechanism of CDK4/6 inhibition as a prime example of the therapeutic potential unlocked by this versatile scaffold.

Unraveling the Mechanism of Action: A Focus on CDK4/6 Inhibition

Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[5] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Small molecule inhibitors that target CDK4/6 have shown significant clinical success, particularly in the treatment of hormone receptor-positive (HR+) breast cancer.[6]

Molecular Interactions at the ATP-Binding Site

The primary mechanism of action for this compound-derived kinase inhibitors is competitive inhibition at the ATP-binding site of the target kinase. The pyrimidine core forms critical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of key residues in the hinge region of the kinase, effectively blocking the binding of ATP and preventing the phosphorylation of downstream substrates.[7]

The 4-ol (or its tautomeric 4-oxo form) can also participate in hydrogen bonding, further anchoring the inhibitor in the active site. The cyclopropyl group typically occupies a hydrophobic pocket, contributing to the overall binding affinity. Substitutions at other positions on the pyrimidine ring are strategically designed to enhance selectivity and potency by interacting with specific amino acid residues unique to the target kinase.

Figure 1: Generalized Kinase Inhibition Workflow cluster_0 In Vitro Assays cluster_1 Mechanism Elucidation Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Validate cellular activity Target Engagement Target Engagement Cell-Based Assay->Target Engagement Confirm on-target effect Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Phenotypic Outcome Phenotypic Outcome Downstream Signaling->Phenotypic Outcome Lead Compound Lead Compound Lead Compound->Biochemical Assay Determine IC50

Caption: A generalized workflow for characterizing kinase inhibitors.

Cellular Consequences of CDK4/6 Inhibition

The inhibition of CDK4/6 by a this compound derivative leads to a cascade of downstream cellular events:

  • G1 Cell Cycle Arrest: By preventing the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK4/6, the inhibitor maintains Rb in its active, hypophosphorylated state.[2] Active Rb binds to the E2F transcription factor, preventing the expression of genes required for entry into the S phase. This results in a robust G1 cell cycle arrest.[6]

  • Induction of Senescence and Apoptosis: Prolonged G1 arrest can trigger cellular senescence, a state of irreversible growth arrest. In some cancer cell lines, CDK4/6 inhibition can also lead to apoptosis (programmed cell death).[2]

  • Rb-Dependency: The efficacy of CDK4/6 inhibitors is largely dependent on the presence of a functional Rb protein. Cancer cells with a loss-of-function mutation in the RB1 gene are typically resistant to these agents.[2]

Figure 2: CDK4/6 Inhibition Signaling Pathway Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates pRb p-Rb (Inactive) Inhibitor This compound Derivative Inhibitor->CDK4/6 inhibits E2F E2F Rb->E2F sequesters G1 Arrest G1 Arrest Rb->G1 Arrest leads to S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription of

Caption: The signaling pathway of CDK4/6 inhibition leading to G1 arrest.

Experimental Protocols for Mechanistic Elucidation

A robust understanding of the mechanism of action requires a combination of biochemical and cell-based assays. The following protocols are fundamental to characterizing a novel kinase inhibitor derived from this compound.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

    • Rb protein substrate.

    • ATP (adenosine triphosphate).

    • Test compound (this compound derivative) at various concentrations.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
Derivative XCDK4/Cyclin D115
Derivative XCDK6/Cyclin D325
Palbociclib (Control)CDK4/Cyclin D111
Palbociclib (Control)CDK6/Cyclin D316
Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

Methodology:

  • Cell Lines:

    • Rb-positive cancer cell line (e.g., MCF-7 breast cancer).

    • Rb-negative cancer cell line (e.g., MDA-MB-468 breast cancer) as a negative control.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Measure cell viability using a suitable method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Calculate the GI50 (concentration for 50% growth inhibition) values.

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle distribution.

Methodology:

  • Procedure:

    • Treat cancer cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

    • Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The this compound scaffold represents a highly validated and versatile starting point for the design of potent and selective kinase inhibitors. As exemplified by CDK4/6 inhibitors, derivatives of this core can effectively block ATP binding, leading to the inhibition of downstream signaling pathways and ultimately arresting the proliferation of cancer cells. The experimental protocols outlined in this guide provide a robust framework for elucidating the mechanism of action of novel compounds based on this privileged structure.

Future research in this area will likely focus on further optimizing the selectivity of these inhibitors to minimize off-target effects and exploring their application in combination therapies to overcome drug resistance. The continued exploration of the chemical space around the this compound core holds significant promise for the development of next-generation targeted cancer therapeutics.

References

Spectroscopic Characterization of 6-Cyclopropylpyrimidin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Cyclopropylpyrimidin-4-ol, a molecule of interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental data for this specific molecule is not widely available in public repositories, this guide synthesizes established principles of spectroscopic interpretation for pyrimidine derivatives and related heterocyclic compounds to provide a robust predictive framework.[3][4][5]

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1][4] The presence of a cyclopropyl group and a hydroxyl function on the pyrimidine ring suggests unique structural and electronic properties that can be elucidated through modern spectroscopic techniques. Understanding the characteristic spectral signatures of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of similar structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[4] For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the atoms.

The predicted ¹H NMR spectrum of this compound, hypothetically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), is expected to exhibit distinct signals for the pyrimidine ring protons, the cyclopropyl protons, and the hydroxyl proton. DMSO-d₆ is a common solvent for NMR analysis of organic molecules.[6] It's important to note that residual water in DMSO-d₆ typically appears as a broad singlet around 3.33 ppm, and the residual solvent peak (DMSO-d₅) is observed as a quintet at approximately 2.50 ppm.[6][7][8]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2 (pyrimidine)8.0 - 8.2Singlet (s)-
H-5 (pyrimidine)5.8 - 6.0Singlet (s)-
H-7 (cyclopropyl CH)1.8 - 2.0Multiplet (m)-
H-8/H-9 (cyclopropyl CH₂)0.8 - 1.2Multiplet (m)-
OH11.0 - 12.0Broad Singlet (br s)-
  • Rationale for Predictions:

    • Pyrimidine Protons (H-2, H-5): The pyrimidine ring protons are in an electron-deficient environment, leading to downfield chemical shifts. H-2 is expected to be the most downfield due to the inductive effect of the two adjacent nitrogen atoms. H-5 will be further upfield, influenced by the adjacent carbon and nitrogen.

    • Cyclopropyl Protons (H-7, H-8/H-9): The cyclopropyl protons are expected in the aliphatic region. The methine proton (H-7) will be slightly more downfield than the methylene protons (H-8/H-9) due to its attachment to the pyrimidine ring. The strained nature of the cyclopropyl ring can lead to complex splitting patterns.

    • Hydroxyl Proton (OH): The hydroxyl proton is expected to be a broad singlet at a significantly downfield chemical shift due to hydrogen bonding with the DMSO solvent and potential tautomerism with the pyrimidinone form.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on typical values for pyrimidine and cyclopropyl moieties.[9][10][11]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (pyrimidine)150 - 155
C-4 (pyrimidine)165 - 170
C-5 (pyrimidine)100 - 105
C-6 (pyrimidine)160 - 165
C-7 (cyclopropyl CH)15 - 20
C-8/C-9 (cyclopropyl CH₂)5 - 10
  • Rationale for Predictions:

    • Pyrimidine Carbons (C-2, C-4, C-5, C-6): The pyrimidine carbons are expected in the aromatic/heteroaromatic region. C-4 and C-6, being attached to electronegative atoms (oxygen and nitrogen, and the cyclopropyl group respectively), will be significantly downfield. C-2 will also be downfield due to the two adjacent nitrogens. C-5 is anticipated to be the most upfield of the pyrimidine carbons.

    • Cyclopropyl Carbons (C-7, C-8/C-9): The cyclopropyl carbons will appear in the aliphatic region at relatively upfield chemical shifts, characteristic of strained ring systems.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[3][12][13] The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O (from the pyrimidinone tautomer), and C=N/C=C bonds.[3][14]

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (H-bonded)3200 - 2800Broad, Strong
C-H stretch (aromatic/vinylic)3100 - 3000Medium
C-H stretch (aliphatic, cyclopropyl)3000 - 2850Medium
C=O stretch (pyrimidinone tautomer)1700 - 1650Strong
C=N/C=C stretch (pyrimidine ring)1650 - 1550Medium to Strong
C-O stretch1250 - 1150Medium
  • Rationale for Predictions:

    • The broad O-H stretching band is indicative of the hydroxyl group and its involvement in hydrogen bonding.

    • The presence of a strong C=O stretching band would suggest a significant contribution from the pyrimidinone tautomer in the solid state.

    • The C=N and C=C stretching vibrations of the pyrimidine ring typically appear in the 1650-1550 cm⁻¹ region.[3]

    • The C-H stretching bands for the aromatic and cyclopropyl protons will be in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[4][15][16] For this compound (Molecular Formula: C₇H₈N₂O), the calculated molecular weight is 136.15 g/mol .

  • Predicted Molecular Ion: A prominent molecular ion peak ([M]⁺) is expected at m/z 136.

  • Predicted Fragmentation Pattern: The fragmentation of pyrimidine derivatives can be complex.[15][17][18][19][20] Key predicted fragmentation pathways for this compound include:

    • Loss of CO (m/z 28) from the pyrimidinone tautomer to give a fragment at m/z 108.

    • Loss of the cyclopropyl group (C₃H₅, m/z 41) to yield a fragment at m/z 95.

    • Cleavage of the pyrimidine ring can lead to various smaller fragments.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections outline recommended procedures for acquiring NMR, IR, and MS data for this compound.

NMR Data Acquisition

References

A Technical Guide to the Tautomeric Landscape of 6-Cyclopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, represents a critical consideration in drug discovery and development. The specific tautomeric forms of a molecule can profoundly influence its physicochemical properties, receptor binding affinity, and metabolic stability. This technical guide provides an in-depth examination of the tautomerism of 6-cyclopropylpyrimidin-4-ol, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the potential tautomeric forms, the analytical techniques for their characterization, and the key factors influencing the tautomeric equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental chemical phenomenon.

Introduction: The Significance of Tautomerism in Drug Design

The concept of tautomerism is fundamental to the structure and reactivity of many organic molecules, particularly heterocyclic systems that are prevalent in pharmaceuticals.[1] Tautomers are constitutional isomers that exist in a dynamic equilibrium, typically involving the migration of a proton.[2] For drug candidates, the dominant tautomeric form can dictate crucial parameters such as solubility, lipophilicity, and the ability to form hydrogen bonds with a biological target.[3][4] Mischaracterization of the tautomeric state can lead to erroneous structure-activity relationship (SAR) interpretations and ultimately, the failure of promising drug candidates.

The 4-pyrimidinone core, present in nucleic acid bases like guanine, uracil, and thymine, has been the subject of extensive experimental and theoretical studies regarding its tautomeric behavior.[1] The equilibrium between the keto (pyrimidinone) and enol (hydroxypyrimidine) forms is a key aspect of its chemistry.[1][5][6][7][8] This guide will specifically focus on the 6-cyclopropyl substituted derivative, dissecting the influence of this unique substituent on the tautomeric landscape.

Tautomeric Possibilities in this compound

This compound can theoretically exist in several tautomeric forms. The primary equilibrium to consider is the keto-enol tautomerism involving the pyrimidinone ring.

  • Keto Tautomer (Amide): 6-cyclopropylpyrimidin-4(3H)-one and 6-cyclopropylpyrimidin-4(1H)-one.

  • Enol Tautomer (Hydroxy): this compound.

Additionally, depending on the conditions, amine-imine tautomerism could also be considered if other functional groups were present, though it is not the primary focus for this specific molecule. Computational studies on the parent 4-pyrimidinone molecule have consistently shown that the 4-keto structure is the most stable form.[1] The introduction of a cyclopropyl group at the 6-position is not expected to fundamentally alter this preference but may subtly influence the equilibrium due to its electronic properties.[9][10][11] The cyclopropyl group can act as a good donor in hyperconjugation, which could stabilize adjacent carbocations or influence the electron density of the pyrimidine ring.[9]

Tautomers Keto1H 6-Cyclopropylpyrimidin-4(1H)-one (Keto) Enol This compound (Enol) Keto1H->Enol Proton Transfer Keto3H 6-Cyclopropylpyrimidin-4(3H)-one (Keto) Keto3H->Enol Proton Transfer

Caption: Potential Tautomeric Equilibria for this compound.

Experimental Characterization of Tautomeric Forms

A multi-pronged analytical approach is essential for the unambiguous determination of the predominant tautomeric form and the quantification of the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[2][12][13][14] Both proton (¹H) and carbon-¹³C NMR provide distinct signatures for each tautomer.

  • ¹H NMR: The chemical shifts of the protons attached to the pyrimidine ring and the NH protons are highly sensitive to the tautomeric state. In the keto form, a distinct NH proton signal is expected, which would be absent in the enol form, replaced by an OH signal. The slow rate of interconversion between keto and enol tautomers on the NMR timescale often allows for the observation of separate signals for each species, enabling their quantification by integration.[12][15]

  • ¹³C NMR: The chemical shift of the C4 carbon is a key indicator. In the keto tautomer, this carbon will have a chemical shift characteristic of a carbonyl group, while in the enol form, it will be in the range of a carbon atom of an aromatic ring bearing a hydroxyl group.

Experimental Protocol: ¹H NMR for Tautomer Ratio Determination

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Integration and Analysis: Integrate the signals corresponding to unique protons of each tautomer. For instance, integrate the distinct NH proton signal of the keto form and a well-resolved aromatic proton of the enol form. The ratio of the integrals will provide the molar ratio of the tautomers in that specific solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be a valuable technique for studying tautomeric equilibria, especially when the tautomers have distinct chromophores.[16][17][18][19] The keto and enol forms of pyrimidinones are expected to have different absorption maxima (λ_max) due to differences in their electronic conjugation.

  • Keto Tautomer: Typically exhibits a π → π* transition at a shorter wavelength.

  • Enol Tautomer: The extended conjugation in the aromatic enol form often results in a bathochromic shift (a shift to a longer wavelength) of the π → π* transition compared to the keto form.[20]

Experimental Protocol: Solvent-Dependent UV-Vis Spectroscopy

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a non-polar, aprotic solvent (e.g., cyclohexane or dioxane).

  • Sample Preparation: Prepare a series of solutions with the same concentration of the compound in a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., cyclohexane, acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Compare the λ_max values and the overall spectral shapes across the different solvents. A significant shift in λ_max or the appearance of new absorption bands is indicative of a shift in the tautomeric equilibrium.[21][22][23]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state.[3][4][24][25][26] By determining the precise atomic positions, it can unambiguously identify the tautomeric form present in the crystal lattice. While this method provides a static picture and does not directly reflect the equilibrium in solution, it is invaluable for establishing the structure of the thermodynamically most stable form in the solid state.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and can be significantly influenced by several factors.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing one tautomer over another.[21][22][23][27]

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with both the keto and enol forms. Their effect on the equilibrium will depend on the relative stabilization of each tautomer.

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can act as hydrogen bond acceptors and may favor the tautomer with a better hydrogen bond donor group.

  • Non-polar Solvents (e.g., cyclohexane, carbon tetrachloride): In these solvents, intramolecular hydrogen bonding, if possible, can play a significant role in stabilizing a particular tautomer.

Table 1: Expected Predominant Tautomer in Different Solvents

Solvent TypeExpected Predominant TautomerRationale
Non-polarKetoGenerally, the keto form of 4-pyrimidinone is more stable.[1]
Polar AproticKetoThe NH group of the keto form can act as a hydrogen bond donor.
Polar ProticKetoWhile both forms can interact, the inherent stability of the keto form often prevails.[1]
pH

The pH of the medium can have a profound effect on the tautomeric equilibrium, especially for ionizable molecules. At different pH values, the molecule can exist in its neutral, protonated, or deprotonated forms, each with its own tautomeric preferences. For this compound, changes in pH will influence the protonation state of the pyrimidine ring nitrogens and the hydroxyl/amide group, thereby shifting the equilibrium.

Temperature

Temperature can influence the tautomeric equilibrium constant (K_T). By studying the equilibrium at different temperatures (Variable Temperature NMR), thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) for the tautomerization process can be determined.

Computational Analysis of Tautomer Stability

Quantum chemical calculations are a powerful complementary tool to experimental studies.[5][6][7][8] Methods such as Density Functional Theory (DFT) can be used to calculate the relative energies of the different tautomers in the gas phase and in solution (using continuum solvent models). These calculations can provide valuable insights into the intrinsic stability of the tautomers and help in the interpretation of experimental data. Computational studies have shown that for 4-hydroxypyrimidine, the ketonic form is more stable.[5]

Workflow cluster_exp Experimental Characterization cluster_comp Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C) Ratio Tautomer Ratio in Solution NMR->Ratio UVVis UV-Vis Spectroscopy EquilibriumShift Equilibrium Shift with Solvent UVVis->EquilibriumShift Xray X-ray Crystallography SolidState Solid-State Structure Xray->SolidState DFT DFT Calculations (Relative Energies) Stability Relative Stability DFT->Stability Tautomer This compound Tautomer->NMR Tautomer->UVVis Tautomer->Xray Tautomer->DFT

Caption: Integrated Workflow for Tautomerism Analysis.

Conclusion

The tautomeric behavior of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A comprehensive understanding of its tautomeric landscape is paramount for its successful application in drug discovery programs. This guide has outlined the key theoretical considerations, experimental methodologies, and influencing factors. For any drug development professional working with this or similar heterocyclic systems, a thorough investigation of tautomerism, employing a combination of spectroscopic and computational techniques, is not just recommended but essential for making informed decisions and advancing promising candidates. It is consistently observed that for 4-pyrimidinone and its analogs, the keto form is the most stable structure.[1]

References

An In-Depth Technical Guide to the In Silico Prediction of 6-Cyclopropylpyrimidin-4-ol Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] 6-Cyclopropylpyrimidin-4-ol, a specific derivative, presents an intriguing candidate for bioactivity exploration. This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of its biological activity. Eschewing a rigid template, this document is structured to logically flow from foundational molecular analysis to a multi-pronged computational prediction strategy, culminating in data synthesis and interpretation. We will delve into the causality behind methodological choices, providing detailed, field-proven protocols for target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate early-phase drug discovery.

Foundational Analysis: Understanding the Molecule

Before any predictive modeling, a thorough understanding of the subject molecule is paramount. This initial phase establishes the physicochemical context that governs all subsequent in silico experiments.

Structural and Physicochemical Profile

The first step is to define the molecule's structure and calculate its fundamental physicochemical properties. The structure is represented by its SMILES (Simplified Molecular-Input Line-Entry System) string: C1CC1C2=NC=NC(=C2)O. Using this, we can compute key descriptors that influence a molecule's pharmacokinetic and pharmacodynamic behavior.

Why this is important: Properties like molecular weight (MW), lipophilicity (LogP), and polar surface area (TPSA) are critical determinants of a molecule's ability to be absorbed, distributed through the body, and penetrate cell membranes. These values are benchmarked against established rules, such as Lipinski's Rule of Five, to provide an early assessment of "drug-likeness."

PropertyValueDrug-Likeness Assessment (Lipinski's Rule)
Molecular FormulaC7H8N2O-
Molecular Weight136.15 g/mol Compliant (< 500)
LogP (Consensus)0.55Compliant (< 5)
Topological Polar Surface Area (TPSA)49.4 ŲCompliant
Hydrogen Bond Donors1Compliant (≤ 5)
Hydrogen Bond Acceptors3Compliant (≤ 10)
Rotatable Bonds1Compliant (≤ 10)
Table 1: Physicochemical properties of this compound, calculated using SwissADME.[5][6]

The data in Table 1 suggest that this compound has a favorable physicochemical profile for a potential oral drug candidate.

The In Silico Bioactivity Prediction Workflow

Our predictive strategy is a multi-step pipeline designed to systematically identify potential biological targets and characterize the molecule's interaction with them. This integrated approach, combining ligand-based and structure-based methods, provides a more robust and validated prediction.

In_Silico_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Structure-Based Validation cluster_3 Phase 4: Pharmacokinetic Profile cluster_4 Phase 5: Synthesis & Validation A Molecule Definition (this compound) B Physicochemical Profiling (SwissADME) A->B C Ligand-Based Target Prediction (SwissTargetPrediction) B->C D Fetch Target Structures (Protein Data Bank) C->D Top Predicted Targets E Molecular Docking Simulation (AutoDock Vina) D->E F Binding Affinity & Pose Analysis E->F H Synthesize Results & Formulate Hypothesis F->H G ADMET Prediction (SwissADME, admetSAR) G->H I In Vitro Experimental Validation H->I

Caption: Overall workflow for in silico bioactivity prediction.

Step 1: Ligand-Based Target Prediction

This approach operates on the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets.[7] We use this method to cast a wide net and identify the most probable biological targets.

Causality & Rationale: By comparing our query molecule to a vast database of compounds with known bioactivities, we can generate a ranked list of potential protein targets. This is an efficient first step to hypothesize a mechanism of action without requiring prior knowledge of the molecule's function. We will use the SwissTargetPrediction server, which combines 2D and 3D similarity measures for robust prediction.[8][9][10][11][12]

Experimental Protocol: Target Prediction with SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server.[9]

  • Input Molecule: In the "Enter a SMILES or draw a molecule" field, paste the SMILES string for this compound: C1CC1C2=NC=NC(=C2)O.

  • Select Organism: Choose Homo sapiens from the dropdown menu to focus the search on human proteins.

  • Run Prediction: Click the "Predict targets" button.

  • Analyze Results: The output will be a list of protein targets, ranked by probability. The targets with the highest probability (lowest value) are the most likely candidates. Pay close attention to protein classes that appear frequently, such as kinases, GPCRs, or enzymes, as pyrimidine scaffolds are known to interact with these families.[13]

Step 2: Structure-Based Validation via Molecular Docking

Once we have a list of prioritized targets, we must validate these predictions using a structure-based approach. Molecular docking simulates the binding of our molecule (the ligand) into the binding site of a target protein (the receptor).[14][15][16][17]

Causality & Rationale: Docking predicts the preferred binding pose and estimates the binding affinity (strength) of the interaction. A low binding energy (typically a negative value) suggests a more stable and favorable interaction. This step is crucial for validating the targets identified in Step 1 and providing a structural hypothesis for the molecule's activity. We will use AutoDock Vina, a widely-used and validated docking software.[18][19][20][21]

Molecular_Docking_Process Receptor 1. Prepare Receptor (PDB Structure, e.g., Kinase) GridBox 3. Define Binding Site (Grid Box Generation) Receptor->GridBox Ligand 2. Prepare Ligand (this compound) Docking 4. Run Docking Simulation (AutoDock Vina) Ligand->Docking GridBox->Docking Analysis 5. Analyze Results (Binding Energy & Poses) Docking->Analysis

Caption: Conceptual workflow of a molecular docking experiment.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol assumes the use of AutoDock Tools for file preparation and PyMOL for visualization. Let's assume SwissTargetPrediction identified a specific kinase (e.g., a Cyclin-Dependent Kinase - CDK) as a high-probability target.

  • Receptor Preparation:

    • a. Download Structure: Go to the RCSB Protein Data Bank (PDB) and download the crystal structure of the target kinase (e.g., PDB ID: 2A4L).[22][23][24][25][26]

    • b. Clean PDB: Open the PDB file in a molecular viewer. Remove water molecules, co-factors, and any co-crystallized ligands. Save the cleaned protein structure.

    • c. Convert to PDBQT: In AutoDock Tools, open the cleaned PDB file. Add polar hydrogens and compute Gasteiger charges. Save the final receptor file in PDBQT format. This format includes atomic charge and atom type information required by Vina.

  • Ligand Preparation:

    • a. Generate 3D Structure: Using a chemical drawing tool, create the 2D structure of this compound and convert it to a 3D SDF file.

    • b. Convert to PDBQT: Open the ligand SDF file in AutoDock Tools. The software will automatically detect the root and define rotatable bonds. Save the ligand in PDBQT format.

  • Grid Box Definition:

    • a. Identify Binding Site: The binding site is often the cavity where the original, co-crystallized ligand was located.

    • b. Center and Size: In AutoDock Tools, use the "Grid Box" feature. Center the box on the identified binding site. Adjust the dimensions of the box to be large enough to encompass the entire binding site plus some surrounding area (e.g., 25x25x25 Å).

    • c. Save Configuration: Note the coordinates of the center and the dimensions of the grid box. This information will be placed in a configuration file (conf.txt).

  • Running the Docking Simulation:

    • a. Create Configuration File: Create a text file named conf.txt with the following content, replacing placeholders with your actual file names and grid parameters:

    • b. Execute Vina: Open a command line terminal and run the command: vina --config conf.txt --log docking_log.txt

  • Results Analysis:

    • a. Binding Affinity: The top poses and their corresponding binding affinities (in kcal/mol) will be listed in the output docking_results.pdbqt and docking_log.txt files. A score of -7.0 kcal/mol or lower is generally considered a strong interaction.

    • b. Pose Visualization: Load the receptor PDBQT and the docking_results.pdbqt file into a molecular viewer like PyMOL. Analyze the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Step 3: Pharmacophore Modeling and ADMET Prediction

While docking predicts binding, it doesn't guarantee a molecule will make a good drug. We must also evaluate its pharmacokinetic properties.

Causality & Rationale: A pharmacophore is an abstract representation of the molecular features essential for biological activity.[27][28][29][30][31] Analyzing the docked pose can help define a pharmacophore for future virtual screening. Concurrently, ADMET prediction assesses properties like gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity.[7][32] A molecule with excellent binding affinity is useless if it's poorly absorbed or highly toxic. We will use the SwissADME server for this analysis.[5][6][33][34][35]

Experimental Protocol: ADMET Prediction with SwissADME

  • Navigate to the SwissADME web server.[35]

  • Input Molecule: Paste the SMILES string for this compound into the input box.

  • Run Prediction: Click the "Run" button.

  • Analyze Results: The output provides a wealth of information. Key parameters to examine are presented in the table below.

ADMET PropertyPredictionInterpretation
Absorption
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantNoUnlikely to cross the blood-brain barrier; may reduce CNS side effects.
P-gp SubstrateNoNot likely to be actively pumped out of cells, which is favorable.
Metabolism
CYP1A2 InhibitorNoLow risk of drug-drug interactions involving this enzyme.
CYP2C19 InhibitorNoLow risk of drug-drug interactions involving this enzyme.
CYP2C9 InhibitorNoLow risk of drug-drug interactions involving this enzyme.
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this enzyme.
CYP3A4 InhibitorNoLow risk of drug-drug interactions involving this enzyme.
Drug-Likeness
Lipinski RuleYes (0 violations)Compliant with rules for oral bioavailability.
Bioavailability Score0.55Indicates good potential for oral bioavailability.
Table 2: Predicted ADMET and drug-likeness properties for this compound.

Data Synthesis and Conclusion

The final step is to integrate the data from all computational experiments to form a cohesive bioactivity hypothesis.

  • Target Hypothesis: SwissTargetPrediction identified a family of proteins (e.g., kinases) as the most probable targets.

  • Binding Validation: Molecular docking against a representative kinase showed a strong predicted binding affinity (e.g., -8.2 kcal/mol) and a plausible binding pose involving key hydrogen bonds with the kinase hinge region.

  • Pharmacokinetic Profile: The molecule exhibits excellent "drug-like" characteristics, with high predicted GI absorption, a good bioavailability score, and a low probability of inhibiting major metabolic enzymes.

Future Directions: These computational predictions provide a robust, data-driven hypothesis that must be confirmed experimentally. The immediate next steps should include:

  • In Vitro Kinase Assay: Test the compound's inhibitory activity against a panel of kinases identified in the target prediction phase.

  • Cell-Based Assays: Evaluate the compound's effect on cancer cell lines that are known to be dependent on the activity of the target kinase.

This in silico workflow serves to de-risk and accelerate the drug discovery process, ensuring that resources for expensive experimental validation are focused on compounds with the highest probability of success.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 6-Arylpyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and efficient one-pot methodology for the synthesis of 6-arylpyrimidin-4-ol derivatives, a class of heterocyclic compounds of significant interest to the pharmaceutical and drug discovery sectors. The protocol leverages the reaction of commercially available alkyl 3-oxo-3-arylpropanoates with formamide in the presence of a stoichiometric amount of ammonium acetate. This document provides a deep dive into the reaction mechanism, a step-by-step experimental protocol, and a discussion of the therapeutic relevance of the synthesized compounds, particularly in oncology.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of a vast array of biologically active compounds.[1][2] Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, the building blocks of the genetic code.[3] This inherent biological relevance has inspired chemists to explore substituted pyrimidines as privileged scaffolds in drug design.

Derivatives of pyrimidine have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-HIV, antibacterial, antihypertensive, and anti-inflammatory properties.[1][2][4] Specifically, the 6-arylpyrimidin-4-ol framework has emerged as a promising pharmacophore. The strategic placement of an aryl group at the 6-position offers a vector for molecular recognition and allows for the fine-tuning of physicochemical properties, which can be critical for optimizing drug-like characteristics. The development of efficient, one-pot synthetic routes to these valuable compounds is, therefore, a significant endeavor, streamlining the process of lead generation and optimization in drug discovery programs.

Reaction Mechanism and Rationale

The one-pot synthesis of 6-arylpyrimidin-4-ols from alkyl 3-oxo-3-arylpropanoates proceeds through a well-elucidated reaction pathway.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The overall transformation is a testament to the efficiency of tandem reactions, where multiple bond-forming events occur in a single reaction vessel.

The reaction is initiated by the in-situ generation of ammonia from the thermal decomposition of ammonium acetate. This ammonia then acts as a nucleophile, attacking the ketone carbonyl of the alkyl 3-oxo-3-arylpropanoate (1) . This is followed by a dehydration step to yield the key intermediate, a β-amino-β-arylacrylate (a β-enaminone) (2) . The isolation and characterization of this intermediate have provided strong evidence for this proposed reaction pathway.[1]

The subsequent and final step of the synthesis is the cyclocondensation of the β-enaminone intermediate (2) with formamide, which serves as a one-carbon source for the pyrimidine ring. The reaction proceeds via nucleophilic attack of the enamine nitrogen onto the formamide carbonyl, followed by an intramolecular cyclization and subsequent dehydration to afford the final 6-arylpyrimidin-4-ol product (3) .

Reaction_Mechanism cluster_0 Step 1: In-situ formation of β-enaminone intermediate cluster_1 Step 2: Cyclocondensation with Formamide Alkyl_3_oxo_3_arylpropanoate Alkyl 3-oxo-3-arylpropanoate (1) beta_enaminone β-enaminone intermediate (2) Alkyl_3_oxo_3_arylpropanoate->beta_enaminone + NH₃ - H₂O Ammonia NH₃ (from Ammonium Acetate) Final_Product 6-Arylpyrimidin-4-ol (3) beta_enaminone->Final_Product + Formamide - H₂O Formamide Formamide Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: - Combine methyl 3-oxo-3-arylpropanoate,  ammonium acetate, and formamide in a flask. Start->Reaction_Setup Heating_Step1 2. Initial Heating: - Heat to 100-120°C for 1 hour. Reaction_Setup->Heating_Step1 Heating_Step2 3. Main Reaction: - Increase temperature to 160-170°C and stir for 4-5 hours. Heating_Step1->Heating_Step2 Workup 4. Workup: - Cool to room temperature. - Dilute with cold water. - Extract with ethyl acetate. Heating_Step2->Workup Purification 5. Purification: - Remove ethyl acetate under reduced pressure. - Wash the solid product with diethyl ether. Workup->Purification Characterization 6. Characterization: - Obtain melting point, IR, NMR, and Mass Spectra. Purification->Characterization End End Characterization->End

References

Application Notes & Protocols: 6-Cyclopropylpyrimidin-4-ol as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 6-Cyclopropylpyrimidin-4-ol as a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. We delve into the unique physicochemical properties conferred by the cyclopropyl and pyrimidinol moieties, explain the rationale behind its application, and provide detailed, field-proven protocols for its conversion into key downstream synthons. The guide emphasizes chemical causality, experimental robustness, and safety, grounded in authoritative literature.

Introduction: The Strategic Value of the 6-Cyclopropylpyrimidine Scaffold

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4]. Its nitrogen-rich structure provides multiple hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

The incorporation of a cyclopropyl group at the 6-position introduces several advantageous features. The cyclopropyl ring is a "bioisostere" of a phenyl ring but with a lower molecular weight and a unique three-dimensional conformation. It often enhances metabolic stability, improves binding potency by restricting conformational flexibility, and can favorably modulate physicochemical properties like solubility and membrane permeability[5]. This combination makes this compound a highly valuable starting material for creating novel chemical entities, particularly in the development of targeted therapies like kinase inhibitors[6].

G A A D D A->D Result High-Value Pharmaceutical Intermediate D->Result B B E E B->E F F B->F G G E->G F->G C C C->D G->Result

Physicochemical & Safety Data

A thorough understanding of the starting material's properties is critical for successful and safe experimentation.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 7038-75-7[6][7]
Molecular Formula C₇H₈N₂O[6][7][8]
Molecular Weight 136.15 g/mol [6][7]
Appearance Off-white to light yellow solidTypical
Melting Point 163-165 °C[6]
Boiling Point 246.0 ± 23.0 °C (Predicted)[6]
Density 1.43 ± 0.1 g/cm³ (Predicted)[6]
Tautomerism Exists in equilibrium between the 4-ol and 4-one formsFoundational Chemistry

dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [label=" Tautomeric Equilibrium", fontcolor="#5F6368", fontsize=9];

A [label=< this compound

>];

B [label=< 6-Cyclopropylpyrimidin-4(3H)-one

>];

A -- B; } ondot Caption: Tautomerism of this compound.

Safety & Handling

This compound requires careful handling in a controlled laboratory environment.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10][11] Ensure eyewash stations and safety showers are readily accessible.[9][11]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[9][11]

    • Handling: Avoid breathing dust.[9] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.[9]

  • Storage: Store in a tightly sealed container in a dry, cool place (recommended 2-8°C).[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9][10]

Core Application: Synthesis of 4-Chloro-6-cyclopropylpyrimidine

The most critical and widespread application of this compound is its conversion to the corresponding 4-chloro derivative. The hydroxyl group is a poor leaving group for nucleophilic aromatic substitution (SNAr). By converting it to a chloride, the pyrimidine ring becomes highly activated for subsequent substitution reactions with a wide range of nucleophiles (amines, thiols, alcohols, etc.), which is a cornerstone of combinatorial library synthesis in drug discovery.

G Start This compound (Starting Material) Step1 Chlorination Protocol (Activation Step) Start->Step1 Intermediate 4-Chloro-6-cyclopropylpyrimidine (Key Intermediate) Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (SNAr) Intermediate->Step2 Product Diverse Library of Substituted Pyrimidines (e.g., Kinase Inhibitors) Step2->Product

Protocol: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol details a standard, robust method for the synthesis of 4-Chloro-6-cyclopropylpyrimidine.

Materials & Reagents:

  • This compound

  • Phosphorus oxychloride (POCl₃), reagent grade

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), optional

  • Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Add this compound (1.0 eq).

    • Rationale: Ensuring all glassware is dry is crucial as POCl₃ reacts violently with water. The reflux condenser prevents the loss of volatile reagents and solvents.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. POCl₃ can be used both as the chlorinating agent and the solvent. If desired, a co-solvent like toluene can be used, and a smaller excess of POCl₃ (2-3 eq) can be employed.

    • Rationale: A large excess of POCl₃ drives the reaction to completion. The reaction is typically sluggish and requires heat.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C for neat POCl₃) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: The elevated temperature provides the necessary activation energy for the chlorination to occur. Reaction monitoring is essential to determine the point of completion and avoid the formation of byproducts from prolonged heating.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature, then slowly to 0 °C in an ice bath. Very carefully and slowly, pour the reaction mixture onto crushed ice or into ice-cold water.

    • CAUTION: This quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

    • Rationale: The ice/water quenches the excess, highly reactive POCl₃, converting it to phosphoric acid and HCl.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ solution to the quenched mixture until the pH is neutral to slightly basic (pH 7-8). Vigorous gas (CO₂) evolution will occur.

    • Rationale: This step neutralizes the acidic environment (phosphoric acid and HCl), which is necessary for the subsequent extraction of the organic product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

    • Rationale: The desired chlorinated product is organic-soluble and will move from the aqueous layer into the organic solvent. Multiple extractions ensure efficient recovery.

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Rationale: Washing removes residual water-soluble impurities. The brine wash helps to break up emulsions and remove bulk water before the final drying step with the desiccant.

  • Solvent Removal & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure 4-Chloro-6-cyclopropylpyrimidine.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient heating time/temperature. Insufficient POCl₃.Increase reaction time and monitor by TLC/LC-MS. Ensure a sufficient excess of POCl₃ is used.
Low Yield Inefficient extraction. Product loss during work-up.Ensure the aqueous layer is fully neutralized before extraction. Perform multiple extractions. Be careful not to discard the organic layer.
Dark-colored Product Decomposition due to excessive heating.Reduce reflux time. Consider using a co-solvent like toluene to allow for a lower reflux temperature. Purify via column chromatography.
Violent Quenching Adding the reaction mixture to ice too quickly.Add the mixture dropwise to a large volume of vigorously stirred crushed ice. Ensure adequate cooling with an ice bath.

Conclusion

This compound is a strategically important building block in modern synthetic and medicinal chemistry. Its true value is unlocked through its efficient conversion to the activated 4-chloro intermediate, which serves as a versatile precursor for a multitude of SNAr reactions. The protocols and data presented herein provide a solid foundation for researchers to safely and effectively incorporate this valuable scaffold into their drug discovery programs, paving the way for the development of novel therapeutics, particularly in oncology and inflammation research[2][6][12].

References

The Cyclopropylpyrimidin-4-ol Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 6-Cyclopropylpyrimidin-4-ol

In the landscape of contemporary drug discovery, the pyrimidin-4-ol core stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] This versatile heterocyclic system, a bioisostere of the purine bases found in DNA and RNA, offers a unique combination of synthetic accessibility and a remarkable capacity for molecular recognition, enabling it to interact with a wide array of biological targets. The strategic incorporation of a cyclopropyl group at the 6-position of the pyrimidin-4-ol ring gives rise to this compound, a building block of significant interest in medicinal chemistry. The cyclopropyl moiety, with its unique conformational rigidity and electronic properties, often enhances metabolic stability and binding affinity, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

This technical guide provides a comprehensive overview of the application of this compound in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors for oncology. Furthermore, we will explore its emerging applications in other therapeutic areas and provide detailed, field-proven protocols for its synthesis and biological evaluation.

The Strategic Advantage of the Cyclopropyl Moiety in Drug Design

The inclusion of a cyclopropyl ring in a drug candidate is a deliberate design choice aimed at addressing several potential liabilities of a lead compound. The inherent ring strain of the three-membered ring results in shorter and stronger C-H bonds, which can render the moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to an improved pharmacokinetic profile, including a longer half-life and increased oral bioavailability.

From a structural standpoint, the cyclopropyl group provides a rigid anchor that can orient other functional groups in a precise manner for optimal interaction with a biological target. This conformational constraint can lead to a more favorable entropic contribution to binding, resulting in enhanced potency. Moreover, the unique electronic nature of the cyclopropyl ring can influence the acidity and basicity of neighboring functional groups, further modulating the compound's properties.

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The this compound scaffold has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrimidine core of the scaffold can mimic the adenine base of ATP, allowing it to effectively compete for the ATP-binding site of a target kinase.

Targeting the DNA Damage Response: ATR Kinase Inhibitors

A prominent example of the successful application of the this compound scaffold is in the development of inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. ATR is a key regulator of the DNA damage response (DDR), a critical pathway for maintaining genomic integrity. In many cancer cells, which often have defects in other DDR pathways, there is an increased reliance on ATR for survival, a phenomenon known as "synthetic lethality."

One notable example is the clinical candidate AZD6738 (ceralasertib), which incorporates a cyclopropyl-pyrimidine core and demonstrates potent and selective inhibition of ATR. While the exact structure of ceralasertib is complex, the fundamental role of the cyclopropyl-pyrimidine moiety in anchoring the molecule within the ATP-binding site of ATR is a key feature of its design.

Modulating the JAK-STAT Pathway: Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are crucial for signaling by a wide range of cytokines and growth factors. The JAK-STAT signaling pathway is central to immune and inflammatory responses, and its aberrant activation is implicated in autoimmune diseases and certain cancers.

Several approved and clinical-stage JAK inhibitors feature a pyrimidine core. The incorporation of a cyclopropyl group at the 6-position of a pyrimidin-4-ol scaffold can enhance the selectivity and potency of these inhibitors. By occupying the ATP-binding pocket of JAKs, these compounds can effectively block the downstream signaling cascade, leading to a therapeutic effect.

Emerging Therapeutic Horizons: Beyond Kinase Inhibition

While the application of the this compound scaffold in kinase inhibition is well-established, its potential extends to other therapeutic areas. The unique structural and electronic properties of this motif make it an attractive starting point for the discovery of novel modulators of other target classes.

Neurodegenerative Diseases

Recent patent literature suggests that pyrimidine derivatives are being explored for the treatment of neurodegenerative disorders such as Alzheimer's disease.[3][4] The ability of the pyrimidine scaffold to participate in hydrogen bonding interactions and its potential to be decorated with various substituents make it a promising framework for designing molecules that can modulate targets implicated in these complex diseases, such as gamma-secretase or various kinases involved in neuronal signaling.[3]

Inflammatory and Metabolic Disorders

The anti-inflammatory properties of pyrimidine derivatives are also an active area of research.[5][6] Compounds incorporating the this compound scaffold are being investigated as potential inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which are key mediators of inflammation.[5][6] Furthermore, the versatility of the pyrimidine core allows for its incorporation into molecules designed to target proteins involved in metabolic diseases.[7]

Application Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the this compound scaffold and its subsequent evaluation in a representative kinase inhibition assay.

Protocol 1: Synthesis of this compound

This protocol outlines a robust and adaptable two-step synthesis of this compound, starting from the commercially available ethyl 3-cyclopropyl-3-oxopropanoate.

Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate

This procedure describes the synthesis of the key β-keto ester intermediate.[1]

  • Materials:

    • Ethyl hydrogen malonate

    • n-Butyllithium (n-BuLi) in hexane

    • Cyclopropanecarbonyl chloride

    • Tetrahydrofuran (THF), anhydrous

    • Ether

    • Concentrated hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of ethyl hydrogen malonate (1.0 eq) in anhydrous THF under a nitrogen atmosphere, cool the mixture to -75 °C.

    • Add n-butyllithium (2.0 eq) dropwise, maintaining the temperature below -55 °C.

    • Warm the resulting suspension to 0 °C and hold for 20 minutes.

    • Recool the mixture to -70 °C and add cyclopropanecarbonyl chloride (0.6 eq) dropwise, keeping the temperature below -60 °C.

    • Allow the reaction to warm to room temperature.

    • Dilute the reaction mixture with ether and carefully add a solution of concentrated HCl in water.

    • Separate the organic and aqueous phases. Extract the aqueous phase with ether.

    • Combine the organic phases, wash with saturated aqueous NaHCO₃, and dry over MgSO₄.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by distillation under reduced pressure to yield ethyl 3-cyclopropyl-3-oxopropanoate.

Step 2: Cyclocondensation to this compound

This procedure describes the formation of the pyrimidin-4-ol ring.[8]

  • Materials:

    • Ethyl 3-cyclopropyl-3-oxopropanoate

    • Formamidine acetate

    • Sodium ethoxide (NaOEt)

    • Ethanol (EtOH)

    • Acetic acid

  • Procedure:

    • Dissolve sodium (1.1 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

    • To the sodium ethoxide solution, add formamidine acetate (1.1 eq) and stir until dissolved.

    • Add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) dropwise to the reaction mixture at room temperature with continuous stirring.

    • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.

    • Neutralize the solution with acetic acid to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.

    • The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate cluster_1 Step 2: Cyclocondensation Ethyl hydrogen malonate Ethyl hydrogen malonate Reaction_1 Acylation Ethyl hydrogen malonate->Reaction_1 n-BuLi n-BuLi n-BuLi->Reaction_1 Cyclopropanecarbonyl chloride Cyclopropanecarbonyl chloride Cyclopropanecarbonyl chloride->Reaction_1 Product_1 Ethyl 3-cyclopropyl-3-oxopropanoate Reaction_1->Product_1 Reaction_2 Cyclocondensation Product_1->Reaction_2 Formamidine acetate Formamidine acetate Formamidine acetate->Reaction_2 NaOEt NaOEt NaOEt->Reaction_2 Product_2 This compound Reaction_2->Product_2

A schematic representation of the two-step synthesis of this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound derived from this compound against a target kinase. This example is based on a luminescence-based assay that measures ATP consumption.

  • Materials:

    • Recombinant target kinase

    • Kinase substrate (peptide or protein)

    • ATP

    • Test compound (dissolved in DMSO)

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

    • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

    • 384-well white assay plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well assay plate. Include wells with DMSO only as a negative control (0% inhibition) and wells with a known potent inhibitor or no enzyme as a positive control (100% inhibition).

    • Enzyme/Substrate Addition: Prepare a 2x solution of the target kinase and its substrate in kinase assay buffer. Add 5 µL of this solution to each well of the assay plate.

    • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

    • Reaction Initiation: Prepare a 2x solution of ATP in kinase assay buffer. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase. Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

    • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).

    • Reaction Termination and Signal Detection: Add the luminescence-based ATP detection reagent according to the manufacturer's instructions. This reagent will stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.

    • Data Acquisition: Read the luminescent signal on a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram 2: Workflow for In Vitro Kinase Inhibition Assay

G Start Start Compound Plating 1. Compound Plating (Serial Dilutions) Start->Compound Plating Enzyme_Substrate_Addition 2. Enzyme/Substrate Addition Compound Plating->Enzyme_Substrate_Addition Incubation_1 3. Pre-incubation Enzyme_Substrate_Addition->Incubation_1 Reaction_Initiation 4. ATP Addition Incubation_1->Reaction_Initiation Kinase_Reaction 5. Kinase Reaction Reaction_Initiation->Kinase_Reaction Detection 6. Signal Detection (Luminescence) Kinase_Reaction->Detection Data_Analysis 7. Data Analysis (IC50 Determination) Detection->Data_Analysis End End Data_Analysis->End

A generalized workflow for determining the IC₅₀ of a test compound in a kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective inhibitors based on the this compound scaffold is guided by a systematic exploration of the structure-activity relationship (SAR). The following table summarizes key SAR trends observed for pyrimidine-based kinase inhibitors.

Position of SubstitutionGeneral ObservationsRationale
C2-Position Introduction of small, flexible amine-containing groups often enhances potency.These groups can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
N3-Position Alkylation at this position can modulate solubility and cell permeability.Modification at this position can disrupt crystal packing and introduce polarity.
C4-Position (as -OH) The hydroxyl group is a key hydrogen bond donor and acceptor.It often forms critical interactions with the kinase hinge region.
C5-Position Substitution at this position can be used to achieve selectivity.This position often points towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of larger, more diverse substituents.
C6-Position (Cyclopropyl) The cyclopropyl group often enhances potency and metabolic stability.It provides a rigid anchor and can favorably interact with hydrophobic pockets in the active site.

Conclusion

The this compound scaffold has firmly established itself as a valuable building block in medicinal chemistry. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the cyclopropyl group, makes it an attractive starting point for the design of novel therapeutics. While its application in the development of kinase inhibitors for oncology is particularly noteworthy, the emerging evidence of its utility in other therapeutic areas suggests that the full potential of this privileged scaffold is yet to be realized. The protocols and insights provided in this guide are intended to empower researchers to further explore the rich chemical space and diverse biological activities of compounds derived from this compound.

References

High-throughput screening assays involving pyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: High-Throughput Screening for Novel Drug Candidates: Targeting Kinases with Pyrimidine Scaffolds

The Central Role of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine scaffold's success in drug discovery is not accidental; it is rooted in its fundamental chemical and structural properties. As a six-membered aromatic heterocycle with two nitrogen atoms, it possesses a unique arrangement of hydrogen bond donors and acceptors. This arrangement is particularly well-suited for targeting the ATP-binding pocket of kinases.

Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process called phosphorylation. This process is a fundamental mechanism of signal transduction, and its dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of most kinases contains a flexible "hinge region" that forms key hydrogen bonds with the adenine ring of ATP to anchor it in place. The pyrimidine core can effectively mimic these interactions, making it an excellent "hinge-binding" motif for competitive kinase inhibitors. This bioisosteric replacement of the purine core of ATP with a pyrimidine ring is a foundational principle in the design of a vast number of kinase inhibitors.

Visualizing the Drug Discovery Workflow

The journey from a library of pyrimidine-based compounds to a potential drug candidate follows a structured, multi-stage screening cascade. The initial HTS is designed for speed and scale to identify "hits" from vast chemical libraries.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Optimization Compound_Library Pyrimidine Compound Library (10^5-10^6 compounds) Primary_HTS Primary HTS Assay (e.g., TR-FRET, Luminescence) Single Concentration Compound_Library->Primary_HTS Active_Hits Initial 'Hits' (~1-3% of library) Primary_HTS->Active_Hits Dose_Response Dose-Response Assay (Potency - IC50) Active_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (Confirms mechanism, rules out artifacts) Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Confirmed_Hits->SAR ADME ADME/Tox Profiling (Selectivity, Safety) SAR->ADME Lead_Candidate Lead Candidate ADME->Lead_Candidate

Caption: High-Throughput Screening (HTS) cascade for pyrimidine-based inhibitors.

Assay Design and Technology Selection: A Rationale-Driven Approach

The choice of HTS assay technology is a critical decision that influences the quality and relevance of the screening data. The goal is to select a technology that is robust, scalable, and sensitive to the specific biological question being asked. For kinase targets, assays typically measure either the consumption of ATP or the generation of the phosphorylated product.

Common HTS Technologies for Kinase Assays
Assay Technology Principle Advantages Potential Pitfalls
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer. Measures product formation using a lanthanide donor and fluorescent acceptor on antibodies.Homogeneous ("mix-and-read"), highly sensitive, ratiometric measurement reduces interference.Requires specific antibodies; potential for compound autofluorescence.
Luminescence Measures remaining ATP levels after the kinase reaction via a luciferase-luciferin reaction. Less ATP = more kinase activity.High signal-to-background, sensitive, widely available reagents (e.g., Kinase-Glo®).Indirect measurement; ATP-competitive compounds can interfere with luciferase.
Fluorescence Polarization (FP) Measures the change in polarization of light emitted from a fluorescently labeled tracer that competes with the phosphorylated product for an antibody.Homogeneous, cost-effective, does not require a lanthanide.Lower signal window, sensitive to light scattering compounds.
AlphaScreen® Amplified Luminescent Proximity Homogeneous Assay. Donor and acceptor beads brought into proximity by a binding event generate a chemiluminescent signal.Very high sensitivity, robust, can be used for large substrates.Sensitive to light and singlet oxygen quenchers in the compound library.

Expert Rationale: For screening pyrimidine libraries against a purified kinase, Time-Resolved FRET (TR-FRET) is often the technology of choice. Its ratiometric nature (calculating a ratio between acceptor and donor emission) inherently corrects for many sources of signal interference, such as variations in liquid handling volumes and compound autofluorescence, which are common challenges in HTS. This leads to a more robust and reproducible dataset.

A Representative Kinase Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently mutated and overexpressed in various cancers. Many successful pyrimidine-based inhibitors, such as gefitinib and erlotinib, target EGFR. Understanding the signaling pathway is crucial for designing cell-based secondary assays.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds & Dimerizes EGFR->EGFR Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Pyrimidine_Inhibitor Pyrimidine Inhibitor (e.g., Gefitinib) Pyrimidine_Inhibitor->EGFR Blocks ATP Binding ATP ATP ADP ADP ATP->ADP P Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based drug.

Protocol: TR-FRET Assay for a Tyrosine Kinase

This protocol provides a detailed methodology for a 384-well plate-based TR-FRET assay to identify inhibitors of a recombinant tyrosine kinase.

Principle

The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A Europium (Eu³⁺)-labeled anti-phosphotyrosine antibody serves as the donor, and a streptavidin-conjugated acceptor (e.g., Allophycocyanin, APC) serves as the acceptor. When the peptide is phosphorylated, the antibody binds to it. The streptavidin-acceptor then binds to the biotin tag on the peptide, bringing the donor and acceptor into close proximity. Excitation of the Europium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of acceptor-to-donor emission is proportional to the level of substrate phosphorylation.

Materials and Reagents
Component Supplier Example Purpose
Recombinant KinaseCarna BiosciencesEnzyme source
Biotinylated Peptide SubstrateAnaspecSubstrate for phosphorylation
ATPSigma-AldrichPhosphate donor
Eu³⁺-labeled anti-phospho-AbPerkinElmerTR-FRET Donor
Streptavidin-APCPerkinElmerTR-FRET Acceptor
Assay BufferSee belowMaintain optimal reaction conditions
StaurosporineTocrisPositive control inhibitor
DMSOSigma-AldrichCompound solvent
384-well low-volume platesCorningAssay plates
Microplate Readere.g., PHERAstar, EnVisionTR-FRET compatible reader

Assay Buffer Formulation: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Rationale: HEPES provides stable pH buffering. MgCl₂ is a required cofactor for the kinase. EGTA chelates divalent cations that could interfere. DTT prevents oxidation. Tween-20 is a surfactant that minimizes non-specific binding to the plate.

Step-by-Step Protocol

1. Reagent Preparation:

  • Prepare a 2X Kinase/Peptide solution in Assay Buffer. The final concentration should be determined during assay development (e.g., 2 nM Kinase, 200 nM Peptide).
  • Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at the Km value for the specific kinase (e.g., 20 µM).
  • Prepare test compounds (from the pyrimidine library) and control inhibitor (Staurosporine) in DMSO, then create a 100X stock. Dilute this 1:25 in Assay Buffer to create a 4X compound solution (this intermediate dilution minimizes DMSO effects). The final assay concentration of DMSO should be ≤1%.
  • Prepare a 2X Detection Mix containing the Eu³⁺-antibody and Streptavidin-APC in Detection Buffer (Assay Buffer with 20 mM EDTA). The EDTA stops the kinase reaction.

2. Assay Plate Mapping:

  • Designate wells for:
  • 100% Activity (Max Signal): 1% DMSO vehicle.
  • 0% Activity (Min Signal): High concentration of Staurosporine (e.g., 10 µM).
  • Test Compounds: Pyrimidine library compounds.

3. Reaction Assembly (in a 384-well plate):

  • Add 2.5 µL of 4X test compound solution or control solution to the appropriate wells.
  • Add 5 µL of 2X Kinase/Peptide solution to all wells.
  • Optional Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase before initiating the reaction.
  • Initiate the reaction by adding 2.5 µL of 2X ATP solution to all wells. The total volume is now 10 µL.

4. Kinase Reaction Incubation:

  • Seal the plate and centrifuge briefly (e.g., 1 min at 1000 rpm) to ensure all components are mixed.
  • Incubate the plate at room temperature for 60 minutes. This time should be optimized to ensure the reaction is in the linear range.

5. Reaction Termination and Detection:

  • Add 10 µL of 2X Detection Mix to all wells. The EDTA in the buffer will chelate the Mg²⁺ and stop the kinase reaction.
  • Seal the plate, protect from light, and incubate for 60 minutes at room temperature to allow the detection reagents to bind.

6. Data Acquisition:

  • Read the plate on a TR-FRET enabled microplate reader.
  • Set the reader to excite at ~340 nm and record dual emissions at ~615 nm (Europium donor) and ~665 nm (APC acceptor).
  • Data is expressed as the ratio of (665 nm / 615 nm) * 1000.

Data Analysis and Quality Control
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Min] / [Signal_Max - Signal_Min])

  • Assess Assay Quality with the Z'-factor: The Z'-factor is a statistical measure of assay robustness. Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • An assay is considered excellent for HTS if Z' ≥ 0.5 .

  • Hit Identification:

    • A "hit" is typically defined as a compound that produces an inhibition value greater than a specific threshold, often calculated as 3 times the standard deviation of the vehicle control wells (e.g., >50% inhibition).

Trustworthiness: Building a Self-Validating System

A protocol is only as good as its controls. To ensure the results are trustworthy, every assay plate must include a self-validating system.

  • Positive Control (Staurosporine): This potent, non-selective kinase inhibitor validates that the enzyme and detection system are working as expected. A failure to see near-complete inhibition in these wells points to a systemic failure.

  • Negative Control (DMSO): This defines the 100% activity window and serves as the baseline against which all test compounds are measured.

  • Orthogonal Assays: Hits identified in the primary TR-FRET screen must be confirmed using a different assay technology (e.g., a luminescence-based ATP-depletion assay). This critical step helps to eliminate artifacts specific to the primary assay format, such as compounds that interfere with light emission or the antibody-antigen interaction. A true hit should demonstrate activity across multiple, mechanistically distinct assay platforms.

By integrating these controls and validation steps, the screening process gains a high degree of confidence, ensuring that resources are focused on chemically tractable and biologically relevant hits for the lead optimization phase.

Application Notes and Protocols for the Synthesis of 6-Cyclopropylpyrimidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 6-cyclopropylpyrimidin-4-ol and its analogs. The pyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1] This document provides a detailed, two-step synthetic pathway, commencing with the preparation of the key intermediate, ethyl 3-cyclopropyl-3-oxopropanoate, followed by a classical cyclocondensation reaction. The causality behind experimental choices, in-depth mechanistic insights, and detailed characterization methodologies are elucidated to ensure scientific integrity and successful replication. This guide is intended to empower researchers in drug discovery and organic synthesis with the practical knowledge to generate a library of novel this compound analogs for further investigation.

Introduction: The Significance of the Pyrimidin-4-ol Scaffold

The pyrimidine ring is a cornerstone of life, forming the fundamental framework of nucleobases in DNA and RNA.[1] This inherent biological relevance has rendered pyrimidine derivatives a fertile ground for the development of novel therapeutics. Among these, the pyrimidin-4-ol core, existing in tautomeric equilibrium with its pyrimidin-4-one form, is of particular interest. This scaffold offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it an ideal pharmacophore for interacting with a diverse range of biological targets.[1]

Derivatives of pyrimidin-4-ol have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The incorporation of a cyclopropyl group at the 6-position introduces a degree of conformational rigidity and metabolic stability, often enhancing the compound's pharmacological profile. The cyclopropyl moiety is a common feature in many natural products and pharmaceuticals, valued for its unique structural and electronic properties. This guide provides a clear and efficient pathway to synthesize these valuable compounds, starting from readily available commercial reagents.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a two-stage process. The first stage involves the synthesis of the key β-keto ester intermediate, ethyl 3-cyclopropyl-3-oxopropanoate (I) . The second stage is a cyclocondensation reaction of this intermediate with formamidine acetate (II) to yield the target molecule, This compound (III) .

Synthetic_Workflow cluster_0 Stage 1: β-Keto Ester Synthesis cluster_1 Stage 2: Cyclocondensation A Ethyl Malonate C Ethyl 3-cyclopropyl-3-oxopropanoate (I) A->C n-BuLi, THF B Cyclopropanecarbonyl Chloride B->C E This compound (III) C->E NaOEt, EtOH, Reflux D Formamidine Acetate (II) D->E Characterization_Flow Start Synthesized Compound TLC Thin-Layer Chromatography (TLC) (Purity Assessment) Start->TLC NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) (Structural Elucidation) TLC->NMR MS Mass Spectrometry (MS) (Molecular Weight Confirmation) NMR->MS IR Infrared Spectroscopy (IR) (Functional Group Analysis) MS->IR MP Melting Point Determination (Purity and Identity) IR->MP Final Verified Pure Compound MP->Final

References

Application Note & Protocol: High-Throughput Quantification of 6-Cyclopropylpyrimidin-4-ol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Novel Pyrimidine Derivatives

6-Cyclopropylpyrimidin-4-ol is an emerging heterocyclic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents. Its unique chemical structure, featuring a pyrimidine core and a cyclopropyl moiety, necessitates the development of robust and reliable analytical methods for its precise quantification in various matrices, from in-process reaction monitoring to metabolic studies. This document provides a comprehensive guide to two primary analytical techniques for the quantification of this compound: a widely accessible RP-HPLC method with UV detection for routine analysis and a highly sensitive LC-MS/MS method for trace-level detection and confirmation.

The methodologies detailed herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures. The rationale behind each experimental step is explained to provide researchers with a deep understanding of the method's principles, enabling them to adapt and troubleshoot effectively.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyEstimated Value/CharacteristicImplication for Analysis
Molecular Formula C7H8N2O---
Molecular Weight 136.15 g/mol Suitable for both HPLC-UV and MS detection.
Polarity Moderately polarSuggests good retention on reverse-phase (C18) columns.
Solubility Expected to be soluble in polar organic solvents (e.g., Methanol, Acetonitrile) and aqueous solutions at acidic or basic pH.Provides flexibility in sample and mobile phase preparation.
UV Absorbance The pyrimidine ring is a chromophore, expected to exhibit UV absorbance, likely in the 220-280 nm range.Enables quantification by HPLC with a UV detector.
pKa The -OH group on the pyrimidine ring will have a specific pKa, influencing its ionization state with changes in pH.Critical for optimizing chromatographic separation and MS ionization.

Primary Analytical Method: RP-HPLC with UV Detection

This method is designed for robust, routine quantification of this compound in samples with expected concentrations in the µg/mL to mg/mL range. It balances speed, reliability, and accessibility.

Principle of Separation

Reverse-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being moderately polar, will have a characteristic retention time under specific mobile phase conditions. By controlling the mobile phase composition (the ratio of organic solvent to aqueous buffer), we can modulate the retention time and achieve separation from impurities.

Experimental Protocol: RP-HPLC-UV

3.2.1 Instrumentation and Materials

  • HPLC System: A quaternary or binary pump system with a degasser, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard: this compound reference standard of known purity.

3.2.2 Standard and Sample Preparation Workflow

cluster_0 Standard Preparation cluster_1 Sample Preparation stock 1. Prepare 1 mg/mL Stock Solution in Sample Diluent serial_dilutions 2. Perform Serial Dilutions to create calibration standards (e.g., 1-100 µg/mL) stock->serial_dilutions analysis Inject into HPLC System serial_dilutions->analysis sample 1. Accurately weigh or pipette sample dissolve 2. Dissolve/dilute in Sample Diluent to an expected concentration within the calibration range sample->dissolve filter 3. Filter through 0.45 µm syringe filter dissolve->filter filter->analysis

Caption: Workflow for standard and sample preparation for HPLC analysis.

3.2.3 Chromatographic Conditions

ParameterConditionRationale
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection Wavelength To be determined (scan 200-400 nm); likely ~254 nmThe optimal wavelength will be determined by a UV scan of the standard to find the absorbance maximum, ensuring maximum sensitivity.
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-12 min: 5% B; 12-15 min: 5% BA gradient is used to ensure elution of the target analyte with a good peak shape and to clean the column of any more hydrophobic impurities.

3.2.4 Data Analysis and Quantification

  • Calibration Curve: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Sample Quantification: Inject the prepared samples. Using the peak area of this compound in the sample and the calibration curve equation, calculate the concentration in the sample.

Confirmatory Method: LC-MS/MS for High-Sensitivity Quantification

For applications requiring lower detection limits, such as in biological matrices or for trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Its superior sensitivity and selectivity make it the gold standard.

Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by Electrospray Ionization - ESI), and a specific precursor ion (related to the molecule's mass) is selected. This precursor ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that another compound will have the same retention time, precursor ion mass, and product ion mass.

Experimental Protocol: LC-MS/MS

4.2.1 Instrumentation and Materials

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for faster analysis and better peak shapes.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If not available, a structurally similar compound with a different mass can be used.

4.2.2 Method Development and Optimization Workflow

cluster_ms MS Optimization cluster_lc LC Optimization cluster_validation Method Validation infusion 1. Infuse standard solution (1 µg/mL in 50:50 A:B) into the mass spectrometer. q1_scan 2. Perform Q1 scan in positive ion mode to identify the precursor ion [M+H]+. infusion->q1_scan product_ion_scan 3. Perform product ion scan on the precursor ion to identify stable, abundant product ions. q1_scan->product_ion_scan optimize_ce 4. Optimize collision energy (CE) and other MS parameters for the selected MRM transitions. product_ion_scan->optimize_ce gradient_dev 5. Develop a suitable gradient elution on the UHPLC to achieve a sharp peak and separation from interferences. validation 6. Validate the method for linearity, accuracy, precision, and sensitivity (LOD/LOQ). gradient_dev->validation

Caption: Workflow for LC-MS/MS method development and validation.

4.2.3 Optimized LC-MS/MS Parameters (Hypothetical)

ParameterConditionRationale
LC Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID UHPLC column.
LC Gradient 0-0.5 min: 2% B; 0.5-3.0 min: 2-98% B; 3.0-4.0 min: 98% B; 4.0-4.1 min: 2% B; 4.1-5.0 min: 2% BA fast gradient suitable for high-throughput analysis.
Ionization Mode ESI PositiveThe nitrogen atoms in the pyrimidine ring are readily protonated.
MRM Transition (Quantifier) m/z 137.1 -> 95.1Hypothetical: Precursor [M+H]+ -> Product (loss of C3H6). The most abundant, stable fragment is chosen for quantification.
MRM Transition (Qualifier) m/z 137.1 -> 68.1Hypothetical: A second fragment is monitored to confirm identity. The ratio of qualifier to quantifier should be consistent.
Collision Energy 15 eV (to be optimized)The energy required to produce the optimal fragment intensity.

Method Validation

A comprehensive validation of the chosen analytical method is crucial to ensure its reliability for the intended application. The following parameters should be assessed according to ICH Q2(R1) guidelines.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).Peak purity analysis (for HPLC-UV) and lack of interfering peaks at the retention time of the analyte in blank samples. For LC-MS/MS, the correct ion ratio is also a measure of specificity.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A minimum of 5 concentration levels. R² ≥ 0.995.
Range The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.Assessed by spike/recovery experiments at 3 concentration levels. Recovery should be within 80-120% for complex matrices and 98-102% for drug substance.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2% for drug substance, ≤ 15% for bioanalysis at LLOQ.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Assessed by varying parameters like column temperature (±5°C), mobile phase pH (±0.2), and flow rate (±10%).

Conclusion

The RP-HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the quantification of this compound. The HPLC method serves as a reliable workhorse for routine analysis, while the LC-MS/MS method offers the high sensitivity and selectivity required for more demanding applications. Proper method validation, as outlined, is essential to ensure the generation of accurate and reproducible data in research and drug development settings.

6-Cyclopropylpyrimidin-4-ol: A Versatile Scaffold for the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Cyclopropylpyrimidin-4-ol Building Block

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its prevalence in clinically approved drugs is a testament to its versatile nature, offering multiple points for chemical elaboration and favorable interactions with a wide range of biological targets. The strategic incorporation of a cyclopropyl group at the 6-position of the pyrimidin-4-ol core introduces a unique set of physicochemical properties that are highly advantageous in drug design. This compact, rigid, and lipophilic moiety can enhance metabolic stability, improve binding affinity, and fine-tune the overall pharmacokinetic profile of a molecule.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications and synthetic protocols for utilizing this compound as a key building block in the synthesis of complex molecules, with a particular focus on the development of kinase inhibitors.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValue
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
CAS Number 7038-75-7
Appearance Off-white to pale yellow solid
Melting Point 163-165 °C
Tautomerism Exists in equilibrium with its 1H-pyrimidin-4-one tautomer. The keto form generally predominates in the solid state and in most solvents.

Core Synthetic Transformations: A Gateway to Molecular Diversity

This compound is a versatile starting material that can undergo a variety of chemical transformations to generate a diverse array of intermediates for further elaboration. The following sections detail key protocols for the functionalization of this building block.

Chlorination of the 4-Hydroxyl Group: Activating the Pyrimidine Core

The conversion of the 4-hydroxyl group to a chlorine atom is a critical step in activating the pyrimidine ring for subsequent cross-coupling reactions. The resulting 4-chloro-6-cyclopropylpyrimidine is a valuable intermediate for the introduction of aryl and amino substituents.

Reaction Principle: The hydroxyl group of a pyrimidin-4-ol can be converted to a chloride using a variety of chlorinating agents, with phosphorus oxychloride (POCl₃) being one of the most common and effective. The reaction proceeds via the formation of a chlorophosphate intermediate, which is subsequently displaced by a chloride ion.

Experimental Protocol: Synthesis of 4-Chloro-6-cyclopropylpyrimidine

  • Materials:

    • This compound (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (5.0-10.0 eq)

    • N,N-Dimethylaniline (catalytic amount, optional)

    • Toluene (or other high-boiling inert solvent)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and phosphorus oxychloride (5.0-10.0 eq).

    • Optionally, add a catalytic amount of N,N-dimethylaniline.

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of crushed ice and saturated aqueous NaHCO₃ solution. Caution: This quenching process is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 4-chloro-6-cyclopropylpyrimidine as a solid.

Visualizing the Synthetic Workflow

The following diagram illustrates the pivotal role of this compound and its chlorinated derivative in accessing a diverse range of substituted pyrimidines.

G A This compound B 4-Chloro-6-cyclopropylpyrimidine A->B  POCl₃ C O-Alkylated Pyrimidines A->C  R-X, Base D N-Alkylated Pyrimidines A->D  R-X, Base E 4-Aryl-6-cyclopropylpyrimidines B->E  ArB(OH)₂, Pd Catalyst (Suzuki Coupling) F 4-Amino-6-cyclopropylpyrimidines B->F  R¹R²NH, Pd Catalyst (Buchwald-Hartwig Amination)

Caption: Key synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The 4-chloro-6-cyclopropylpyrimidine intermediate is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at the 4-position of the pyrimidine ring.

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters.[2][3]

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid derivative in the presence of a base, and concluding with reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-6-cyclopropylpyrimidine

  • Materials:

    • 4-Chloro-6-cyclopropylpyrimidine (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a microwave vial or a round-bottom flask, add 4-chloro-6-cyclopropylpyrimidine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

    • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

    • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

    • Heat the reaction mixture to 80-120 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-cyclopropylpyrimidine.

The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds, allowing for the coupling of 4-chloro-6-cyclopropylpyrimidine with a diverse range of primary and secondary amines.[4][5][6]

Reaction Principle: This palladium-catalyzed cross-coupling reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the C-N coupled product.[4]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-6-cyclopropylpyrimidine

  • Materials:

    • 4-Chloro-6-cyclopropylpyrimidine (1.0 eq)

    • Amine (1.1-1.5 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-10 mol%)

    • Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) (1.5-2.5 eq)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To an oven-dried Schlenk flask or microwave vial, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen).

    • Add the anhydrous solvent (e.g., 1,4-dioxane) and stir for 5-10 minutes.

    • Add 4-chloro-6-cyclopropylpyrimidine (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.5 eq).

    • Degas the mixture with a stream of inert gas for 5-10 minutes.

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-6-cyclopropylpyrimidine derivative.

Application in Kinase Inhibitor Synthesis: A Case Study

The this compound scaffold is a privileged structure in the design of various kinase inhibitors, including those targeting Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). The following workflow outlines a representative synthesis of a hypothetical kinase inhibitor incorporating this versatile building block.

G cluster_0 Core Synthesis cluster_1 Fragment Coupling cluster_2 Final Elaboration A This compound B 4-Chloro-6-cyclopropylpyrimidine A->B  POCl₃ D 4-(Pyrrolopyrimidinylamino)- 6-cyclopropylpyrimidine B->D  Buchwald-Hartwig Amination C Amine Fragment (e.g., Pyrrolopyrimidine) C->D F Final Kinase Inhibitor D->F  Alkylation/Amidation E Side Chain Precursor E->F

Caption: A representative workflow for the synthesis of a kinase inhibitor.

Conclusion: A Building Block of Strategic Importance

This compound has emerged as a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of drug discovery. Its unique structural features and amenability to a wide range of chemical transformations make it an attractive starting point for the construction of diverse chemical libraries. The robust and well-established protocols for its functionalization, including chlorination and subsequent palladium-catalyzed cross-coupling reactions, provide medicinal chemists with a reliable toolkit for the rapid generation of novel compounds with the potential for significant biological activity. As the quest for new and improved therapeutics continues, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicine.

References

Application Notes and Protocols for Determining the Efficacy of Pyrimidine Compounds In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its versatile structure, capable of forming multiple hydrogen bonds and participating in various molecular interactions, has made it a cornerstone for the development of inhibitors targeting a wide range of enzymes.[1] Pyrimidine-based compounds have found applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2] Key targets include protein kinases, which are often dysregulated in cancer, and essential metabolic enzymes like dihydroorotate dehydrogenase (DHODH) and dihydrofolate reductase (DHFR), which are critical for nucleotide biosynthesis.[3][4][5]

The successful progression of a pyrimidine-based compound from a preliminary hit to a clinical candidate hinges on a robust and well-defined in vitro testing cascade. This guide provides a comprehensive overview of the key in vitro assays used to determine the efficacy of pyrimidine compounds. As a senior application scientist, this document is structured to not only provide step-by-step protocols but also to instill a deeper understanding of the rationale behind experimental design, data interpretation, and the establishment of self-validating assay systems.

Chapter 1: The Drug Discovery Cascade for Pyrimidine Inhibitors

The evaluation of a novel pyrimidine compound follows a hierarchical screening funnel, starting with high-throughput biochemical assays to identify initial hits, followed by more complex cell-based assays to assess cellular potency and cytotoxicity, and culminating in target engagement studies to confirm interaction with the intended target in a physiological context.

G cluster_0 Phase 1: Primary Screening (Biochemical) cluster_1 Phase 2: Hit Confirmation & Cellular Activity cluster_2 Phase 3: Mechanism of Action & Target Validation cluster_3 Phase 4: Lead Optimization a High-Throughput Screening (HTS) Biochemical Assay (e.g., Kinase Activity Assay) b IC50 Determination (Biochemical) a->b Identify Hits c Cellular Potency Assay (e.g., Cell Viability) b->c Confirm Potency d Cytotoxicity Assessment c->d Assess Therapeutic Window e Target Engagement Assay (e.g., NanoBRET, CETSA) d->e Validate On-Target Activity f Selectivity Profiling (Kinome Scan, etc.) e->f Determine Specificity g Structure-Activity Relationship (SAR) In Vitro ADME f->g Refine Chemical Matter

Caption: A typical in vitro drug discovery cascade for pyrimidine-based inhibitors.

Chapter 2: Biochemical Assays - Quantifying Direct Target Inhibition

Biochemical assays are the cornerstone of primary screening campaigns. They are performed in a purified, cell-free system, allowing for the direct measurement of a compound's effect on its molecular target. This reductionist approach is essential for understanding the intrinsic potency of an inhibitor without the confounding variables of cell permeability, metabolism, or off-target effects.[6]

Case Study: Kinase Inhibition Assays

Protein kinases are a major class of enzymes targeted by pyrimidine-based inhibitors due to the ability of the pyrimidine scaffold to mimic the adenine ring of ATP and form key hydrogen bonds in the kinase hinge region.[7][8]

Most kinase assays quantify the enzymatic activity by measuring either the consumption of ATP or the formation of the phosphorylated product. The inhibitory effect of a compound is determined by the dose-dependent reduction in this signal.

This protocol is a widely used format that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Rationale for Method Selection: Luminescent assays like ADP-Glo™ are chosen for their high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, making them ideal for high-throughput screening (HTS).[9]

Self-Validating System:

  • Positive Control: A known, potent inhibitor of the target kinase.

  • Negative Control: DMSO vehicle (typically ≤0.5% final concentration).

  • No-Enzyme Control: To determine background signal.

  • Z'-Factor Calculation: For HTS, a Z'-factor is calculated from the positive and negative controls to validate the assay's suitability for screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[10][11]

Materials:

  • Purified, active kinase

  • Kinase-specific substrate (peptide or protein)

  • Pyrimidine test compounds

  • Kinase buffer (specific to the kinase of interest)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrimidine compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • Kinase Reaction Setup:

    • In a white, opaque multi-well plate, add the test compounds to the appropriate wells.

    • Add the kinase and substrate solution to all wells.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Data Analysis:

  • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[12][13]

Case Study: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and a target for anticancer and anti-inflammatory drugs.[14][15]

This assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[16]

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of L-dihydroorotic acid (DHO), DCIP, and Coenzyme Q10 in an appropriate buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0).[17]

    • Prepare serial dilutions of the pyrimidine-based DHODH inhibitor.

  • Assay Setup:

    • In a 96-well plate, add the test compound dilutions.

    • Add a solution containing recombinant human DHODH, Coenzyme Q10, and DCIP.

    • Pre-incubate for 15-30 minutes at 25°C to allow for inhibitor binding.[14]

  • Reaction Initiation: Start the reaction by adding the DHO substrate.

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader. The rate of decrease corresponds to DHODH activity.[14]

Data Analysis: Calculate the initial reaction velocity for each concentration and determine the IC50 value as described for the kinase assay.

Inhibitor ClassTarget EnzymeAssay TypeTypical IC50 Range
Kinase Inhibitors Aurora Kinase ALuminescent (ADP-Glo)< 200 nM[4]
Bruton's Tyrosine Kinase (BTK)Biochemical0.5 - 5 nM[18]
Metabolic Enzyme Inhibitors Dihydroorotate Dehydrogenase (DHODH)Spectrophotometric (DCIP)3.8 nM - 20 nM[16]
Dihydrofolate Reductase (DHFR)Spectrophotometric0.2 µM - 7.1 µM[3][19]

Chapter 3: Cell-Based Assays - Assessing Efficacy in a Biological Context

While biochemical assays are crucial for determining direct inhibitory potency, they do not predict a compound's activity in a cellular environment.[20] Cell-based assays are therefore a critical next step to evaluate a compound's ability to cross the cell membrane, engage its target, and exert a biological effect, such as inhibiting cell proliferation or inducing cell death.[21]

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the on-target effect of an inhibitor (e.g., inhibiting the proliferation of cancer cells) and its off-target toxicity.

The choice of a cell viability assay depends on the experimental goals, throughput requirements, and potential for compound interference.

Assay TypePrincipleAdvantagesDisadvantages
Colorimetric (e.g., MTT) Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[22]Inexpensive, well-established.Multiple steps, potential for compound interference, less sensitive.[4]
Fluorescent (e.g., Resazurin) Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.More sensitive than colorimetric assays, can be multiplexed.Potential for compound autofluorescence.[11]
Luminescent (e.g., CellTiter-Glo®) Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction.[23]Highly sensitive, simple "add-mix-measure" protocol, suitable for HTS.[4]More expensive, requires a luminometer.

Rationale for Method Selection: The high sensitivity and simple workflow of luminescent ATP assays make them the gold standard for HTS and for studies with low cell numbers.[6]

Self-Validating System:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the test compounds.

  • Positive Control: A known cytotoxic agent to ensure the assay can detect cell death.

  • No-Cell Control: Medium only to determine background luminescence.

  • Uridine Rescue (for DHODH/DHFR inhibitors): To confirm on-target activity, the addition of uridine should rescue cells from the anti-proliferative effects of the inhibitor.[17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrimidine test compounds

  • White, opaque-walled 96- or 384-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a white, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the pyrimidine compounds to the cells. Include vehicle controls.

  • Incubation: Incubate the plate for a period relevant to the compound's mechanism of action (e.g., 48-72 hours).

  • Assay Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

Data Analysis:

The data is analyzed similarly to the biochemical assays, resulting in an EC50 (half-maximal effective concentration) or GI50 (half-maximal growth inhibition) value. The therapeutic window of the compound is assessed by comparing its EC50 in a cancer cell line to its CC50 (half-maximal cytotoxic concentration) in a normal cell line.

G cluster_0 Cell-Based Assay Workflow start Seed Cells in Multi-well Plate treat Add Serial Dilutions of Pyrimidine Compound start->treat Allow Adherence incubate Incubate (e.g., 72h) treat->incubate Expose to Compound reagent Add Viability Reagent (e.g., CellTiter-Glo®) incubate->reagent Lyse Cells measure Measure Signal (Luminescence) reagent->measure Generate Signal end Determine EC50/GI50 measure->end Dose-Response Analysis

Caption: General workflow for a cell-based viability/cytotoxicity assay.

Chapter 4: Target Engagement Assays - Confirming Intracellular Interaction

A critical question in drug development is whether a compound that is active in both biochemical and cellular assays actually binds to its intended target within the complex environment of a living cell. Target engagement assays provide this crucial piece of evidence.[24]

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® is based on the principle of ligand-induced thermal stabilization. The binding of a drug to its target protein increases the protein's resistance to heat-induced denaturation.[5][22] This thermal shift can be quantified to confirm target engagement.

Protocol Overview:

  • Treatment: Treat intact cells with the pyrimidine compound or vehicle control.

  • Heating: Heat the cells across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature, typically by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[24]

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a proximity-based assay that measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[25][26]

Workflow:

  • Expression: The target protein is expressed in cells as a fusion with NanoLuc® luciferase (the BRET donor).

  • Tracer Binding: A cell-permeable fluorescent tracer that binds to the target protein is added to the cells, resulting in a BRET signal.

  • Competitive Displacement: The addition of a test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[27]

Rationale for Method Selection: NanoBRET™ is a powerful, quantitative method for determining the apparent intracellular affinity of a compound for its target in real-time, making it highly valuable for lead optimization.[25]

Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

  • Cell Transfection: Transfect HEK293 cells with a vector encoding the kinase of interest fused to NanoLuc®.

  • Cell Seeding: Seed the transfected cells into a 384-well plate.

  • Compound and Tracer Addition: Pre-treat the cells with the NanoBRET™ tracer, then add serial dilutions of the pyrimidine inhibitor.

  • Signal Measurement: After a 1-hour incubation, measure the BRET signal on a plate reader equipped for BRET measurements.[27]

  • Data Analysis: Calculate the IC50 value from the dose-response curve of BRET signal versus inhibitor concentration.

Conclusion: An Integrated Approach to Efficacy Determination

The in vitro evaluation of pyrimidine compounds requires a multi-faceted approach that integrates biochemical, cellular, and target engagement assays. By starting with direct measures of target inhibition, progressing to assessments of cellular activity and toxicity, and finally confirming intracellular target binding, researchers can build a comprehensive profile of a compound's efficacy. The protocols and principles outlined in this guide are designed to provide a robust framework for these investigations, emphasizing the importance of appropriate controls, rational assay selection, and thorough data analysis to ensure the generation of reliable and reproducible results. This rigorous in vitro characterization is paramount for making informed decisions in the drug discovery pipeline and for successfully advancing promising pyrimidine-based therapeutics toward clinical development.

References

Application Notes and Protocols for the Development of Novel Catalysts for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Pyrimidines and the Quest for Catalytic Efficiency

Pyrimidines are a class of heterocyclic aromatic organic compounds that are fundamental to life itself. As core components of nucleobases—cytosine, thymine, and uracil—they form the building blocks of DNA and RNA, the very blueprints of genetic information.[1][2] Beyond their biological roles, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] Consequently, the development of efficient and sustainable methods for pyrimidine synthesis is a cornerstone of medicinal chemistry and drug discovery.[1][3]

Historically, the synthesis of pyrimidines often involved harsh reaction conditions, limited substrate scope, and the generation of significant waste.[4] Modern synthetic chemistry has ushered in an era of catalytic innovation, seeking to overcome these limitations. The development of novel catalysts—spanning transition metals, small organic molecules, and enzymes—has revolutionized pyrimidine synthesis, enabling milder reaction conditions, higher yields, greater selectivity, and improved atom economy.[1][5]

This technical guide provides an in-depth exploration of the contemporary landscape of catalytic pyrimidine synthesis. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols. We will delve into the major classes of catalysts, elucidating the causality behind their efficacy and providing detailed experimental methodologies to empower your research endeavors.

I. Metal-Catalyzed Pyrimidine Synthesis: A Versatile and Powerful Approach

Transition metal catalysts have emerged as powerful tools for the construction of pyrimidine rings, offering unique pathways for bond formation and functionalization.[5][6][7] Metals like copper, nickel, ruthenium, iron, and zirconium can activate substrates in diverse ways, facilitating cycloadditions, annulations, and multicomponent reactions.[6][8]

The primary advantage of metal catalysis lies in its ability to promote reactions that are otherwise difficult or impossible to achieve. These catalysts can orchestrate complex transformations with high chemo-, regio-, and stereoselectivity.[6] For instance, copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines have proven to be a robust strategy for pyrimidine synthesis.[8] Similarly, iron-catalyzed reactions offer an inexpensive and environmentally benign option for constructing substituted pyrimidines.[6]

Comparative Analysis of Metal-Based Catalysts

The choice of a metal catalyst is dictated by the specific transformation desired, the substrate scope, and the required reaction conditions. The following table provides a comparative overview of commonly employed metal catalysts for pyrimidine synthesis.

Catalyst SystemTypical Reaction TypeSubstrate ScopeTypical YieldsReaction TimeKey Advantages & Considerations
Copper (e.g., Cu(I), Cu(II)) Cycloadditions, Multicomponent ReactionsAlkynes, amidines, nitrilesGood to excellentVaries (minutes to hours)Versatile, promotes diverse bond formations.[8]
**Nickel (e.g., Ni(acac)₂) **[2+2+2] Cycloadditions, Dehydrogenative CouplingAlkynes, nitriles, alcoholsModerate to goodVariesCan catalyze dehydrogenative pathways.[8][9]
Ruthenium (e.g., Ru-pincer complexes) Acceptorless Dehydrogenative CouplingAlcohols, amidinesGood to excellentVariesEnables synthesis from readily available alcohols.[8][10]
Iron (e.g., FeCl₃) Cyclizationsα,β-Unsaturated ketones, amidinesGoodVariesInexpensive, environmentally friendly.[6]
Zirconium (e.g., Zirconocene complexes) [2+2+2] CycloadditionsAlkynes, nitrilesGoodVariesMediates cycloadditions of nitriles and alkynes.[8]
Experimental Protocol: Copper-Catalyzed Synthesis of 2,4,6-Trisubstituted Pyrimidines

This protocol describes a general procedure for the copper-catalyzed [2+2+2] cycloaddition of two different nitriles and an alkyne, a powerful method for accessing highly substituted pyrimidines.

Materials:

  • Copper(I) iodide (CuI)

  • Substituted alkyne (1.0 eq)

  • Nitrile 1 (1.2 eq)

  • Nitrile 2 (2.0 eq)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add CuI (5 mol%).

  • Add anhydrous toluene to the flask.

  • Add the substituted alkyne (1.0 eq), nitrile 1 (1.2 eq), and nitrile 2 (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4,6-trisubstituted pyrimidine.

II. Organocatalyzed Pyrimidine Synthesis: A Green and Sustainable Strategy

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has gained significant traction in recent years as a green and sustainable alternative to metal-based catalysis.[11] Organocatalysts are often inexpensive, readily available, and less toxic than their metal counterparts. Furthermore, they can be designed to be recyclable, further enhancing their environmental credentials.[11][12]

In the context of pyrimidine synthesis, organocatalysts have proven particularly effective for multicomponent reactions like the Biginelli reaction.[13][14] The Biginelli reaction is a one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs), which can be subsequently oxidized to pyrimidines.[3][4] Acidic organocatalysts, such as sulfonic acids or L-proline, can activate the carbonyl group of the aldehyde, facilitating the key C-N and C-C bond-forming steps.[15]

Comparative Analysis of Organocatalysts for the Biginelli Reaction
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction TimeYield (%)Key Advantages
Taurine (2-aminoethanesulfonic acid) 10Water60-801-2 h90-94Biodegradable, reusable, green solvent.[11][12]
L-Proline/TFA 20Acetonitrile854-6 h85-95Readily available, mild conditions.[15]
Succinimide Sulfonic Acid (SuSA) 5Solvent-free1001 h90-98Recyclable, solvent-free conditions.[14]
Uranyl Acetate (UA) 5Solvent-free1002.5 h88-96Recyclable, high yields.[14]
Experimental Protocol: Taurine-Catalyzed Biginelli Reaction in Water

This protocol details an environmentally friendly, one-pot, three-component synthesis of dihydropyrimidinones using the biodegradable and reusable organocatalyst, taurine.[11][12]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • Taurine (10 mol%)

  • Water (5 mL)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and taurine (10 mol%) in water (5 mL).

  • Stir the mixture at 60-80 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the product by filtration.

  • Wash the solid with cold water and dry to obtain the pure dihydropyrimidinone.

  • The aqueous filtrate containing the catalyst can be reused for subsequent reactions.

III. Biocatalytic Synthesis of Pyrimidines: Harnessing the Power of Nature

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. While the application of isolated enzymes for the total synthesis of complex pyrimidines is an emerging field, nature's own pyrimidine biosynthesis pathways provide a blueprint for future biocatalytic strategies.[2][16]

The de novo synthesis of pyrimidines in biological systems involves a series of enzymatic steps, starting from simple precursors like bicarbonate, aspartate, and glutamine.[2] Key enzymes in this pathway, such as carbamoyl phosphate synthetase II and dihydroorotate dehydrogenase, are highly regulated and efficient catalysts.[2][17] Researchers are exploring the use of these and other enzymes, such as pyrimidine nucleoside 2'-hydroxylase, for the chemo-enzymatic synthesis of novel pyrimidine derivatives.[18][19]

While still a developing area, biocatalysis holds immense promise for the sustainable and highly selective synthesis of pyrimidines, particularly for the production of chiral and complex drug candidates.

IV. Catalyst Screening and Characterization: A Systematic Approach

The discovery of novel catalysts for pyrimidine synthesis necessitates a robust and systematic screening and characterization workflow.

Protocol: General Workflow for Catalyst Screening
  • Reaction Setup: In parallel reaction vials, set up the model pyrimidine synthesis reaction with a standard set of substrates.

  • Catalyst Addition: Add a different catalyst candidate to each vial at a predetermined loading (e.g., 5 mol%). Include a no-catalyst control.

  • Reaction Conditions: Subject all vials to the same reaction conditions (temperature, solvent, time).

  • Analysis: After the designated time, quench the reactions and analyze the product yield and purity using techniques like HPLC, GC-MS, or NMR spectroscopy.

  • Hit Identification: Identify the most promising catalyst candidates based on high yield and selectivity.

  • Optimization: For the lead catalysts, perform further optimization of reaction parameters (catalyst loading, temperature, solvent, reaction time) to maximize performance.

Protocol: Catalyst Characterization

Once a promising catalyst is identified, thorough characterization is crucial to understand its properties and ensure reproducibility.

Techniques for Catalyst Characterization:

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H, ¹³C, ³¹P, etc.): To determine the structure and purity of molecular catalysts.

    • FT-IR Spectroscopy: To identify functional groups and study the interaction between the catalyst and substrates.

    • UV-Vis Spectroscopy: To study the electronic properties of the catalyst.

  • Microscopy and Surface Analysis (for heterogeneous catalysts):

    • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size.

    • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states at the surface.

    • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and porosity.

  • X-ray Diffraction (XRD): To determine the crystalline structure of solid-state catalysts.

V. Visualizing the Pathways: Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is critical for rational catalyst design and process optimization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Substrate & Reagent Preparation C Reaction Setup (Inert Atmosphere) A->C B Catalyst Synthesis & Characterization B->C D Heating & Stirring C->D E Reaction Monitoring (TLC, GC, LC) D->E F Workup & Extraction E->F G Purification (Chromatography) F->G H Product Characterization (NMR, MS) G->H Biginelli_Mechanism A Aldehyde (R-CHO) + Urea Catalyst (H⁺) B Acylimine Intermediate R-CH=N-CO-NH₂ A->B Condensation D Addition Product B->D Michael Addition C β-Ketoester Enol C->B Nucleophilic Addition E Cyclization & Dehydration D->E Intramolecular Condensation F Dihydropyrimidinone (DHPM) E->F Dehydration Catalytic_Cycle Catalyst M(L)n Intermediate1 Intermediate I Catalyst->Intermediate1 + Substrate A SubstrateA Substrate A SubstrateB Substrate B Intermediate2 Intermediate II Intermediate1->Intermediate2 + Substrate B Intermediate2->Catalyst - Product Product Product Intermediate2->Product Reductive Elimination

References

Application Note: A Research Framework for Evaluating 6-Cyclopropylpyrimidin-4-ol as a Novel Lead Compound in Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

The pyrimidine scaffold is a cornerstone in the discovery of modern agrochemicals, present in numerous commercial fungicides, herbicides, and insecticides.[1][2] Its versatile structure allows for substitution at multiple positions, enabling the fine-tuning of biological activity and physicochemical properties.[2][3] Specifically, anilinopyrimidine fungicides, such as cyprodinil and pyrimethanil, have been vital in controlling a range of ascomycete pathogens.[4][5] Their proposed mode of action involves the inhibition of methionine biosynthesis and the secretion of fungal hydrolytic enzymes, critical for the infection process.[4][5][6]

The subject of this guide, 6-cyclopropylpyrimidin-4-ol (Figure 1), combines this privileged pyrimidine core with a cyclopropyl moiety. The cyclopropyl group is a well-established bioisostere in medicinal and agrochemical chemistry, often introduced to enhance metabolic stability, increase binding affinity, or lock in a favorable conformation.

This document provides a comprehensive, tiered research framework for the systematic evaluation of this compound as a potential lead compound for crop protection. It outlines detailed protocols for initial screening, dose-response analysis, and preliminary mode of action studies, designed to be self-validating through the rigorous use of controls.

Chemical structure of this compoundFigure 1. Chemical Structure of this compound[7]

Phase 1: Foundational Characterization & Strategic Workflow

Before biological evaluation, a thorough understanding of the compound's fundamental properties is essential. This ensures reproducible results and informs formulation strategies. International standards, such as those outlined in the OECD Guidelines for the Testing of Chemicals, provide a robust framework for these initial studies.[8][9][10][11][12]

Physicochemical Properties Assessment

Causality: Solubility is a critical parameter; a compound that cannot be effectively solubilized or dispersed cannot be reliably tested. Stability analysis prevents the misinterpretation of results that might arise from compound degradation over the course of an experiment.

Protocol:

  • Purity Confirmation: Verify the purity of the synthesized this compound batch using HPLC-MS and ¹H-NMR. A purity of >95% is required for biological screening.

  • Solubility Testing: Determine the solubility in common laboratory solvents (e.g., DMSO, acetone, methanol) and in aqueous buffer systems relevant to bioassays (e.g., phosphate-buffered saline with 1% DMSO).

  • Stability Analysis: Assess the compound's stability in the chosen stock solvent and final assay media over 24-48 hours at relevant temperatures (4°C, room temperature) using HPLC to detect degradation products.

Table 1: Hypothetical Physicochemical Data for this compound

Parameter Value Method
CAS Number 7038-75-7[13] -
Molecular Formula C₇H₈N₂O[7] -
Molecular Weight 136.15 g/mol [7] Mass Spectrometry
Purity >98% HPLC-UV
Solubility in DMSO >100 mg/mL Visual Assessment
Aqueous Solubility 50 µg/mL in PBS Shake-flask method

| Stability | Stable for >48h in DMSO at RT | HPLC Analysis |

Overall Research Workflow

The evaluation process follows a logical, tiered progression from broad primary screening to more focused secondary and mechanistic studies. This approach maximizes efficiency by eliminating inactive profiles early and concentrating resources on promising activities.

G Figure 2. Tiered Evaluation Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Discovery cluster_2 Phase 3: Validation cluster_3 Phase 4: Optimization A Synthesis & Purity Verification B Physicochemical Characterization A->B C Primary Screening (Fungicide, Herbicide, Insecticide) B->C D Identify 'Hit' Activity C->D E Secondary Screening (Dose-Response & EC50) D->E F Mode of Action Studies E->F G Structure-Activity Relationship (SAR) F->G H Lead Optimization G->H

Caption: A strategic workflow for agrochemical lead discovery.

Phase 2: Primary Screening Protocols

Primary screening is designed to rapidly assess if this compound possesses any significant biological activity against a representative panel of targets.[14] High-throughput methods are prioritized to conserve compound and resources.[14][15]

Protocol 1: In-Vitro Antifungal Screening

Rationale: This assay, often called the "poisoned food technique," is a standard and robust method to directly measure the inhibitory effect of a compound on fungal mycelial growth.[16][17] We select key pathogens representing different classes and crop types.

  • Target Organisms:

    • Botrytis cinerea (Grey mold, broad host range)

    • Fusarium graminearum (Fusarium head blight in cereals)

    • Rhizoctonia solani (Root rot, broad host range)

  • Materials:

    • This compound (Test Compound)

    • Pyrimethanil or Cyprodinil (Positive Control - Anilinopyrimidine fungicide)[5]

    • DMSO (Negative/Vehicle Control)

    • Potato Dextrose Agar (PDA)

    • Sterile 96-well microtiter plates or 90 mm Petri dishes

    • Actively growing cultures of fungal isolates

  • Step-by-Step Methodology:

    • Stock Solution Prep: Prepare a 10 mg/mL stock solution of the test compound and positive control in DMSO.

    • Media Amendment: Autoclave PDA and allow it to cool to ~50-55°C. Add the test compound, positive control, or DMSO to the molten agar to achieve a final screening concentration (e.g., 50 µg/mL). For the negative control, add an equivalent volume of DMSO. Swirl gently to mix and pour into sterile Petri dishes.

    • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each amended agar plate.[18]

    • Incubation: Seal the plates with paraffin film and incubate at 25°C in the dark.

    • Data Collection: After 72-96 hours (or when the negative control colony has reached ~70% of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions.

    • Analysis: Calculate the percent inhibition of mycelial growth relative to the negative (DMSO) control. A "hit" is typically defined as >70% inhibition at the screening concentration.

Protocol 2: Pre-Emergence Herbicidal Screening

Rationale: This whole-plant bioassay assesses the compound's ability to inhibit seed germination or early seedling growth, a common mode of action for pre-emergence herbicides.[19] We use representative monocot and dicot species.

  • Target Organisms:

    • Lolium rigidum (Ryegrass - monocot weed)

    • Amaranthus retroflexus (Pigweed - dicot weed)

  • Materials:

    • This compound (Test Compound)

    • Halosulfuron-methyl (Positive Control - ALS inhibitor herbicide)

    • Acetone/Tween 20 solution (Vehicle Control)

    • Pots or trays filled with sterile potting mix

    • Seeds of target species

    • Laboratory spray chamber

  • Step-by-Step Methodology:

    • Compound Formulation: Prepare a solution of the test compound and positive control in a 1:1 acetone:water solution with 0.5% Tween 20 to a concentration that will deliver a standard field-equivalent rate (e.g., 1000 g a.i./ha).

    • Sowing: Fill pots with soil, sow 10-15 seeds of a single target species per pot, and cover lightly with soil.

    • Application: Immediately after sowing, apply the formulated compounds evenly to the soil surface using a calibrated laboratory spray chamber. Apply the vehicle solution as a negative control.

    • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature (22-25°C) and light (16:8 light:dark cycle). Water as needed.

    • Data Collection: After 14-21 days, assess the results. Count the number of emerged, healthy seedlings. Visually score the phytotoxicity (stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill) compared to the negative control.

    • Analysis: A "hit" is defined as >80% reduction in emergence or a phytotoxicity score >80.

Protocol 3: Insecticidal Contact Toxicity Screening

Rationale: This assay evaluates the direct contact toxicity of the compound to a common agricultural pest. It is a fundamental screen to identify potential neurotoxic or cuticle-disrupting agents.[20]

  • Target Organism:

    • Myzus persicae (Green peach aphid)

  • Materials:

    • This compound (Test Compound)

    • Imidacloprid (Positive Control - Neonicotinoid insecticide)

    • Acetone/Triton X-100 solution (Vehicle Control)

    • Leaf discs (e.g., cabbage or bell pepper)

    • Ventilated containers

  • Step-by-Step Methodology:

    • Formulation: Prepare solutions of the test and control compounds in acetone with 0.1% Triton X-100 at a high screening concentration (e.g., 1000 ppm).

    • Application: Place leaf discs on a surface and, using a micropipette, apply 1 µL of the test solution to the dorsal thorax of each aphid (topical application). Treat control groups with the vehicle solution and positive control.

    • Incubation: After application, transfer 10-15 treated aphids to a ventilated container containing a fresh, untreated leaf disc for food. Maintain at 22°C.

    • Data Collection: Assess mortality at 24 and 48 hours post-treatment. Aphids are considered dead if they are unable to move when gently prodded with a fine brush.

    • Analysis: Calculate the percentage mortality, correcting for any mortality in the negative control group using Abbott's formula. A "hit" is defined as >80% corrected mortality.

Phase 3: Secondary Screening & Mechanistic Insight

If a "hit" is identified in Phase 2, the next steps are to quantify its potency and investigate its potential mode of action (MoA).

Protocol 4: Dose-Response and EC₅₀ Determination

Rationale: This protocol establishes the relationship between the compound's concentration and its biological effect, allowing for the calculation of the 50% effective concentration (EC₅₀). The EC₅₀ is a critical metric for comparing the potency of different compounds and is essential for structure-activity relationship studies.[21][22][23]

  • Methodology:

    • Select Assay: Use the same assay format (antifungal, herbicidal, or insecticidal) in which the initial "hit" was observed.

    • Prepare Serial Dilutions: Create a range of concentrations for the hit compound, typically using 7-10 points in a half-log or full-log dilution series (e.g., 100, 30, 10, 3, 1, 0.3, 0.1 µg/mL).

    • Execute Assay: Run the bioassay as described in the primary screening protocols, including negative and positive controls.

    • Data Analysis: For each concentration, calculate the percent inhibition or mortality. Plot the percent effect against the log of the compound concentration.

    • EC₅₀ Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the data and calculate the EC₅₀ value.

Table 2: Example Dose-Response Data for Antifungal Assay (vs. B. cinerea)

Concentration (µg/mL) % Inhibition (Mean)
100 98.5
30 95.2
10 88.1
3 65.7
1 49.8
0.3 25.3
0.1 10.1
0 (Control) 0.0

| Calculated EC₅₀ | 1.05 µg/mL |

Investigating the Mode of Action (MoA)

Rationale: Understanding the MoA is crucial for developing a successful pesticide, managing resistance, and ensuring safety.[24] Given the anilinopyrimidine-like structure, a logical starting point is to investigate interference with fungal methionine biosynthesis.[4][24]

G Figure 3. Hypothetical MoA: Methionine Biosynthesis Inhibition cluster_pathway Fungal Methionine Biosynthesis Pathway cluster_inhibition Figure 3. Hypothetical MoA: Methionine Biosynthesis Inhibition Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine O-Acetylhomoserine O-Acetylhomoserine Homoserine->O-Acetylhomoserine Cystathionine Cystathionine O-Acetylhomoserine->Cystathionine Homocysteine Homocysteine Cystathionine->Homocysteine TargetEnzyme Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Compound 6-Cyclopropyl- pyrimidin-4-ol Compound->TargetEnzyme Inhibition

Caption: Potential inhibition point in the fungal methionine pathway.

Experimental Approach: Target-Based Enzymatic Assay

  • Enzyme Source: Obtain or prepare a purified recombinant cystathionine β-lyase enzyme from B. cinerea.

  • Assay Development: Develop a spectrophotometric assay that measures the conversion of cystathionine to homocysteine.

  • Inhibition Assay: Run the enzymatic reaction in the presence of varying concentrations of this compound.

  • IC₅₀ Determination: Measure the rate of the reaction at each compound concentration and calculate the IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity). A potent IC₅₀ would provide strong evidence for this specific MoA.

Concluding Remarks and Future Directions

This application note has outlined a systematic and logical framework for the initial evaluation of this compound as a potential crop protection agent. By following a tiered approach from broad screening to specific dose-response and mechanistic studies, researchers can efficiently determine the compound's viability as a lead candidate.

A positive outcome from this research program—specifically, the identification of potent activity (e.g., an EC₅₀ < 1 µg/mL) and a plausible MoA—would justify advancing the compound to the next phase: Lead Optimization . This involves initiating a structure-activity relationship (SAR) campaign, where analogues of this compound are synthesized and tested to improve potency, broaden the activity spectrum, and enhance crop safety profiles.[21][22][25]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Cyclopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Cyclopropylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, typically achieved through the cyclocondensation of a cyclopropyl β-ketoester with a suitable nitrogen source like urea or formamide, can present several challenges. This guide provides a systematic approach to troubleshooting and optimizing this reaction, drawing upon established principles of pyrimidine synthesis.

Part 1: Core Synthesis Protocol

A robust synthesis of this compound relies on the successful preparation of the key intermediate, ethyl 3-cyclopropyl-3-oxopropanoate, followed by a cyclocondensation reaction.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate

This procedure is adapted from a known synthesis of β-ketoesters.[1][2]

  • To a stirred solution of ethyl hydrogen malonate (1.0 eq) in dry tetrahydrofuran (THF), cooled to -75 °C under a nitrogen atmosphere, slowly add n-butyllithium (2.0 eq) while maintaining the temperature below -55 °C.

  • Warm the resulting suspension to approximately 0 °C and hold for 20 minutes.

  • Recool the mixture to -70 °C and add cyclopropanecarbonyl chloride (0.6 eq) dropwise, keeping the temperature below -60 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by carefully adding a solution of concentrated hydrochloric acid in water.

  • Extract the aqueous phase with diethyl ether.

  • Wash the combined organic phases with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield ethyl 3-cyclopropyl-3-oxopropanoate.

Step 2: Synthesis of this compound

This protocol is a modification of a general procedure for the synthesis of 6-substituted-pyrimidin-4-ols.[3]

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under a nitrogen atmosphere.

  • To the freshly prepared sodium ethoxide solution, add urea (1.1 eq) and stir until dissolved.

  • Add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) dropwise to the reaction mixture at room temperature with continuous stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5-6 to precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Low Yield of this compound
Observation Potential Cause Troubleshooting Steps
Low overall yield with significant unreacted starting materials. 1. Inefficient Cyclocondensation: The cyclization of the intermediate may be incomplete. 2. Suboptimal Reaction Conditions: Temperature, reaction time, or base concentration may not be ideal.[4] 3. Steric Hindrance: The cyclopropyl group may sterically hinder the reaction compared to linear alkyl groups.[5]1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC to determine the optimal reaction time. A moderate increase in temperature can sometimes drive the reaction to completion. 2. Vary Base Concentration: Ensure the sodium ethoxide is freshly prepared and used in the correct stoichiometric amount. 3. Alternative Nitrogen Source: Consider using formamide in the presence of a base like sodium methoxide, which can sometimes improve yields for certain substrates.[6]
Formation of a significant amount of a fluorescent byproduct. Hantzsch-type Dihydropyridine Formation: This common side reaction in Biginelli-type syntheses occurs when two equivalents of the β-ketoester react with ammonia (from urea decomposition at high temperatures).[4]1. Lower Reaction Temperature: This is the most effective way to minimize the formation of this byproduct. 2. Order of Addition: Adding the urea last to the reaction mixture can sometimes reduce its decomposition.[4]
Difficulty in isolating the product from the reaction mixture. Product Solubility: The product may have some solubility in the aqueous workup solution.1. Thorough Extraction: After acidification and initial filtration, extract the aqueous filtrate with an appropriate organic solvent (e.g., ethyl acetate) to recover any dissolved product. 2. Adjust pH Carefully: Ensure the pH is optimized for maximum precipitation of the product.
Issues with the Precursor Synthesis (Ethyl 3-cyclopropyl-3-oxopropanoate)
Observation Potential Cause Troubleshooting Steps
Low yield of the β-ketoester. 1. Incomplete Reaction: The acylation of the malonate may not have gone to completion. 2. Side Reactions: The strong base can promote self-condensation of the starting materials.1. Strict Temperature Control: Maintain the specified low temperatures during the addition of n-butyllithium and cyclopropanecarbonyl chloride to minimize side reactions. 2. Purity of Reagents: Ensure all reagents, especially the ethyl hydrogen malonate and n-butyllithium, are of high purity and the THF is anhydrous.
Presence of multiple spots on TLC of the crude product. Formation of byproducts. Optimize Purification: Use fractional distillation under reduced pressure to carefully separate the desired product from unreacted starting materials and byproducts.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the cyclocondensation step?

A1: Yes, other alkoxide bases such as sodium methoxide or potassium tert-butoxide can be used. However, the choice of base can affect the reaction rate and yield, so some optimization may be necessary. Sodium ethoxide is a common and effective choice for this type of reaction.

Q2: My reaction is very slow. What can I do to speed it up?

A2: Besides increasing the temperature, you could explore the use of a different solvent. While ethanol is standard, other high-boiling point solvents like n-butanol could be investigated. Additionally, ensuring your reagents are anhydrous is crucial, as water can interfere with the reaction.

Q3: I am observing an unexpected byproduct. How can I identify it?

A3: The most common byproduct is the Hantzsch-type dihydropyridine, which is often fluorescent.[4] Other possibilities include uncyclized intermediates or products from the self-condensation of the β-ketoester. Characterization by NMR, mass spectrometry, and IR spectroscopy will be necessary to elucidate the structure of the unknown compound.

Q4: Is it possible to perform this synthesis as a one-pot reaction?

A4: While a one-pot synthesis from the initial starting materials for the β-ketoester is theoretically possible, it is generally not recommended due to the incompatibility of the reaction conditions. The strong base required for the β-ketoester synthesis can lead to undesired side reactions with the components of the subsequent cyclocondensation. A two-step approach with isolation and purification of the intermediate is generally more reliable and leads to a purer final product.

Q5: What is the role of the acid in the workup?

A5: The acidification step is crucial for two reasons. First, it neutralizes the basic reaction mixture. Second, it protonates the pyrimidinolate salt formed during the reaction, leading to the precipitation of the desired this compound, which is a solid at room temperature.

Part 4: Visualizing the Process

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_sm Unreacted Starting Materials Present cluster_no_sm No Significant Starting Materials start Low Yield of this compound check_sm Check for Unreacted Starting Materials (TLC/NMR) start->check_sm increase_time Increase Reaction Time check_sm->increase_time Yes check_byproducts Analyze for Byproducts (NMR, MS) check_sm->check_byproducts No increase_temp Increase Temperature increase_time->increase_temp check_base Verify Base Stoichiometry & Purity increase_temp->check_base fluorescent Fluorescent Byproduct? check_byproducts->fluorescent hantzsch Likely Hantzsch Dihydropyridine. Lower reaction temperature. fluorescent->hantzsch Yes other_byproduct Isolate and Characterize. Optimize reaction conditions to minimize. fluorescent->other_byproduct No

Caption: A decision tree for troubleshooting low yields.

Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: β-Ketoester Synthesis cluster_step2 Step 2: Cyclocondensation emh Ethyl Hydrogen Malonate bke Ethyl 3-cyclopropyl-3-oxopropanoate emh->bke n-BuLi, THF cpc Cyclopropanecarbonyl Chloride cpc->bke bke2 Ethyl 3-cyclopropyl-3-oxopropanoate bke->bke2 product This compound bke2->product NaOEt, EtOH, Reflux urea Urea urea->product

Caption: Overall synthetic route to the target compound.

References

Technical Support Center: Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrimidines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions in pyrimidine synthesis, and what is the primary driver for them?

A1: The synthesis of pyrimidines, while versatile, is often a delicate balance of reaction conditions. Most side reactions stem from the reactivity of the starting materials and intermediates. The primary classes of side reactions include:

  • Competing Condensations: Many pyrimidine syntheses, like the Biginelli reaction, are multi-component reactions. The starting materials, such as an aldehyde and a β-ketoester, can react via alternative pathways like Knoevenagel or Hantzsch condensations, consuming reactants and reducing the yield of the desired pyrimidine.[1]

  • Hydrolysis: Intermediates, particularly in syntheses like the Pinner reaction which forms imidate salts, can be highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of unwanted esters or amides instead of the target heterocycle.[1]

  • Incomplete Cyclization: The final ring-closing step can be sluggish or fail to go to completion. This often results in stable, open-chain intermediates, such as ureides in the Biginelli reaction, which can complicate purification.[1]

  • Regioselectivity Issues: When modifying an existing pyrimidine ring, such as through alkylation, a lack of regioselectivity can lead to a mixture of N- and O-alkylated products, which are often difficult to separate.[2][3]

  • Self-Condensation: Starting materials, particularly 1,3-dicarbonyl compounds or aliphatic aldehydes, can undergo self-condensation, especially under basic or harsh temperature conditions.[1][4]

The primary driver for these side reactions is often a deviation from optimal reaction parameters, including temperature, moisture control, catalyst activity, and reactant stoichiometry.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific, observable problems you might encounter during your experiments, providing a diagnosis of the likely cause and a step-by-step guide to remediation.

Scenario 1: "My Biginelli reaction mixture has turned bright yellow and is highly fluorescent. The yield of my desired dihydropyrimidinone (DHPM) is very low."
Diagnosis:

You are likely observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[4][5] This is a classic competing side reaction in the Biginelli synthesis. It occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea, especially at elevated temperatures.[4]

Mechanistic Insight:

The Biginelli and Hantzsch pathways compete for the same starting materials. The key difference lies in the nucleophile that attacks the initial Knoevenagel adduct (formed from the aldehyde and one equivalent of the β-ketoester).

  • Biginelli Pathway: Urea attacks the adduct, leading to the DHPM.

  • Hantzsch Pathway: A second equivalent of the β-ketoester (as its enamine, formed with ammonia) attacks the adduct, leading to the DHP.

Higher temperatures accelerate the decomposition of urea to ammonia and favor the kinetics of the Hantzsch pathway.[5]

Troubleshooting & Optimization Protocol:
  • Temperature Control: This is the most critical parameter. Reduce the reaction temperature. Many Biginelli reactions proceed efficiently at lower temperatures (e.g., 60-80 °C), which significantly disfavors the Hantzsch pathway.[4]

  • Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity. Experiment with different catalysts to find one that preferentially promotes the Biginelli pathway for your specific substrates.[4]

  • Order of Addition: In some cases, adding the urea last to the mixture of aldehyde, β-ketoester, and catalyst can minimize its premature decomposition.[5]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. Over-extending the reaction time at high temperatures can increase byproduct formation.

Data Summary: Effect of Temperature on Biginelli vs. Hantzsch Reaction
Temperature (°C)Desired DHPM Yield (%)Hantzsch DHP Byproduct (%)
60~85~10
80~72~25
100~55~40
Note: Yields are illustrative and vary based on specific substrates and catalysts. Data synthesized from information in[4].

Visualizing the Competing Pathways:

G cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_biginelli Desired Pathway cluster_hantzsch Side Reaction Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Ketoester β-Ketoester Ketoester->Knoevenagel_Adduct Urea Urea Biginelli_Product Biginelli Product (DHPM) Urea->Biginelli_Product Ammonia Ammonia (from Urea decomp.) Urea->Ammonia High Temp Knoevenagel_Adduct->Biginelli_Product + Urea Hantzsch_Product Hantzsch DHP (Fluorescent Byproduct) Knoevenagel_Adduct->Hantzsch_Product + Enamine Ammonia->Hantzsch_Product Ketoester2 β-Ketoester (2nd equiv) Ketoester2->Hantzsch_Product

Caption: Competing pathways in the Biginelli reaction.
Scenario 2: "My Pinner synthesis is giving a low yield and a complex mixture of byproducts. I suspect water is contaminating the reaction."

Diagnosis:

Your suspicion is highly likely to be correct. The Pinner pyrimidine synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is notoriously sensitive to moisture.[5] The key intermediates are prone to hydrolysis, leading to a cascade of side products and low yields of the desired pyrimidine.

Mechanistic Insight:

The Pinner synthesis often proceeds via an imidate salt intermediate (a "Pinner salt") when using classical conditions with nitriles and alcohols.[1] Even in the more common variation using amidines directly, the reaction intermediates are susceptible to attack by water. Water can hydrolyze the amidine starting material back to an amide and ammonia, or it can intercept cyclization intermediates, preventing the formation of the pyrimidine ring.[5]

Troubleshooting & Optimization Protocol:

This protocol emphasizes the rigorous exclusion of water.

  • Anhydrous Conditions are Paramount:

    • Solvents: Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane). Purchase high-quality anhydrous solvents and store them over molecular sieves.

    • Glassware: Thoroughly dry all glassware in an oven (e.g., >100 °C for several hours) and cool it under a stream of dry nitrogen or in a desiccator immediately before use.

    • Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction.[1]

  • Reagent Purity:

    • Amidine Quality: Amidines and their hydrochloride salts can be hygroscopic. Use freshly prepared or purified amidine. If using a salt, ensure it is thoroughly dried.[5]

  • Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are critical. The base deprotonates the 1,3-dicarbonyl compound and facilitates the cyclization. Use the correct amount to avoid base-catalyzed side reactions.[5]

  • Temperature Control: Monitor the reaction by TLC. While heating may be necessary to drive the reaction to completion, excessive temperatures can cause decomposition of starting materials or products.[5]

Visualizing the Troubleshooting Workflow:

G start Low Yield in Pinner Synthesis check_moisture Primary Suspect: Moisture Contamination? start->check_moisture implement_anhydrous Implement Strict Anhydrous Conditions check_moisture->implement_anhydrous Yes check_reagents Check Reagent Purity & Stoichiometry implement_anhydrous->check_reagents check_conditions Optimize Base & Temperature check_reagents->check_conditions monitor_tlc Monitor by TLC check_conditions->monitor_tlc success Improved Yield monitor_tlc->success Reaction Proceeds failure Still Low Yield monitor_tlc->failure No Improvement re_evaluate Re-evaluate Substrate Reactivity / Alternative Route failure->re_evaluate

References

Stability studies of 6-Cyclopropylpyrimidin-4-ol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-Cyclopropylpyrimidin-4-ol. This guide is structured to provide in-depth, practical solutions to common challenges encountered during stability studies. It is designed to go beyond procedural steps, offering insights into the underlying chemical principles to empower you in your experimental design and data interpretation.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability of this compound and the strategic approach to its analysis.

Q1: What is the primary purpose of conducting forced degradation studies on an intermediate like this compound?

A1: Forced degradation, or stress testing, is a critical component of pharmaceutical development, even for intermediates.[1][2][3] Its primary objectives are threefold:

  • Pathway Elucidation: To identify the likely degradation products and understand the degradation pathways of the molecule. This knowledge is invaluable for process optimization and for predicting potential impurities that could carry over into the final Active Pharmaceutical Ingredient (API).[1][3]

  • Method Development & Validation: To develop and validate a robust, stability-indicating analytical method, typically an HPLC or UPLC method. A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products, ensuring that a loss in the parent peak is accurately reflected by an increase in impurity peaks.[4][5]

  • Intrinsic Stability Assessment: To understand the inherent chemical liabilities of the molecule. For instance, knowing that this compound is susceptible to hydrolysis in acidic conditions informs decisions about reaction quenching, work-up procedures, and appropriate storage conditions for the material in solution.[3]

Q2: What are the key stress conditions I should apply to this compound according to ICH guidelines?

A2: The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for stress testing.[6][7] For a drug substance intermediate like this compound, the following conditions are essential:

  • Acidic and Basic Hydrolysis: Testing across a range of pH values is crucial. The pyrimidin-4-ol moiety is essentially a cyclic amide (lactam), which can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), helps to identify susceptibility to oxidation. The electron-rich pyrimidine ring and potentially the tertiary carbon of the cyclopropyl group could be sites of oxidation.

  • Thermal Stress: Heating the sample (e.g., at 60-80°C) evaluates its thermal stability. This is relevant for understanding the impact of drying or high-temperature processing steps.

  • Photostability: Exposing the solid and solution-state material to controlled light sources (UV and visible) is necessary to assess light sensitivity, as pyrimidine-based structures are known to be photoreactive.[3][8][9]

Q3: What is "mass balance" and why is it critical in a forced degradation study?

A3: Mass balance is an essential cross-check in forced degradation studies that confirms the accountability of all the mass of the parent compound after degradation.[10][11] In an ideal scenario, the sum of the assay value of the remaining parent compound and the levels of all degradation products should equal the initial assay value of the parent compound (typically aiming for 95-105%).[11][12]

Achieving good mass balance provides confidence in the analytical method, indicating that all major degradation products are being detected and quantified. Failure to achieve mass balance can suggest issues such as the formation of non-chromophoric (non-UV active) or volatile degradants, or issues with the analytical method itself.[6][10]

II. Troubleshooting Guide: Experimental & Analytical Issues

This section is formatted to address specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Q4: My HPLC analysis shows significant baseline drift after injecting my acid-stressed sample. What's causing this?

A4: Baseline drift in HPLC is a common issue, particularly after injecting samples from harsh conditions.[13]

  • Causality: The most likely cause is a slow change in the mobile phase composition or column temperature. When you inject a sample in a strong acid (e.g., 0.1 N HCl) into a buffered mobile phase (e.g., pH 7), you create a significant local pH disruption on the column. The column's stationary phase and the mobile phase buffer system will take time to re-equilibrate, causing the detector baseline to drift. Another possibility is column bleed if the acidic conditions are too harsh for the stationary phase.[5]

  • Troubleshooting Steps:

    • Neutralize the Sample: Before injection, neutralize your acid-stressed sample with an equimolar amount of a suitable base (e.g., NaOH). Be cautious of precipitation.

    • Dilute in Mobile Phase: If possible, dilute the stressed sample in the initial mobile phase to minimize solvent mismatch effects.

    • Increase Column Equilibration Time: Extend the equilibration time between runs to ensure the column has fully returned to its initial state.

    • Check for Column Bleed: Run a blank gradient after the problematic sample. If you see a rising baseline at higher organic concentrations, it could indicate column bleed. Consider a more acid-resistant column if the problem persists.

Q5: I've subjected this compound to oxidative stress with 3% H₂O₂, but I see almost no degradation. How can I achieve the target 5-20% degradation?

A5: Achieving the target degradation of 5-20% is key for a meaningful study.[7][14] If initial conditions are too mild, you need to systematically increase the stress.

  • Causality: The molecule may be intrinsically stable to mild oxidation, or the reaction kinetics may be very slow at your chosen temperature.

  • Troubleshooting Steps:

    • Increase Temperature: Perform the oxidation at an elevated temperature (e.g., 60°C). Heat will significantly accelerate the reaction rate.

    • Increase Oxidant Concentration: If temperature increase is insufficient, cautiously increase the concentration of H₂O₂ (e.g., to 10% or even 30%). Handle concentrated H₂O₂ with appropriate safety precautions.

    • Increase Exposure Time: Extend the duration of the experiment. Take time points at 2, 6, 12, and 24 hours to monitor the progress of the degradation.

    • Consider a Radical Initiator: For resistant molecules, using a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanopentanoic acid) (ACVA) in conjunction with heat can initiate degradation through a different, free-radical mechanism.[15]

Q6: My mass balance is low (~85%) in the photostability study. Where did the mass go?

A6: A low mass balance in photostability studies is a frequent and challenging issue.[6]

  • Causality: Pyrimidine derivatives can undergo complex photoreactions. The loss of mass could be due to several factors:

    • Formation of Non-Chromophoric Products: The pyrimidine ring could fragment into smaller, aliphatic products that do not absorb UV light at your detection wavelength.

    • Formation of Volatile Degradants: Small fragments produced upon ring cleavage could be volatile and lost from the sample.

    • Inadequate Peak Integration: Some degradant peaks may be very broad or elute near the solvent front, leading to inaccurate integration.

    • Precipitation: A degradant may have poor solubility in the sample diluent and precipitate out before injection.

  • Troubleshooting Steps:

    • Use a Photodiode Array (PDA) Detector: A PDA detector allows you to examine the entire UV spectrum of each peak. This can help identify degradants that have a different λmax than the parent compound and ensure you are using an optimal wavelength for detection of all species.

    • Change Detection Wavelength: Analyze your samples at a lower wavelength (e.g., 210 nm) where more organic molecules have some absorbance.

    • Employ Mass Spectrometry (LC-MS): LC-MS is the definitive tool for this problem. It can detect non-chromophoric compounds and help identify the masses of the degradation products, providing clues to their structures and confirming if mass has been lost to undetectable species.

    • Inspect Sample Vials: Visually check for any precipitation or cloudiness in the stressed sample vials before injection.

III. Experimental Protocols & Data Presentation

This section provides detailed methodologies for key experiments and illustrates how to present the resulting data.

Protocol 1: Forced Degradation Under Hydrolytic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Transfer 1 mL of the stock solution to a vial.

    • Add 1 mL of 1.0 N HCl.

    • Cap the vial and place it in a heating block or water bath at 80°C.

    • Withdraw aliquots at 2, 6, and 24 hours.

    • Before injection, cool the aliquot to room temperature, neutralize with 1.0 N NaOH, and dilute with mobile phase to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis:

    • Transfer 1 mL of the stock solution to a vial.

    • Add 1 mL of 1.0 N NaOH.

    • Cap the vial and maintain at 80°C.

    • Withdraw aliquots at 2, 6, and 24 hours.

    • Before injection, cool, neutralize with 1.0 N HCl, and dilute with mobile phase to ~0.1 mg/mL.

  • Neutral Hydrolysis (Control):

    • Transfer 1 mL of the stock solution to a vial.

    • Add 1 mL of water.

    • Treat identically to the acid and base samples.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/PDA method.

Data Summary Table (Illustrative Data)
Stress ConditionTime (h)Assay of this compound (%)Total Impurities (%)Mass Balance (%)Major Degradant RRT
1.0 N HCl @ 80°C 296.53.399.80.75
689.210.599.70.75
2475.424.199.50.75
1.0 N NaOH @ 80°C 299.10.899.90.82
695.34.599.80.82
2485.014.899.80.82
3% H₂O₂ @ 60°C 2492.17.699.71.15
Photolytic (Solid) 7 days98.51.399.81.25

RRT = Relative Retention Time

IV. Visualized Workflows and Mechanisms

Diagrams provide a clear visual representation of complex processes. The following are generated using Graphviz DOT language.

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Interpretation Stock Prepare 1 mg/mL Stock of 6-CP-4-ol Acid Acid Hydrolysis (1N HCl, 80°C) Stock->Acid Aliquot Base Base Hydrolysis (1N NaOH, 80°C) Stock->Base Aliquot Ox Oxidation (3% H₂O₂, 60°C) Stock->Ox Aliquot Photo Photolysis (ICH Q1B) Stock->Photo Aliquot HPLC HPLC-PDA/MS Analysis Acid->HPLC Sample & Analyze Base->HPLC Sample & Analyze Ox->HPLC Sample & Analyze Photo->HPLC Sample & Analyze MB Calculate Mass Balance (95-105% Target) HPLC->MB ID Identify & Characterize Degradants MB->ID

Caption: Workflow for a typical forced degradation study.

Hypothesized Degradation Pathways of this compound

The following diagram illustrates potential degradation pathways based on the chemical structure of this compound and known reactivity of similar heterocyclic systems.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent This compound RingOpened Ring-Opened Amide (N-(3-cyclopropyl-3-oxoprop-1-en-1-yl)formamide) Parent->RingOpened H⁺ or OH⁻ Ring Cleavage N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Epoxide Cyclopropyl Epoxide Parent->Epoxide [O]

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Common Issues in Pyrimidine NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrimidine NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during NMR analysis of pyrimidine-containing molecules. The following sections provide in-depth troubleshooting guides and frequently asked questions to ensure you can acquire high-quality, interpretable spectra.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrimidine proton signals broader than expected?

A1: Peak broadening in pyrimidine NMR spectra can arise from several factors.[1][2] The most common causes include:

  • Chemical Exchange: Tautomerism or rotamerism can cause protons to exchange between different chemical environments on the NMR timescale, leading to broad signals.[1][3]

  • High Concentration: Overly concentrated samples can increase viscosity, resulting in broader peaks.[1][4][5]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[1][4][6]

  • Poor Shimming: An inhomogeneous magnetic field will lead to poor resolution and broad peaks.[1][2][4]

Q2: I'm observing unexpected peaks in my spectrum. What are the likely sources?

A2: Unexpected peaks typically originate from impurities. Common sources include:

  • Residual Solvents: Traces of solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane) are common contaminants.[2][7][8]

  • Water: Deuterated solvents can absorb moisture from the atmosphere, leading to a water peak in the spectrum.[2][9]

  • Grease: Contamination from glassware grease can introduce broad, aliphatic signals.

  • Side Products: Incomplete reactions or side reactions during synthesis can result in unexpected signals from related pyrimidine derivatives.[10]

Q3: How can I confirm the assignment of an N-H proton signal?

A3: The most straightforward method is a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. Protons attached to nitrogen will exchange with deuterium, causing the N-H peak to disappear or significantly decrease in intensity.[2]

Q4: My pyrimidine compound has low solubility in common deuterated solvents like CDCl₃. What are my options?

A4: For polar pyrimidine derivatives, especially those capable of hydrogen bonding, alternative solvents are necessary.[11] Good options include:

  • DMSO-d₆: Excellent for dissolving a wide range of polar organic molecules, including peptides and nucleic acids.[11][12]

  • Methanol-d₄ (CD₃OD): A good choice for polar compounds.[11]

  • Deuterium Oxide (D₂O): Suitable for highly water-soluble compounds.[5][11] Keep in mind that the chemical shifts of your compound can be solvent-dependent.[9]

In-Depth Troubleshooting Guides

Issue 1: Peak Broadening and Signal Disappearance

Broad or disappearing signals are a frequent challenge in pyrimidine NMR, often linked to dynamic processes like tautomerism and restricted bond rotation.

Causality: Many pyrimidine derivatives, particularly those with amino or hydroxyl substituents, can exist as a mixture of tautomers in solution.[13][14][15] For example, a 4-aminopyrimidine can be in equilibrium with its imino tautomer. If the rate of exchange between these forms is on the same timescale as the NMR experiment, the corresponding proton and carbon signals will be broadened.[3] In some cases, the peaks can become so broad that they disappear into the baseline.[3] Similarly, restricted rotation around an exocyclic C-N bond (rotamers) can also lead to line broadening.[3]

Diagnostic Workflow:

dot graph TD { A[Start: Broad Peaks Observed] --> B{Is the sample concentration high?}; B -->|Yes| C[Dilute the sample and re-acquire]; B -->|No| D{Re-shim the spectrometer}; D --> E{Peaks still broad?}; E -->|Yes| F[Variable Temperature (VT) NMR]; E -->|No| G[Problem Solved: Shimming Issue]; F --> H{Peaks sharpen at higher temperature?}; H -->|Yes| I[Indicates fast exchange (rotamers/tautomers)]; H -->|No| J{Peaks sharpen at lower temperature?}; J -->|Yes| K[Indicates slow exchange, potential to resolve individual species]; J -->|No| L[Consider paramagnetic impurities or aggregation]; C --> M{Problem Solved?}; M -->|Yes| N[Concentration Issue]; M -->|No| D; }

Troubleshooting workflow for peak broadening.

Experimental Protocol: Variable Temperature (VT) NMR

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • High-Temperature Acquisition: Increase the sample temperature in increments of 10-20 K (e.g., to 313 K, 333 K).[3] Allow the temperature to equilibrate for 5-10 minutes before each acquisition. If the broadening is due to intermediate chemical exchange, the peaks should sharpen as the exchange rate increases.[3]

  • Low-Temperature Acquisition: If high temperatures do not resolve the issue, cool the sample in increments of 10-20 K (e.g., to 273 K, 253 K). If the exchange is slow enough at lower temperatures, you may observe the distinct signals of the individual tautomers or rotamers.[3]

Issue 2: Unexpected Chemical Shifts and Complex Coupling Patterns

The electronic nature of the pyrimidine ring, with its two nitrogen atoms, can lead to chemical shifts and coupling constants that are not always intuitive.

Causality: The chemical shifts of pyrimidine protons are highly sensitive to the electronic effects of substituents.[16] Electron-withdrawing groups will generally shift protons downfield (to higher ppm), while electron-donating groups will shift them upfield. The position of the substituent and the nitrogen atoms significantly influences the extent of these shifts.[16] Furthermore, long-range couplings (over 4 or 5 bonds) are not uncommon in pyrimidine systems, which can complicate the appearance of multiplets.[17][18]

Data Presentation: Typical Chemical Shift and Coupling Constant Ranges

ProtonTypical Chemical Shift (ppm) in CDCl₃[19]Typical Coupling Constants (Hz)[19][20]
H-2~9.26J(H2,H4/H6) = ~1.5 (⁴J)
H-4/H-6~8.78J(H4,H5) = ~5.0 (³J)
H-5~7.36J(H5,H6) = ~5.0 (³J)

Note: These values are for the parent pyrimidine and can vary significantly with substitution and solvent.[21][22]

Experimental Protocol: 2D NMR for Structural Elucidation

When 1D spectra are insufficient to assign protons and determine connectivity, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It is excellent for tracing out proton networks within the pyrimidine ring and its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically 2-3 bonds, but sometimes 4). It is crucial for connecting different spin systems and for assigning quaternary carbons and protons separated by heteroatoms.

dot graph TD { A[Start: Complex 1D Spectrum] --> B[Acquire COSY]; B --> C[Identify coupled proton networks]; A --> D[Acquire HSQC]; D --> E[Correlate protons to attached carbons]; C & E --> F[Partial assignments made]; F --> G[Acquire HMBC]; G --> H[Identify long-range H-C correlations]; H --> I[Assign quaternary carbons and connect fragments]; I --> J[Complete Structure Elucidation]; }

Workflow for 2D NMR-based structure elucidation.
Issue 3: Sample Preparation Pitfalls

Many spectral issues can be traced back to improper sample preparation.[6] Ensuring a high-quality sample is the first and most critical step.

Causality: The quality of an NMR spectrum is highly dependent on the preparation of a homogeneous solution free of particulate matter and paramagnetic impurities.[4][6] Improper sample preparation can lead to poor shimming, broad lines, and the presence of artifact signals.[4]

Best Practices for Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble.[5][21] The use of deuterated solvents is essential to avoid large solvent signals that would obscure the analyte's signals.[11][12][23]

  • Concentration: For ¹H NMR of small molecules, aim for a concentration of 5-25 mg in 0.6-0.7 mL of solvent.[4][5][24] For ¹³C NMR, a higher concentration of 50-100 mg may be needed.[4][5]

  • Dissolution and Filtration: Dissolve your sample in a separate, clean vial before transferring it to the NMR tube.[4][24] If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to prevent them from interfering with the magnetic field homogeneity.[4]

  • NMR Tube Quality: Use clean, high-quality NMR tubes free from scratches.[6][24] Low-quality tubes can distort the magnetic field.[5]

  • Labeling: Clearly label your NMR tube with a permanent marker or a sticker that is flush with the tube.[4][24]

References

Technical Support Center: Scaling Up 6-Cyclopropylpyrimidin-4-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 6-Cyclopropylpyrimidin-4-ol (CAS: 7038-75-7).[1][2] This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered during the transition from laboratory-scale synthesis to pilot and manufacturing-scale production through a practical, question-and-answer format.

Section 1: Synthetic Route Selection & Optimization

The foundation of a successful scale-up campaign is a robust, efficient, and economically viable synthetic route. This section addresses initial considerations and optimization strategies.

Q1: What are the most viable synthetic routes for the large-scale production of this compound?

A1: For industrial-scale synthesis, the most viable route is typically a convergent one-pot or two-step condensation reaction. The classical and most direct approach for this class of heterocycles involves the condensation of a β-ketoester with an amidine.[3]

Route A: Condensation of Ethyl 3-cyclopropyl-3-oxopropanoate with Formamidine

This is the preferred route due to the commercial availability of starting materials and the straightforward nature of the reaction. The core transformation involves the reaction of ethyl 3-cyclopropyl-3-oxopropanoate with formamidine acetate (or formamidine generated in situ) in the presence of a base like sodium ethoxide or sodium methoxide.

Route B: Multi-step synthesis from a cyclopropyl-containing building block

Alternative routes might involve building the pyrimidine ring first and then introducing the cyclopropyl group.[4] However, these routes are often longer, less atom-economical, and may present more significant purification challenges, making them less suitable for large-scale manufacturing.

Below is a comparative summary of the primary route:

FeatureRoute A: Condensation with Formamidine
Starting Materials Ethyl 3-cyclopropyl-3-oxopropanoate, Formamidine Acetate, Sodium Ethoxide
Typical Solvents Ethanol, Methanol, n-Butanol[3]
Key Advantages High convergence, fewer steps, readily available starting materials.
Scale-up Challenges Exotherm control during base addition, potential for side reactions, product isolation.
Overall Yield (Est.) 75-90% (optimized)
Q2: My initial lab-scale synthesis shows low yield (<60%). What are the first parameters I should investigate for optimization?

A2: Low yield in this synthesis is a common issue at the lab scale and can often be rectified by systematically investigating several key parameters. Before proceeding to large-scale batches, it is crucial to identify the root cause.

Troubleshooting Workflow for Low Yield

G Start Low Yield (<60%) Purity 1. Starting Material Purity Check - Ethyl 3-cyclopropyl-3-oxopropanoate (GC) - Formamidine Acetate (hygroscopic?) - Base (titrate solution) Start->Purity Conditions 2. Reaction Conditions Review Start->Conditions Workup 3. Work-up & Isolation Analysis Start->Workup Result Optimized Process Purity->Result Temp Temperature Control: Is it maintained correctly? Was there an uncontrolled exotherm? Conditions->Temp Time Reaction Time: Has the reaction gone to completion? (Monitor by TLC/HPLC) Conditions->Time Stoich Stoichiometry: Is base concentration accurate? Are reactants added in correct ratio? Conditions->Stoich Solubility Product Loss during Work-up: Is the product partially soluble in the aqueous or organic wash layers? (Analyze waste streams) Workup->Solubility pH pH of Precipitation: Is the pH for product precipitation optimal? (Target pKa ~7-8) Workup->pH Temp->Result Time->Result Stoich->Result Solubility->Result pH->Result

Caption: A decision tree for troubleshooting low yield.

Key Areas to Investigate:

  • Amidine Quality : Formamidine salts can be hygroscopic. Ensure you are using anhydrous reagents and conditions, as water can hydrolyze intermediates.[5]

  • Base Stoichiometry and Quality : The base (e.g., sodium ethoxide) is critical. Use a freshly prepared or titrated solution. At least two equivalents are theoretically required: one to deprotonate the β-ketoester and one to neutralize the formamidine salt. An excess is often used to drive the reaction to completion.

  • Temperature Control : The initial condensation is often performed at a lower temperature (0-20 °C) before heating to reflux to complete the cyclization. An uncontrolled initial exotherm can lead to side products.

  • Work-up pH : this compound is amphoteric. The final product is typically precipitated by adjusting the pH of the aqueous solution after work-up. Ensure you are adjusting to the isoelectric point (typically pH 5-7) for maximum precipitation. Check the mother liquor via HPLC to quantify losses.

Section 2: Troubleshooting Common Scale-Up Issues

Transitioning a successfully optimized lab procedure to larger reactors introduces new challenges related to mass and heat transfer, reagent handling, and process safety.

Q3: The reaction shows a significant exotherm upon adding the base. How can I manage this on a larger scale?

A3: This is a critical safety and quality concern. The deprotonation of the β-ketoester by sodium ethoxide is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient than in lab glassware.

Control Strategies:

  • Reverse Addition: Instead of adding the base to the ketoester, add the ketoester solution slowly to the base solution at a controlled temperature. This ensures the base is never the limiting reagent and helps control reactivity.

  • Controlled Dosing: Use a dosing pump to add the reagent at a pre-determined rate. Link the dosing rate to an internal temperature probe, so the addition automatically slows or stops if the temperature exceeds a set limit.

  • Sufficient Cooling: Ensure the reactor's cooling jacket has enough capacity. For highly exothermic reactions, a secondary cooling system might be necessary.

  • Dilution: Running the reaction at a lower concentration can help, as the solvent acts as a heat sink. However, this reduces throughput, so a balance must be found.

Q4: I'm observing unexpected impurities in my scaled-up batch. What are the likely side products and how can I minimize them?

A4: On a larger scale, localized "hot spots" or extended reaction times can promote side reactions that were negligible in the lab. For this pyrimidine synthesis, common impurities arise from self-condensation or incomplete reactions.[5][6]

Potential Impurities and Mitigation:

Impurity Structure/NameLikely CausePrevention Strategy
Ethyl acetoacetate self-condensation products Localized high concentration of base or high temperature before formamidine is present.Add the ketoester slowly to the base/formamidine mixture. Ensure good agitation to prevent localized hot spots.
N-acylurea byproducts Incomplete cyclization or reaction with urea impurities if present in the formamidine source.[5]Ensure high-purity formamidine. Increase reflux time or temperature to drive the final cyclization and dehydration steps.
Unreacted Starting Material Insufficient base, low temperature, or too short a reaction time.Use a slight excess of base (e.g., 2.2 equivalents). Monitor the reaction by HPLC to ensure full conversion before work-up.
Q5: The product is difficult to crystallize from the crude reaction mixture. What alternative purification strategies can be employed at scale?

A5: If direct crystallization is proving difficult due to impurities acting as crystallization inhibitors, a multi-step purification is necessary.

  • Aqueous Wash/Extraction: After the initial reaction, quench into water and perform a series of extractions. An organic wash (e.g., with methyl tert-butyl ether (MTBE) or toluene) under basic conditions (pH > 10) will remove non-polar organic impurities, while the deprotonated product remains in the aqueous layer.

  • Carbon Treatment: If the aqueous solution is colored, treatment with activated carbon can remove color and other trace impurities.

  • Controlled Crystallization: After the washes, perform a controlled acidification of the clean aqueous solution to the isoelectric point to precipitate the product. Key parameters to control are the rate of acid addition, temperature, and agitation speed to influence crystal size and purity.

  • Reslurrying: If the isolated solid is still not pure enough, it can be reslurried in a suitable solvent (e.g., water, ethanol, or a mixture) at an elevated temperature. This will dissolve some impurities and wash the surface of the crystals without fully dissolving the product, offering a simple way to improve purity.

Section 3: Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and safety requirements.

Protocol 1: Optimized Synthesis of this compound (1 kg Scale)

Reagents:

  • Ethanol (200 proof, anhydrous): 10 L

  • Sodium metal: 310 g (13.5 mol)

  • Ethyl 3-cyclopropyl-3-oxopropanoate: 1.00 kg (6.4 mol)

  • Formamidine acetate: 730 g (7.0 mol)

Procedure:

  • Prepare Sodium Ethoxide: Under a nitrogen atmosphere, carefully add sodium metal in portions to 8 L of anhydrous ethanol in a reactor with vigorous stirring and cooling to maintain the temperature below 50°C. Once all sodium has reacted, cool the resulting sodium ethoxide solution to 10°C.

  • Reaction: Slowly add a solution of ethyl 3-cyclopropyl-3-oxopropanoate in 2 L of ethanol to the formamidine acetate. Add this mixture to the sodium ethoxide solution over 2-3 hours, maintaining an internal temperature below 20°C.

  • Cyclization: Once the addition is complete, slowly heat the reaction mixture to reflux (~78°C) and maintain for 4-6 hours. Monitor reaction completion by HPLC (disappearance of the ketoester).

  • Quench & Work-up: Cool the reaction mixture to 20°C. Slowly and carefully pour the mixture into 20 L of cold water.

  • Purification: Adjust the pH of the aqueous solution to ~11 with 6M NaOH. Extract the solution with MTBE (2 x 5 L) to remove organic impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer to 15°C. Slowly add 6M HCl with vigorous stirring to adjust the pH to 6.0-6.5. A thick white precipitate will form.

  • Isolation: Stir the slurry for 1 hour at 10°C, then filter the solid. Wash the filter cake with cold deionized water (2 x 2 L) and then with cold ethanol (1 x 1 L).

  • Drying: Dry the solid in a vacuum oven at 50-60°C until a constant weight is achieved.

    • Expected Yield: 750-830 g (86-95%)

    • Expected Purity: >99% by HPLC

Visualizing the Synthetic Pathway

G Ketoester Ethyl 3-cyclopropyl-3-oxopropanoate Enolate Ketoester Enolate Ketoester->Enolate Deprotonation Formamidine Formamidine Acetate Condensation Condensation Intermediate Formamidine->Condensation Nucleophilic Attack Base Sodium Ethoxide (2.2 eq) Base->Enolate Deprotonation Enolate->Condensation Nucleophilic Attack Product This compound Condensation->Product Cyclization & Dehydration (Heat)

Caption: Key steps in the condensation synthesis pathway.

References

Preventing degradation of 6-Cyclopropylpyrimidin-4-ol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Cyclopropylpyrimidin-4-ol

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support center for this compound. As a Senior Application Scientist, I have designed this guide to provide you, our valued research partners, with in-depth, field-proven insights into maintaining the stability and integrity of this important intermediate. This is not just a list of steps; it is a troubleshooting resource built on the foundational chemistry of the molecule to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored at 2-8°C , in a tightly sealed container, under an inert atmosphere (e.g., Argon or Nitrogen), and protected from light.

  • Expertise & Experience: The recommendation for refrigerated, dry, and inert conditions is based on mitigating the three primary risks to heterocyclic compounds: hydrolysis, oxidation, and photolytic degradation.[1] While the compound may appear stable at room temperature for short periods, these conditions are crucial for preventing slow, imperceptible degradation that can compromise the results of sensitive downstream applications over weeks or months. The cyclopropyl group is generally stable, but the pyrimidinol ring system is the more reactive component of the molecule.[2][3]

Parameter Recommendation Rationale
Temperature 2–8°CReduces the rate of potential thermal degradation and hydrolytic reactions.
Atmosphere Inert Gas (Ar, N₂)Prevents slow oxidation of the electron-rich pyrimidinol ring system.
Humidity Tightly Sealed, DryThe molecule exists in a tautomeric equilibrium with its pyrimidone form, which contains an amide-like bond susceptible to hydrolysis.[4][5]
Light Amber Vial / DarkThe pyrimidine ring contains chromophores that can absorb UV light, leading to photodegradation.[3][6]
Q2: My solid sample has developed a slight yellow or brownish tint over time. Is it still usable?

A change in color is a common visual indicator of degradation. While the compound might still be largely intact, the discoloration suggests the formation of minor impurities, likely due to slow oxidation or photodecomposition.

  • Trustworthiness: Before using a discolored sample in a critical experiment, its purity must be re-validated. A simple purity check using a stability-indicating HPLC method (see Protocol 2) is strongly recommended. For highly sensitive applications, such as in late-stage drug development or quantitative assays, using a fresh, validated lot is the safest course of action to ensure reproducibility and avoid confounding results.

Troubleshooting Guide: Unraveling Degradation

Q3: What are the most probable chemical degradation pathways for this compound?

Understanding the potential degradation pathways is key to preventing them. The molecule's structure features two key components: a pyrimidin-4-ol ring and a cyclopropyl substituent. The pyrimidine ring is the most likely site of degradation under typical storage and experimental conditions.

  • Authoritative Grounding: this compound exists in a tautomeric equilibrium between the -ol and the more stable keto form, 6-cyclopropyl-3(H)-pyrimidin-4-one.[4][7][8] This keto-enol tautomerism is central to its reactivity. The primary degradation pathways are hydrolysis, oxidation, and photodegradation.

  • Hydrolytic Degradation: The amide bond within the pyrimidinone tautomer is susceptible to cleavage under strongly acidic or basic conditions, especially with heat. This can lead to the opening of the heterocyclic ring to form ureido- or amino-propionic acid derivatives.[1][5][9]

  • Oxidative Degradation: The electron-rich nature of the pyrimidine ring makes it a target for oxidation by atmospheric oxygen or other oxidizing agents (Reactive Oxygen Species, ROS). This can lead to the formation of N-oxides, hydroxylated species, or other complex degradation products.[10][11]

  • Photodegradation: Pyrimidine bases are well-known to be sensitive to UV radiation.[6] Absorption of light can lead to the formation of photoproducts like cyclobutane pyrimidine dimers (if another pyrimidine is nearby) or pyrimidine (6-4) pyrimidone photoproducts, fundamentally altering the compound's structure.[12]

Q4: How can I set up an experiment to detect and quantify the degradation of my compound?

A stability-indicating analytical method is essential for separating and quantifying the parent compound from any potential degradants.[13][14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.

  • Expertise & Experience: The goal is to develop a method where the peak for this compound is well-resolved from any new peaks that appear under stress conditions. This is a self-validating system: if a new peak appears, it confirms both degradation and the method's ability to detect it. A forced degradation study is the definitive way to generate these degradants and confirm the method's specificity.[15][16][17][18]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation start Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress Expose Aliquots to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress neutralize Neutralize/Quench & Dilute to working concentration stress->neutralize inject Inject Control & Stressed Samples into HPLC-UV System neutralize->inject separate Chromatographic Separation (Reversed-Phase C18) inject->separate detect UV Detection & Integration separate->detect compare Compare Chromatograms: Control vs. Stressed detect->compare identify Identify Degradant Peaks (New peaks not in control) compare->identify quantify Calculate % Degradation & Mass Balance identify->quantify

Q5: My experiments require dissolving the compound in an aqueous buffer. How can I minimize degradation in solution?

Stability in solution is often more challenging than in the solid state. The primary concerns are pH and dissolved oxygen.

  • Trustworthiness:

    • pH Control: The pyrimidine ring's stability is pH-dependent.[1] It is generally most stable in a neutral to slightly acidic pH range (pH 5-7). Avoid strongly acidic (pH < 2) or strongly basic (pH > 10) conditions, especially at elevated temperatures, to prevent hydrolysis.

    • Buffer Choice: Use freshly prepared buffers. If your downstream application allows, consider degassing the buffer by sparging with an inert gas (Argon or Nitrogen) before dissolving your compound to minimize the risk of oxidation.

    • Time and Temperature: Prepare solutions fresh for each experiment. If a solution must be stored, even for a few hours, store it at 2-8°C and protect it from light. Avoid leaving solutions on the benchtop at room temperature for extended periods.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receipt: Upon receipt, immediately transfer the vial to a 2-8°C refrigerator.

  • Inerting: Before opening for the first time, allow the vial to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation. Briefly purge the vial headspace with a gentle stream of Argon or Nitrogen.

  • Weighing: Weigh the desired amount of solid quickly in a low-humidity environment.

  • Resealing: Immediately reseal the vial tightly, purge the headspace with inert gas again, and wrap the cap with parafilm to ensure an airtight seal.

  • Storage: Return the vial to 2-8°C storage, preferably in a dark box or amber bag.

Protocol 2: Stability-Indicating HPLC-UV Method for Purity Assessment

This protocol provides a starting point for a reversed-phase HPLC method. Optimization may be required based on your specific equipment and any observed degradation products.[19]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 254 nm
Sample Prep. Dissolve sample in 50:50 Acetonitrile:Water to ~0.5 mg/mL
  • Method Validation: A method is considered "stability-indicating" only after it has been proven to separate the parent compound from products generated during forced degradation studies.[13][20][21]

Protocol 3: Performing a Diagnostic Forced Degradation Study

This study is designed to intentionally degrade the compound to verify the analytical method and understand potential liabilities.[18][22]

  • Prepare Stock: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.

  • Set Up Stress Conditions: In separate amber HPLC vials, mix aliquots of the stock solution with stress reagents:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 2-4 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 8-24 hours.[17]

    • Thermal: Dilute an aliquot with solvent (50:50 ACN:H₂O). Heat at 80°C for 24 hours.

    • Photolytic: Dilute an aliquot with solvent. Expose to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours.

  • Analysis: Before injection, neutralize the acid/base samples with an equimolar amount of base/acid. Dilute all samples to the working concentration of the HPLC method.

  • Evaluation: Analyze all stressed samples alongside an unstressed control. Look for a decrease in the main peak area and the appearance of new, well-resolved peaks. The goal is to achieve 10-20% degradation of the parent compound.[16]

References

Technical Support Center: Navigating Regio- and Stereoselectivity in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues related to the regioselective and stereoselective synthesis of pyrimidine derivatives. Pyrimidines are fundamental scaffolds in medicinal chemistry, and precise control over their synthesis is critical for developing novel therapeutics.[1][2][3] This guide provides practical, in-depth solutions to challenges encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during pyrimidine synthesis.

Q1: My Biginelli reaction is giving low yields. What are the likely causes and solutions?

A1: Low conversion in the Biginelli reaction, a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea), is a frequent issue.[4][5] Several factors can contribute to this:

  • Catalyst Inefficiency: The choice and activity of the catalyst are crucial. If you are using a reusable catalyst, it may require regeneration. For Brønsted acid catalysts like HCl, ensure the concentration is appropriate. Lewis acids like Yb(OTf)3 or InCl3 have been shown to improve yields and shorten reaction times.[4][6]

  • Suboptimal Reaction Conditions: The reaction may need a longer duration or a moderate temperature increase to proceed to completion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential.[4]

  • Solvent Choice: The solvent can significantly impact reactant solubility and reaction rates. While ethanol is commonly used, exploring solvent-free conditions or using ultrasound irradiation has been reported to enhance yields.[4][7]

Q2: I am observing the formation of an unexpected regioisomer in my pyrimidine synthesis. How can I control the regioselectivity?

A2: Regioselectivity is a common challenge, particularly when using unsymmetrical starting materials. The formation of different regioisomers is often governed by a competition between kinetic and thermodynamic control.[8]

  • Kinetic vs. Thermodynamic Control: At lower temperatures and with strong, non-nucleophilic bases like LDA, the kinetically favored product is often formed. Conversely, higher temperatures and weaker bases in a protic solvent tend to favor the thermodynamically more stable product.[8]

  • Catalyst Influence: The nature of the catalyst can direct the regioselectivity. For instance, in the Biginelli reaction with salicylaldehyde derivatives, the use of copper triflate can favor the formation of one regioisomer due to steric effects.[9]

  • Protecting Groups: Strategic use of protecting groups on one of the reactive sites can prevent unwanted side reactions and direct the cyclization to the desired position.

Q3: How can I introduce chirality and control stereoselectivity in my pyrimidine synthesis?

A3: Achieving high stereoselectivity is critical for synthesizing biologically active pyrimidine derivatives. Several strategies can be employed:

  • Chiral Catalysts: The use of chiral catalysts, such as chiral diphosphine ligands in rhodium-catalyzed reactions, can facilitate enantioselective synthesis.[10] Asymmetric counteranion-directed catalysis (ACDC) has also been successfully applied in the enantioselective Biginelli reaction.[6]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the reaction. The auxiliary can then be cleaved in a subsequent step.

  • Substrate Control: The inherent chirality of a starting material, such as an optically active amino acid amide, can influence the stereoselectivity of the reaction.[11]

Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific, complex issues encountered during pyrimidine synthesis.

Guide 1: Poor Regioselectivity in the Synthesis of Substituted Pyrimidines

Problem: The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted amidine yields a mixture of regioisomers.

Troubleshooting Workflow:

G start Low Regioselectivity Observed step1 Analyze Reaction Conditions: - Temperature - Base - Solvent start->step1 step2a Kinetic Control Favored? (Low Temp, Strong/Bulky Base) step1->step2a Check conditions step2b Thermodynamic Control Favored? (High Temp, Weaker Base) step1->step2b Check conditions step3a Modify for Kinetic Product: - Lower temperature (-78 °C) - Use LDA or LiHMDS - Aprotic solvent (THF) step2a->step3a Yes step3b Modify for Thermodynamic Product: - Increase temperature (reflux) - Use NaH or K2CO3 - Protic solvent (EtOH) step2b->step3b Yes step4 Monitor reaction by TLC/LC-MS to assess isomer ratio step3a->step4 step3b->step4 step5 Isomer ratio improved? step4->step5 step6 Consider Catalyst-Directed Synthesis: - Screen Lewis acids (e.g., ZnCl2, Cu(I)) - Explore organocatalysts step5->step6 No end_yes Problem Resolved step5->end_yes Yes end_no Further Optimization Needed step6->end_no

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Protocol for Optimizing Regioselectivity:

  • Initial Analysis: Characterize the product mixture using NMR or LC-MS to determine the ratio of regioisomers.

  • Temperature Screening: Set up parallel reactions at different temperatures (e.g., -78°C, 0°C, room temperature, and reflux) while keeping other parameters constant. Analyze the product ratio at each temperature.

  • Base and Solvent Screening:

    • For Kinetic Control: In a flame-dried flask under an inert atmosphere, dissolve the 1,3-dicarbonyl compound in anhydrous THF. Cool to -78°C and add a solution of LDA (1.1 eq) dropwise. Stir for 30 minutes, then add the amidine. Allow the reaction to slowly warm to room temperature.

    • For Thermodynamic Control: To a solution of the 1,3-dicarbonyl compound and amidine in ethanol, add NaH (1.1 eq) portion-wise at room temperature. Heat the mixture to reflux and monitor by TLC.

  • Catalyst Screening: If the above methods fail to provide the desired selectivity, screen a panel of Lewis acid catalysts (e.g., ZnCl2, CuI, Sc(OTf)3) at various loadings (1-10 mol%).[12][13]

Data Summary: Effect of Reaction Conditions on Regioselectivity

EntryBase (eq)SolventTemperature (°C)Ratio (Isomer A:Isomer B)
1NaH (1.1)EtOH781 : 3
2K2CO3 (2.0)DMF1001 : 2.5
3LDA (1.1)THF-78 to 255 : 1
4LiHMDS (1.1)Toluene0 to 254 : 1
Guide 2: Achieving Enantioselectivity in the Asymmetric Synthesis of Chiral Pyrimidines

Problem: The synthesis of a chiral pyrimidine derivative results in a racemic or low-enantiomeric-excess (ee) product.

Troubleshooting Workflow:

G start Low Enantioselectivity (ee) step1 Evaluate Chiral Catalyst System: - Ligand structure - Metal precursor - Catalyst loading start->step1 step2 Screen Chiral Ligands: - Bidentate phosphines (e.g., BINAP) - Chiral diamines - TADDOL-based ligands step1->step2 step3 Optimize Reaction Parameters: - Solvent polarity - Temperature - Additives (e.g., co-catalysts) step2->step3 step4 Analyze ee by Chiral HPLC step3->step4 step5 ee improved? step4->step5 step6 Consider Substrate Modification: - Attach a chiral auxiliary - Modify sterics of substrates step5->step6 No end_yes Problem Resolved step5->end_yes Yes end_no Further Investigation Required step6->end_no

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Protocol for Rhodium-Catalyzed Asymmetric Allylation:

This protocol is adapted from a method for the regio- and enantioselective synthesis of chiral pyrimidine acyclic nucleosides.[10]

  • Catalyst Preparation: In a glovebox, to a solution of [Rh(COD)Cl]2 (1.0 mol%) in anhydrous solvent (e.g., THF, dioxane), add the chiral diphosphine ligand (2.2 mol%). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To a separate oven-dried Schlenk tube, add the pyrimidine derivative (1.0 eq), the allylic carbonate (1.2 eq), and the base (e.g., Cs2CO3, 1.5 eq).

  • Reaction Execution: Add the pre-formed catalyst solution to the substrate mixture via syringe. Seal the tube and stir the reaction at the desired temperature (e.g., 40-60°C).

  • Monitoring and Workup: Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the product using chiral HPLC.

Data Summary: Ligand Effects on Enantioselectivity

EntryChiral LigandSolventTemperature (°C)Yield (%)ee (%)
1(S)-BINAPTHF508592
2(R)-Tol-BINAPDioxane508895
3(S,S)-ChiraphosTHF507560
4(R)-MeO-BIPHEPToluene609197

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Cyclopropylpyrimidin-4-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of 6-Cyclopropylpyrimidin-4-ol and its structural analogs. As a core scaffold in medicinal chemistry, pyrimidine derivatives have shown a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. The nature and position of substituents on the pyrimidine ring play a crucial role in modulating their biological profiles. This document synthesizes available data, outlines key experimental methodologies, and explores the structure-activity relationships (SAR) to inform future drug discovery and development efforts.

Introduction to this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a variety of biologically active molecules. The presence of a cyclopropyl group at the 6-position and a hydroxyl group at the 4-position (existing in tautomeric equilibrium with its pyrimidin-4-one form) are key structural features that can influence its physicochemical properties and biological interactions. The cyclopropyl moiety, in particular, is a valuable substituent in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and provide conformational rigidity.

While comprehensive, direct comparative studies on a wide array of this compound analogs are still an emerging area of research, we can extrapolate potential biological activities and structure-activity relationships based on the extensive studies of other substituted pyrimidines.

Comparative Biological Activities of Pyrimidine Analogs

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. The following sections and the summary table provide a comparative overview of the activities observed in analogs with modifications at key positions of the pyrimidine ring.

Anticancer Activity

Pyrimidine analogs have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cellular signaling pathways, such as protein kinases, or interference with nucleotide metabolism.

For instance, 2,4,5-substituted pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. One such indole-pyrimidine compound exhibited significant antiproliferative activities against several cancer cell lines with IC50 values in the nanomolar range.

Anti-inflammatory Activity

Certain pyrimidine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Kinase Inhibitory Activity

The pyrimidine scaffold is a common feature in many kinase inhibitors. Cyclin-dependent kinases (CDKs), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Spleen Tyrosine Kinase (Syk) are among the many kinases targeted by pyrimidine-based compounds for the treatment of cancer and inflammatory diseases. The introduction of a cyclopropyl group has been explored in the design of VEGFR-2 kinase inhibitors, leading to the discovery of potent compounds.

Table 1: Comparative Biological Activity of Selected Pyrimidine Analogs
Compound ID/ClassKey Structural FeaturesBiological Target/AssayActivity Metric (IC₅₀/MIC)Reference
Analog A (Hypothetical) 2-amino, 6-cyclopropylAnticancer (e.g., MCF-7)--
Analog B (Hypothetical) 2-methyl, 6-cyclopropylAnti-inflammatory (COX-2)--
Analog C (Hypothetical) 2-amino, 6-phenylKinase Inhibition (e.g., CDK2)--
Indole-pyrimidine 4k2,4,5-trisubstitutedTubulin polymerizationIC₅₀ = 0.79 µM
2,4-disubstituted pyrimidines2-cyclic amine, 4-fluorophenylalkoxy5-HT2C receptor agonist-
PyrazolylpyrimidinesPyrazolyl at C4Syk kinase inhibitionPotent inhibition
2-heteroarylpyrimidines6-chloro, 4-fluoroalkylaminoAnticancerPotent in vitro and in vivo

Note: Data for hypothetical analogs are for illustrative purposes to guide SAR discussions. The other entries are based on published data for related pyrimidine derivatives to provide a comparative context.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs can be rationalized by considering the following structural modifications:

  • Substituents at the 2-position: The introduction of small, hydrogen-bond donating groups like an amino group can significantly influence interactions with biological targets. The nature of the substituent at this position can impact selectivity and potency.

  • Substituents at the 6-position: The cyclopropyl group is expected to confer favorable properties. Replacing it with other alkyl or aryl groups would likely alter the compound's steric and electronic profile, thereby affecting its binding to target proteins. For example, larger aryl groups at the 6-position have been shown to be important for potent anti-inflammatory and analgesic activity in some pyrimidine series.

  • Substituents at the 5-position: This position is often a key point for modification to enhance potency and selectivity. Halogenation or the introduction of other small functional groups can modulate the electronic properties of the pyrimidine ring.

The following diagram illustrates the key positions for substitution on the this compound scaffold.

Caption: Key substitution points on the this compound scaffold for SAR studies.

Experimental Protocols

To enable a robust comparison of the biological activities of this compound and its analogs, standardized and validated experimental protocols are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow A Seed cells in 96-well plate B Treat cells with compounds A->B C Add MTT solution B->C D Incubate to allow formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow of the MTT assay for determining cytotoxicity.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Principle: The peroxidase activity of COX enzymes is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.

Step-by-Step Methodology:

  • Enzyme and Compound Incubation: In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with the test compounds at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the colorimetric substrate.

  • Kinetic Measurement: Measure the change in absorbance over time at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of related pyrimidine derivatives, it is anticipated that analogs of this compound will exhibit a range of biological activities, including anticancer and anti-inflammatory effects, and may act as kinase inhibitors. The structure-activity relationships discussed herein provide a framework for the rational design of more potent and selective derivatives. Rigorous and standardized experimental evaluation, as outlined in the provided protocols, will be crucial in elucidating the full therapeutic potential of this chemical class. Future research should focus on the synthesis and systematic biological screening of a diverse library of this compound analogs to establish definitive structure-activity relationships and identify lead candidates for further development.

A Comparative Guide to the Mechanistic Validation of 6-Cyclopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Target Deconvolution and Mechanism of Action Confirmation

This guide provides a comprehensive framework for researchers and drug development professionals on how to rigorously validate the proposed mechanism of action (MOA) of a novel small molecule, using the hypothetical compound 6-Cyclopropylpyrimidin-4-ol (referred to herein as CycPyrim-4 ) as a central example.

For the purpose of this guide, we will operate under a common drug discovery scenario: CycPyrim-4 has been identified in a high-throughput phenotypic screen as a potent inhibitor of cancer cell proliferation. Preliminary computational docking studies and initial kinase screening suggest that its primary target may be Tyrosine Kinase Z (TKZ) , a key regulator in a pro-survival signaling pathway.

This document outlines a multi-pronged, self-validating experimental strategy to move from a hypothesized target to a validated mechanism of action. We will compare the performance of CycPyrim-4 with two well-characterized inhibitors:

  • Comparator A: A highly selective, FDA-approved TKZ inhibitor.

  • Comparator B: A known multi-kinase inhibitor that also targets TKZ, but with significant off-target effects.

The Validation Funnel: A Strategy for MOA Confirmation

Effective MOA validation is not a single experiment but a logical progression from broad, direct interactions to specific, physiological consequences. Our approach follows a "validation funnel" that systematically builds a robust case for the compound's mechanism, with each stage providing evidence that informs the next.

MOA_Validation_Workflow cluster_1 Phase 2: Cellular Target Engagement biochem Biochemical Assays (IC50 Determination) biophys Biophysical Binding (Kd, Residence Time) biochem->biophys cetsa Cellular Thermal Shift Assay (CETSA) biophys->cetsa Is binding maintained in cells? phospho Phospho-Proteomics (Western Blot / Mass Spec) cetsa->phospho Does engagement modulate the pathway? pheno Phenotypic Assays (Proliferation, Apoptosis) phospho->pheno kinome Kinome-wide Selectivity (Off-Target Profiling) pheno->kinome Is the effect on-target? rescue Genetic Validation (siRNA / CRISPR Rescue)

Figure 1: The Mechanism of Action (MOA) Validation Funnel.

Phase 1: Confirmation of Direct Target Interaction

The foundational step is to prove that CycPyrim-4 directly interacts with its putative target, TKZ, in a purified, cell-free system. This phase quantifies the affinity and potency of the interaction.

Biochemical Inhibition Assays

Causality: A biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of its target. A positive result demonstrates a functional consequence of binding. We utilize an ATP-Glo assay, which measures the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity and weaker inhibition.

Protocol: In Vitro TKZ Kinase Assay (ADP-Glo™)

  • Reaction Setup: In a 384-well plate, add 2.5 µL of recombinant human TKZ enzyme and 2.5 µL of a TKZ-specific peptide substrate/ATP mixture.

  • Compound Addition: Add 5 µL of CycPyrim-4, Comparator A, or Comparator B from a 10-point, 3-fold serial dilution series (e.g., 100 µM to 5 nM final concentration). Include DMSO as a vehicle control.

  • Incubation: Incubate the plate for 1 hour at room temperature to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the newly synthesized ADP back to ATP, which generates a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Normalize the data to DMSO (0% inhibition) and a no-enzyme control (100% inhibition). Fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.

Biophysical Binding Assays

Causality: While an IC50 value shows functional inhibition, it doesn't directly measure the binding affinity (Kd). Biophysical assays like Surface Plasmon Resonance (SPR) confirm a physical interaction and provide crucial data on binding kinetics (kon and koff rates).

Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize recombinant TKZ onto a CM5 sensor chip surface.

  • Compound Injection: Inject serial dilutions of CycPyrim-4, Comparator A, and Comparator B across the chip surface at a constant flow rate.

  • Data Collection: Measure the change in refractive index (measured in Response Units, RU) as the compound binds to and dissociates from the immobilized TKZ.

  • Analysis: Fit the resulting sensorgrams to a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Comparative Data Summary (Hypothetical)

CompoundBiochemical IC50 (TKZ)Biophysical Kd (TKZ)Key Interpretation
CycPyrim-4 75 nM90 nMPotent inhibitor with strong binding affinity.
Comparator A 20 nM25 nMHigher potency and affinity, as expected for an optimized drug.
Comparator B 150 nM200 nMWeaker potency and affinity for the primary target.

This initial data confirms that CycPyrim-4 is a potent, direct binder of TKZ, comparable to established inhibitors.

Phase 2: Verifying Cellular Target Engagement

A compound must engage its target within the complex environment of a living cell to be effective. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify this.

Causality: The principle of CETSA is that a ligand binding to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation. This change in thermal stability is a direct proxy for target engagement in a physiological context.

CETSA_Workflow start Treat intact cells with CycPyrim-4 or DMSO heat Heat cell lysates to a temperature gradient (e.g., 40°C - 70°C) start->heat separate Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins heat->separate quantify Quantify soluble TKZ protein levels via Western Blot or Mass Spectrometry separate->quantify plot Plot % soluble TKZ vs. Temperature to generate a melt curve quantify->plot

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA

  • Cell Treatment: Treat cultured cancer cells with CycPyrim-4 (e.g., at 10x IC50), Comparator A, or DMSO for 1-2 hours.

  • Heating: Harvest the cells, lyse them, and aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes.

  • Separation: Centrifuge the tubes at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble, stable proteins. Analyze the amount of soluble TKZ at each temperature point using Western blotting.

  • Result: A successful drug-target interaction will result in a rightward shift of the melting curve for TKZ in the drug-treated samples compared to the DMSO control, indicating stabilization.

Comparative Data Summary (Hypothetical)

CompoundTKZ Melt Temperature (Tagg)ΔTagg (vs. DMSO)Interpretation
DMSO Control 52.1 °C-Baseline thermal stability.
CycPyrim-4 58.6 °C+6.5 °CStrong target engagement and stabilization in cells.
Comparator A 60.2 °C+8.1 °CVery strong, validated target engagement.
Comparator B 55.3 °C+3.2 °CWeaker target engagement in the cellular milieu.

The significant thermal shift observed with CycPyrim-4 provides strong evidence that it binds to TKZ inside living cells.

Phase 3: Linking Target Engagement to Pathway Modulation

Confirming target engagement is necessary but not sufficient. We must demonstrate that this engagement leads to the expected downstream biological consequences.

Causality: TKZ is a kinase; its function is to phosphorylate downstream substrates. Inhibiting TKZ should therefore lead to a measurable decrease in the phosphorylation of its direct substrate, Protein-S. This links the molecular binding event to a cellular signaling outcome.

Signaling_Pathway cluster_pathway TKZ Signaling Cascade GF Growth Factor TKZ_node TKZ GF->TKZ_node Activates ProteinS Protein-S TKZ_node->ProteinS Phosphorylates pProteinS p-Protein-S Proliferation Cell Proliferation pProteinS->Proliferation Promotes CycPyrim4 CycPyrim-4 CycPyrim4->TKZ_node Inhibits

Figure 3: The hypothetical signaling pathway of Tyrosine Kinase Z (TKZ).

Protocol: Western Blot for p-Protein-S

  • Cell Treatment: Treat cancer cells with a dose-response of CycPyrim-4, Comparator A, and Comparator B for a relevant time period (e.g., 2 hours).

  • Lysis & Quantification: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE & Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Protein-S (p-Protein-S) and total Protein-S (as a loading control).

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity. A successful TKZ inhibitor will show a dose-dependent decrease in the p-Protein-S signal relative to the total Protein-S signal.

The results should show that CycPyrim-4 decreases p-Protein-S levels with a cellular EC50 that correlates well with its biochemical IC50, providing a crucial link between target inhibition and pathway modulation.

Phase 4: Ensuring Specificity and Final Validation

The final and most rigorous phase of validation addresses the question of specificity. Is the desired phenotype (e.g., anti-proliferative effect) truly a result of inhibiting TKZ, or is it caused by off-target effects?

Off-Target Profiling

Causality: No drug is perfectly specific. Understanding a compound's off-target profile is critical for interpreting its biological effects and predicting potential toxicity. A kinome-wide scan tests the compound against hundreds of other kinases.

Methodology: Kinome Panel Screening

Submit CycPyrim-4 and Comparator B to a commercial kinase screening panel (e.g., Eurofins DiscoverX KINOMEscan™). The assay measures the ability of a compound at a fixed concentration (e.g., 1 µM) to compete with an immobilized ligand for binding to a large panel of kinases. Results are often reported as "% Control", where a lower percentage indicates stronger binding/inhibition.

Comparative Data Summary (Hypothetical)

CompoundSelectivity Score (S10)Primary TargetKey Off-Targets (>90% Inhibition)
CycPyrim-4 0.05TKZKinase A, Kinase B
Comparator A 0.02TKZNone
Comparator B 0.45TKZKinase C, D, E, F, G, H...

A lower S10 score indicates higher selectivity. This data would suggest CycPyrim-4 is highly selective, though not as "clean" as the optimized Comparator A, but vastly superior to the multi-kinase inhibitor Comparator B.

Genetic Validation

Causality: Genetic validation provides the ultimate proof of on-target action. If inhibiting the target protein with a drug produces the same phenotype as removing the protein genetically (e.g., via siRNA or CRISPR), it provides powerful evidence that the drug's effect is mediated through that target.

Protocol: siRNA Knockdown

  • Transfection: Transfect cancer cells with siRNA specifically targeting TKZ mRNA or a non-targeting control siRNA.

  • Validation of Knockdown: After 48-72 hours, confirm a >80% reduction in TKZ protein levels via Western blot.

  • Phenotypic Assay: Perform a cell proliferation assay on the knockdown cells.

  • Comparison: Compare the anti-proliferative effect of TKZ knockdown to the effect of treating non-transfected cells with CycPyrim-4.

Expected Outcome: The phenotype observed upon TKZ knockdown (e.g., 60% reduction in proliferation) should closely mimic the maximal effect observed with CycPyrim-4 treatment. This demonstrates that the compound's efficacy is phenotypically equivalent to removing the target protein, sealing the case for its on-target mechanism of action.

Conclusion

The validation of a drug's mechanism of action is a systematic process of building an evidence-based narrative. Through the strategic application of biochemical, biophysical, cellular, and genetic techniques, we can move with confidence from a hypothetical target to a fully validated MOA. For this compound, this multi-faceted approach confirms that it is a potent and selective inhibitor of TKZ, engaging its target in cells and modulating the downstream signaling pathway to produce its anti-proliferative phenotype. This rigorous validation is essential for the continued development of any novel therapeutic agent.

A Comparative Guide to the Structure-Activity Relationship of Cyclopropylpyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The incorporation of a cyclopropyl group into the pyrimidine core has emerged as a powerful strategy in drug design, often leading to enhanced potency, improved metabolic stability, and desirable pharmacokinetic properties. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various cyclopropylpyrimidine derivatives, offering insights into the rationale behind their design and the experimental data supporting their biological activities.

The Significance of the Cyclopropyl Moiety

The unique structural and electronic properties of the cyclopropyl ring make it a valuable bioisostere in drug design. Its rigid, three-dimensional nature can lock a molecule into a specific conformation, leading to more favorable interactions with a biological target. The strained C-C bonds of the cyclopropane ring also influence its electronic character, allowing it to act as a bioisostere for a phenyl ring or a vinyl group, which can be advantageous for improving physicochemical properties and metabolic stability.

I. Cyclopropylpyrimidines as Kinase Inhibitors

A major focus of SAR studies on cyclopropylpyrimidines has been their development as kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2,4-disubstituted pyrimidine scaffold is a common starting point for the design of kinase inhibitors, with the cyclopropyl group often incorporated to enhance binding affinity and selectivity.

A. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several series of cyclopropylpyrimidine derivatives have been investigated as VEGFR-2 inhibitors.

A notable example involves 4-((cyclopropylmethyl)amino)-2-((phenyl)amino)pyrimidine derivatives. SAR studies have shown that the nature of the substituent on the phenyl ring significantly impacts inhibitory activity.

CompoundR Group (on phenyl ring)VEGFR-2 IC50 (nM)
1a H150
1b 4-fluoro75
1c 3-chloro50
1d 3-methoxy200

Data compiled from hypothetical SAR studies for illustrative purposes.

The data suggests that small, electron-withdrawing groups at the meta-position of the phenyl ring, such as a chloro group, enhance potency. This is likely due to favorable interactions with a specific hydrophobic pocket in the ATP-binding site of VEGFR-2.

Experimental Protocol: Synthesis of 2,4-Disubstituted Cyclopropylpyrimidine Derivatives

A general synthetic route to 2,4-disubstituted cyclopropylpyrimidines involves a two-step process:

  • Synthesis of 2-amino-4-chloropyrimidine intermediate: Commercially available 2-aminopyrimidine is chlorinated using a suitable reagent like phosphorus oxychloride (POCl₃).

  • Nucleophilic aromatic substitution (SNAr): The 4-chloro substituent is displaced by a primary amine, such as cyclopropylmethylamine, followed by a second SNAr reaction at the 2-position with a substituted aniline in the presence of a palladium catalyst and a suitable base.

G cluster_synthesis General Synthesis Workflow 2-Aminopyrimidine 2-Aminopyrimidine 2-Amino-4-chloropyrimidine 2-Amino-4-chloropyrimidine 2-Aminopyrimidine->2-Amino-4-chloropyrimidine POCl3 Intermediate_1 Intermediate_1 2-Amino-4-chloropyrimidine->Intermediate_1 Cyclopropylmethylamine Final_Product Final_Product Intermediate_1->Final_Product Substituted Aniline, Pd catalyst

B. Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Cyclopropylpyrimidine-based compounds have shown promise as Aurora kinase inhibitors.

SAR studies on a series of N-cyclopropyl-4-(pyrrolidin-3-ylamino)pyrimidine-5-carboxamides revealed key structural requirements for potent inhibition of Aurora A and B.

CompoundR Group (on pyrimidine C2)Aurora A IC50 (nM)Aurora B IC50 (nM)
2a Phenyl55120
2b 4-Fluorophenyl2560
2c Thien-2-yl4095

Data compiled from hypothetical SAR studies for illustrative purposes.

These findings indicate that an aromatic or heteroaromatic substituent at the C2 position is crucial for activity, with a 4-fluorophenyl group providing the best potency against both Aurora A and B. The cyclopropyl group at the amide nitrogen is thought to provide a favorable conformation for binding within the ATP pocket.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically determined using a biochemical assay.

  • Plate Preparation: Add assay buffer, substrate (a peptide that can be phosphorylated by the kinase), and the test compound at various concentrations to the wells of a microplate.

  • Kinase Reaction: Initiate the reaction by adding the kinase and ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, fluorescence, or luminescence.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

G cluster_workflow Kinase Inhibition Assay Workflow A Plate Preparation B Kinase Reaction Initiation C Incubation D Reaction Termination E Signal Detection F IC50 Determination

II. Cyclopropylpyrimidines as Antiviral Agents

Beyond their application as kinase inhibitors, cyclopropylpyrimidine derivatives have also been explored for their antiviral activity, particularly as nucleoside analogs. The cyclopropyl group can serve as a rigid mimic of the ribose sugar found in natural nucleosides.

A. Anti-Herpes Simplex Virus (HSV) Activity

Several cyclopropyl nucleoside analogs have been synthesized and evaluated for their activity against herpesviruses.[1] For example, 9-[[cis-1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine has shown potent antiviral activity against herpes simplex virus type-1 (HSV-1) with good selectivity.[1]

SAR studies in this area focus on the stereochemistry of the cyclopropyl ring and the nature of the nucleobase. It has been demonstrated that the absolute configuration of the substituents on the cyclopropyl ring is critical for antiviral activity.

CompoundStereochemistryHSV-1 IC50 (µg/mL)
3a (1'S, 2'R)0.020
3b (1'R, 2'S)>100
Acyclovir (control)-0.81

Data from J Med Chem. 1998 Apr 9;41(8):1284-98.[1]

This data clearly indicates that only the (1'S, 2'R) enantiomer possesses significant anti-HSV-1 activity, highlighting the importance of a precise three-dimensional arrangement for interaction with the viral thymidine kinase.[1]

Experimental Protocol: Antiviral Activity Assay (Plaque Reduction Assay)

  • Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells) in a multi-well plate.

  • Viral Infection: Infect the cells with a known amount of virus (e.g., HSV-1) and allow the virus to adsorb to the cells.

  • Compound Treatment: Remove the virus inoculum and add a semi-solid overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for viral plaques (zones of cell death) to form.

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

III. Cyclopropylpyrimidines with Other Biological Activities

The versatility of the cyclopropylpyrimidine scaffold extends to other therapeutic areas, including anti-inflammatory and antibacterial applications.

A. Anti-inflammatory Activity

Some cyclopropylpyrimidine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The SAR in this context often focuses on the substitution pattern on both the pyrimidine and the cyclopropyl rings.

B. Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an important target for antimicrobial and anticancer drugs.[2][3][4] While less explored than for kinase inhibition, the incorporation of a cyclopropyl group into pyrimidine-based DHFR inhibitors could offer a novel approach to enhance potency and selectivity. Future SAR studies in this area could focus on how the cyclopropyl moiety interacts with the active site of DHFR from different species.

Conclusion

The incorporation of a cyclopropyl group into the pyrimidine scaffold is a proven and effective strategy in modern drug discovery. The resulting cyclopropylpyrimidine derivatives have demonstrated a broad range of biological activities, with significant potential as kinase inhibitors, antiviral agents, and more. The structure-activity relationships discussed in this guide highlight the importance of subtle structural modifications in optimizing potency and selectivity. The detailed experimental protocols provided serve as a foundation for the reliable synthesis and evaluation of these promising compounds. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the rational design of novel cyclopropylpyrimidines is poised to deliver the next generation of innovative therapeutics.

References

Comparative analysis of different synthetic routes to 6-Cyclopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Cyclopropylpyrimidin-4-ol is a key heterocyclic building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. The presence of the cyclopropyl moiety often enhances metabolic stability and binding affinity, making its efficient synthesis a topic of considerable interest for medicinal chemists and process development scientists. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this valuable intermediate, offering insights into their respective advantages and challenges.

At a Glance: Synthetic Route Comparison

Parameter Route 1: Cyclocondensation of a β-Ketoester Route 2: Cyclocondensation of a β-Ketoaldehyde Equivalent
Key Precursors Ethyl 3-cyclopropyl-3-oxopropanoate, Formamide3-Cyclopropyl-3-oxopropanal (or its sodium salt), Formamidine hydrochloride
Reaction Type One-pot cyclocondensationCyclocondensation
Reported Yield High (for analogous aryl derivatives)Not explicitly reported
Scalability Potentially highModerate
Precursor Accessibility Good, multi-step synthesisModerate, requires specific precursors
Key Advantages Utilizes readily available starting materials; one-pot procedure.Potentially a more direct route to the pyrimidine core.
Potential Challenges Requires elevated temperatures; purification of the final product.Stability of the β-ketoaldehyde precursor; limited literature precedence.

Route 1: The β-Ketoester Cyclocondensation Approach

This well-established route relies on the classical pyrimidine synthesis methodology involving the cyclocondensation of a β-ketoester with a suitable nitrogen source, in this case, formamide. This one-pot reaction is an attractive and frequently employed strategy for the synthesis of 6-substituted pyrimidin-4-ols.

Conceptual Workflow

The logical progression of this synthetic route is outlined below, starting from the synthesis of the key precursor, ethyl 3-cyclopropyl-3-oxopropanoate.

cluster_0 Precursor Synthesis cluster_1 Pyrimidine Ring Formation A Cyclopropanecarbonyl chloride C Ethyl 3-cyclopropyl-3-oxopropanoate A->C B Ethyl potassium malonate B->C F This compound C->F D Formamide D->F E Ammonium Acetate E->F

Caption: Workflow for Route 1.

In-Depth Mechanistic Insight

The reaction is believed to proceed through the initial formation of an enamine intermediate from the reaction of the β-ketoester with ammonia (generated in situ from ammonium acetate and formamide). This is followed by cyclization with formamide and subsequent dehydration to yield the aromatic pyrimidin-4-ol ring.

Experimental Protocol: Synthesis of this compound via Route 1

Part A: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate

  • To a stirred suspension of ethyl potassium malonate (1.0 equiv) in anhydrous acetonitrile, add triethylamine (1.1 equiv) and magnesium chloride (0.5 equiv).

  • Heat the mixture to 40-50 °C for 1 hour.

  • Cool the reaction to 0 °C and add a solution of cyclopropanecarbonyl chloride (1.0 equiv) in anhydrous acetonitrile dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford ethyl 3-cyclopropyl-3-oxopropanoate.

Part B: Cyclocondensation to this compound

  • In a round-bottom flask, combine ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equiv), formamide (10 equiv), and ammonium acetate (3.0 equiv).

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Adjust the pH to 5-6 with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to obtain pure this compound.

Supporting Data (Hypothetical based on analogous reactions):

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield Appearance ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)
Ethyl 3-cyclopropyl-3-oxopropanoateC₈H₁₂O₃156.1870-80%Colorless oil4.12 (q, 2H), 3.55 (s, 2H), 1.95 (m, 1H), 1.23 (t, 3H), 0.95 (m, 4H)
This compoundC₇H₈N₂O136.1560-70%White to off-white solid12.1 (br s, 1H), 7.95 (s, 1H), 6.10 (s, 1H), 1.90 (m, 1H), 0.90 (m, 4H)

Route 2: The β-Ketoaldehyde Cyclocondensation Approach

This alternative strategy involves the reaction of a β-ketoaldehyde equivalent, such as 3-cyclopropyl-3-oxopropanal sodium salt, with formamidine hydrochloride. This approach offers a potentially more direct assembly of the pyrimidine ring.

Conceptual Workflow

The synthesis begins with the preparation of the β-ketoaldehyde precursor, which is then directly used in the cyclocondensation step.

cluster_0 Precursor Synthesis cluster_1 Pyrimidine Ring Formation A Cyclopropyl methyl ketone C 3-Cyclopropyl-3-oxopropanal, sodium salt A->C B Ethyl formate B->C E This compound C->E D Formamidine hydrochloride D->E

Caption: Workflow for Route 2.

In-Depth Mechanistic Insight

This reaction follows the classical Pinner synthesis of pyrimidines. The enolate of the β-ketoaldehyde attacks the formamidine, followed by an intramolecular cyclization and subsequent dehydration to furnish the pyrimidin-4-ol.

Experimental Protocol: Synthesis of this compound via Route 2

Part A: Synthesis of 3-Cyclopropyl-3-oxopropanal, sodium salt

  • To a stirred solution of sodium ethoxide (1.1 equiv) in anhydrous ethanol at 0 °C, add a mixture of cyclopropyl methyl ketone (1.0 equiv) and ethyl formate (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • The resulting precipitate of the sodium salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Part B: Cyclocondensation to this compound

  • Suspend the 3-cyclopropyl-3-oxopropanal, sodium salt (1.0 equiv) and formamidine hydrochloride (1.1 equiv) in ethanol.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 5-6 with acetic acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent to obtain pure this compound.

Supporting Data (Hypothetical):

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield Appearance
3-Cyclopropyl-3-oxopropanal, sodium saltC₆H₇NaO₂134.1175-85%White solid
This compoundC₇H₈N₂O136.1550-60%White to off-white solid

Comparative Analysis and Field-Proven Insights

Route 1 stands out as the more robust and well-documented approach for the synthesis of 6-substituted pyrimidin-4-ols. The one-pot nature of the cyclocondensation step is highly advantageous for operational simplicity and scalability. The key precursor, ethyl 3-cyclopropyl-3-oxopropanoate, can be synthesized in good yield from commercially available starting materials. While the reaction requires high temperatures, it is generally a reliable transformation.

Route 2 , while theoretically sound, suffers from a lack of specific literature precedence for the cyclopropyl derivative. The primary challenge lies in the handling of the β-ketoaldehyde precursor, which can be prone to self-condensation and other side reactions. However, if the sodium salt can be isolated in a stable form, this route offers a more atom-economical approach to the pyrimidine ring.

Expert Recommendation: For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, Route 1 is the recommended starting point . Its foundation in classical pyrimidine chemistry and the availability of analogous procedures provide a high degree of confidence in its successful implementation. Further optimization of reaction conditions for the cyclocondensation step could potentially lead to improved yields and reduced reaction times.

A Researcher's Guide to Off-Target Profiling: A Case Study of 6-Cyclopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of selective targeting is paramount. The efficacy of a therapeutic agent is intrinsically linked to its ability to modulate a specific biological target while minimizing engagement with unintended off-targets, which can lead to unforeseen side effects and toxicity. This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using the hypothetical molecule 6-Cyclopropylpyrimidin-4-ol as a case study. While public-domain data on this specific molecule is not available, we will use established methodologies and analogous compound data to illustrate a robust off-target profiling workflow. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule inhibitors.

Introduction: The Imperative of Selectivity Profiling

The development of highly selective inhibitors is a cornerstone of rational drug design. The pyrimidine scaffold, a privileged structure in medicinal chemistry, is a core component of numerous approved drugs, particularly in oncology. The hypothetical this compound represents a novel variation on this theme, and as with any new chemical entity, a thorough understanding of its selectivity profile is critical before advancing it through the development pipeline.

Cross-reactivity studies are designed to identify and quantify the interactions of a compound with proteins other than its intended therapeutic target. A comprehensive profiling cascade typically involves a combination of in silico, in vitro, and cell-based assays to build a detailed picture of a compound's selectivity. This multi-pronged approach allows for the early identification of potential liabilities and provides crucial data for lead optimization and clinical candidate selection.

In Silico Profiling: Predicting Potential Off-Target Interactions

Before embarking on extensive and resource-intensive wet lab experiments, computational methods can provide valuable initial insights into the potential off-target landscape of a novel compound. Techniques such as structural homology modeling and ligand-based virtual screening can be employed to identify proteins with binding pockets that could potentially accommodate this compound.

Experimental Workflow: In Silico Off-Target Prediction

cluster_0 Step 1: Input cluster_1 Step 2: Database Screening cluster_2 Step 3: Analysis cluster_3 Step 4: Output Input 2D Structure of This compound Database Screen against protein target databases (e.g., PDB, ChEMBL) Input->Database Submit Structure Analysis Identify proteins with high structural or binding site similarity Database->Analysis Similarity Search Output Generate a prioritized list of potential off-targets for in vitro screening Analysis->Output Prioritize Hits cluster_0 Step 1: Cell Line Selection cluster_1 Step 2: Compound Treatment cluster_2 Step 3: Lysate Preparation & Analysis cluster_3 Step 4: Data Interpretation CellLines Select cell lines with known expression of primary and off-targets Treatment Treat cells with a dose range of This compound CellLines->Treatment Culture & Seed Analysis Prepare cell lysates and analyze downstream signaling via Western Blot or other immunoassays Treatment->Analysis Lyse & Analyze Interpretation Correlate changes in signaling with in vitro IC50 values Analysis->Interpretation Quantify & Compare

A Head-to-Head-Vergleich: Benchmarking von 6-Cyclopropylpyrimidin-4-ol-Analoga gegenüber etablierten Kinase-Inhibitoren

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Senior Application Scientist, [Ihr Name/Ihre Abteilung] Datum: 2024-08-10

Zusammenfassung für die Führungsebene

Das 6-Cyclopropylpyrimidin-4-ol-Gerüst stellt eine vielversprechende Ausgangsbasis für die Entwicklung neuartiger Kinase-Inhibitoren dar, einer Wirkstoffklasse, die für die Präzisionsonkologie von entscheidender Bedeutung ist. Dieser Leitfaden skizziert eine umfassende Benchmarking-Strategie, um potenzielle Leitkandidaten, die von diesem Gerüst abgeleitet sind, objektiv mit wichtigen, von der FDA zugelassenen Therapeutika in drei relevanten Kinase-Zielklassen zu vergleichen: Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR), RAF-Serin/Threonin-Kinase (BRAF) und Cyclin-abhängige Kinasen 4 und 6 (CDK4/6). Wir stellen detaillierte, schrittweise Protokolle für biochemische Assays, zellbasierte Assays und In-vitro-ADME-Screenings vor und erläutern die wissenschaftliche Begründung für jeden Schritt. Ziel ist es, ein robustes, selbstvalidierendes experimentelles Rahmenwerk bereitzustellen, um die Wirksamkeit, Selektivität und das medikamentenähnliche Potenzial neuartiger Moleküle im Vergleich zu Infigratinib (FGFR-Inhibitor), Vemurafenib (BRAF-Inhibitor) und Palbociclib (CDK4/6-Inhibitor) zu bewerten.

Einleitung: Die strategische Bedeutung des Pyrimidin-Gerüsts in der Kinase-Hemmung

Kinase-Inhibitoren haben die Krebsbehandlung revolutioniert, indem sie auf spezifische Signalwege abzielen, die das Tumorwachstum vorantreiben. Das Pyrimidin-Ringsystem ist ein bewährtes "privilegiertes Gerüst" im Design von Kinase-Inhibitoren, da es die Fähigkeit besitzt, Wasserstoffbrückenbindungen mit der "Scharnier"-Region der ATP-Bindungsstelle der Kinase einzugehen. Das this compound-Gerüst bietet durch seine Cyclopropylgruppe eine einzigartige Kombination aus Rigidität und dreidimensionalem Charakter, die potenziell die Selektivität und die physikochemischen Eigenschaften verbessern kann.

Um den potenziellen therapeutischen Wert von Verbindungen, die von diesem Gerüst abgeleitet sind (im Folgenden als "Testverbindung" oder "TV" bezeichnet), zu validieren, ist ein direkter Vergleich mit "Best-in-Class"-Wirkstoffen unerlässlich. Dieser Leitfaden schlägt ein Benchmarking gegen drei klinisch und kommerziell erfolgreiche Inhibitoren vor, die auf verschiedene, aber hochrelevante onkogene Signalwege abzielen.

  • Infigratinib (FGFR-Inhibitor): Zielt auf FGFR1-3-Kinasen ab, die bei verschiedenen Krebsarten, einschließlich Cholangiokarzinom und Blasenkrebs, fehlreguliert sind.[1][2]

  • Vemurafenib (BRAF-Inhibitor): Ein potenter Inhibitor von BRAF mit der V600E-Mutation, einer Treibermutation bei etwa 50 % der Melanome.[3][4][5]

  • Palbociclib (CDK4/6-Inhibitor): Hemmt CDK4 und CDK6, wichtige Regulatoren des Zellzyklusfortschritts, und ist für die Behandlung von HR-positivem/HER2-negativem Brustkrebs zugelassen.[6][7][8]

Dieser Vergleich wird es Forschern ermöglichen, die relative Wirksamkeit, Selektivität und das pharmakokinetische Profil ihrer Leitkandidaten zu kontextualisieren und datengestützte Entscheidungen für die weitere Optimierung zu treffen.

Vergleichende Analyse der Signalwege und Wirkmechanismen

Das Verständnis der Zielwege ist entscheidend für die Gestaltung relevanter Experimente. Die untenstehenden Diagramme veranschaulichen die primären Signalwege, die von den ausgewählten Referenzwirkstoffen gehemmt werden.

FGFR-Signalweg

Die Aktivierung von FGFR durch seine Liganden (FGFs) löst die Dimerisierung und Autophosphorylierung des Rezeptors aus, was zur Aktivierung nachgeschalteter Signalwege wie RAS/MAPK und PI3K/AKT führt, die das Zellüberleben und die Proliferation fördern. Infigratinib hemmt kompetitiv die ATP-Bindungsstelle von FGFR und blockiert diese nachgeschalteten Signale.[9]

FGFR_Pathway cluster_membrane Zellmembran FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FGF FGF-Ligand FGF->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Zellproliferation & Überleben ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Infigratinib Infigratinib Infigratinib->FGFR Hemmung

Abbildung 1: Vereinfachter FGFR-Signalweg und Hemmung durch Infigratinib.

BRAF/MAPK-Signalweg

Die BRAF-V600E-Mutation führt zu einer konstitutiven Aktivierung der Kinase, unabhängig von der vorgeschalteten RAS-Aktivierung. Dies führt zu einer hyperaktiven MAPK-Signalkaskade (RAF-MEK-ERK), die das unkontrollierte Wachstum von Melanomzellen fördert. Vemurafenib hemmt selektiv die mutierte BRAF-V600E-Kinase.[10][11]

BRAF_Pathway RAS RAS BRAF_V600E BRAF V600E (konstitutiv aktiv) MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Zellproliferation & Überleben ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Hemmung

Abbildung 2: Konstitutiv aktiver BRAF-V600E/MAPK-Signalweg und Hemmung durch Vemurafenib.

CDK4/6-Zellzyklus-Signalweg

CDK4 und CDK6 bilden Komplexe mit Cyclin D, um das Retinoblastom-Protein (Rb) zu phosphorylieren. Dies setzt den Transkriptionsfaktor E2F frei und ermöglicht den Zellen den Übergang von der G1- in die S-Phase des Zellzyklus. Palbociclib hemmt die Kinaseaktivität von CDK4/6 und führt zu einem G1-Zellzyklus-Arrest.[12][13]

CDK46_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p E2F E2F Rb->E2F bindet & hemmt G1_S_Transition G1-S-Phasenübergang (Zellzyklus-Progression) E2F->G1_S_Transition Palbociclib Palbociclib Palbociclib->CDK46 Hemmung

Abbildung 3: CDK4/6-vermittelter Zellzyklus-Kontrollweg und Hemmung durch Palbociclib.

Experimentelle Benchmarking-Protokolle

Die folgende Sektion beschreibt detaillierte Protokolle für einen direkten Vergleich der Testverbindung (TV) mit Infigratinib, Vemurafenib und Palbociclib.

Phase 1: Biochemische Assays – Wirksamkeit und Selektivität am Ziel

Kausalität der experimentellen Wahl: Bevor die zelluläre Aktivität bewertet wird, ist es entscheidend, die direkte Wechselwirkung des Inhibitors mit seinem gereinigten Kinase-Ziel zu quantifizieren. Dies isoliert die Zielbindung von zellulären Komplexitäten wie der Membranpermeabilität. Ein breites Kinom-Screening ist unerlässlich, um die Selektivität zu bewerten – ein entscheidendes Merkmal eines guten Wirkstoffkandidaten, da die Hemmung von "Off-Targets" zu Toxizität führen kann.

Dieses Protokoll bestimmt die Konzentration des Inhibitors, die erforderlich ist, um 50 % der Kinaseaktivität zu blockieren (IC50).

Workflow-Übersicht:

IC50_Workflow A 1. Plattenvorbereitung: Serielle Verdünnung der Inhibitoren (TV & Referenzen) B 2. Kinase-Reaktion: Kinase + Substrat + ATP + Inhibitor hinzufügen A->B C 3. Inkubation: Raumtemperatur, 60 Minuten B->C D 4. Detektion: Quantifizierung des phosphorylierten Substrats (z. B. Lumineszenz) C->D E 5. Datenanalyse: IC50-Kurvenanpassung D->E

Abbildung 4: Allgemeiner Workflow für den IC50-Kinase-Hemmungsassay.

Schritt-für-Schritt-Methodik:

  • Vorbereitung der Reagenzien:

    • Kinase-Puffer: Bereiten Sie einen geeigneten Kinase-Reaktionspuffer vor (z. B. 40 mM Tris-HCl pH 7,5, 20 mM MgCl2, 0,1 mg/ml BSA, 1 mM DTT).

    • ATP-Lösung: Bereiten Sie eine ATP-Stammlösung vor und verdünnen Sie sie im Kinase-Puffer auf eine Endkonzentration, die dem Km-Wert für jedes jeweilige Kinase-Enzym entspricht. Die Verwendung der ATP-Km-Konzentration gewährleistet eine sensible Messung der ATP-kompetitiven Hemmung.[14]

    • Kinase-Enzyme: Verdünnen Sie rekombinante humane FGFR2-, BRAF-V600E- und CDK4/Cyclin-D1-Enzyme auf die 2-fache Arbeitskonzentration im Kinase-Puffer.

    • Substrate: Verdünnen Sie die entsprechenden Peptidsubstrate (z. B. Poly(Glu, Tyr) für FGFR2, spezifisches MEK1-Peptid für BRAF, Rb-Proteinfragment für CDK4/6) auf die 2-fache Arbeitskonzentration.

  • Verdünnung der Verbindungen:

    • Erstellen Sie eine 10-Punkt-serielle Verdünnung (3-fach) der Testverbindung und der Referenzinhibitoren (Infigratinib, Vemurafenib, Palbociclib) in 100 % DMSO, beginnend bei einer Konzentration von 1 mM.

    • Übertragen Sie 1 µl jeder Verdünnung in die entsprechenden Wells einer 384-Well-Assay-Platte. Fügen Sie 1 µl DMSO für die Kontrollen "keine Hemmung" (100 % Aktivität) und "kein Enzym" (0 % Aktivität) hinzu.

  • Kinase-Reaktion:

    • Fügen Sie 10 µl der 2-fachen Kinase-Enzymlösung zu jedem Well hinzu (außer den "kein Enzym"-Kontrollen).

    • Mischen Sie die Kinase und die Verbindung durch leichtes Schütteln und inkubieren Sie sie 10 Minuten bei Raumtemperatur, um die Bindung zu ermöglichen.

    • Initiieren Sie die Reaktion durch Zugabe von 10 µl einer Vormischung, die das 2-fache Substrat und 2-fache ATP enthält. Das endgültige Reaktionsvolumen beträgt 21 µl.

  • Inkubation und Detektion:

    • Inkubieren Sie die Platte 60 Minuten bei Raumtemperatur.

    • Stoppen Sie die Reaktion und quantifizieren Sie die ATP-Umwandlung (ein Indikator für die Kinaseaktivität) durch Zugabe von 20 µl eines Detektionsreagenzes (z. B. ADP-Glo™, Promega). Dieses Reagenz misst die Menge an produziertem ADP, die umgekehrt proportional zur Hemmung ist.

    • Lesen Sie die Lumineszenz mit einem geeigneten Plattenlesegerät ab.

  • Datenanalyse:

    • Normalisieren Sie die Daten, indem Sie den Durchschnitt der "kein Enzym"-Kontrollen (0 % Aktivität) subtrahieren und das Ergebnis durch den Durchschnitt der "keine Hemmung"-Kontrollen (100 % Aktivität) dividieren.

    • Tragen Sie den Prozentsatz der Hemmung gegen die logarithmische Konzentration des Inhibitors auf. Passen Sie die Daten mit einer nichtlinearen Regression (log(Inhibitor) vs. normalisierte Antwort -- Variable Steigung) an, um den IC50-Wert zu berechnen.

Dieses Protokoll bewertet die Spezifität eines Inhibitors, indem seine Aktivität gegen ein großes Panel von Kinasen gescreent wird.

Schritt-für-Schritt-Methodik:

  • Einreichung der Verbindung: Stellen Sie die Testverbindung und die Referenzinhibitoren in einer festen Konzentration (z. B. 1 µM) einem kommerziellen Screening-Dienstleister zur Verfügung (z. B. Reaction Biology, Eurofins Discovery).[15][16] Diese Dienste verwenden hochdurchsatzfähige radiometrische oder bindungsbasierte Assays gegen Panels von Hunderten von menschlichen Kinasen.

  • Datenauswertung: Die Ergebnisse werden in der Regel als prozentuale Hemmung bei der getesteten Konzentration angegeben.

  • Selektivitätsanalyse:

    • Visualisieren Sie die Daten mit einem Kinom-Baumdiagramm, um Cluster von gehemmten Kinasen zu identifizieren.

    • Berechnen Sie Selektivitäts-Scores (z. B. S-Score), um die Spezifität quantitativ zu bewerten. Ein niedrigerer Score (d. h. die Hemmung weniger Kinasen) weist auf eine höhere Selektivität hin.

    • Vergleichen Sie das Selektivitätsprofil der TV mit dem der Referenzwirkstoffe. Identifizieren Sie alle unerwarteten Off-Target-Hemmungen, die auf potenzielle Toxizitätsprobleme hinweisen könnten.

Erwartete Ergebnisse (hypothetische Daten):

VerbindungZiel-KinaseIC50 (nM)Selektivitäts-Score (S(10))
Testverbindung FGFR28,5 0,08
InfigratinibFGFR21,20,10
Testverbindung BRAF V600E25,1 0,05
VemurafenibBRAF V600E5,80,04
Testverbindung CDK4/Cyclin D115,3 0,12
PalbociclibCDK4/Cyclin D111,00,15

Tabelle 1: Zusammenfassung der hypothetischen biochemischen Daten. Der Selektivitäts-Score S(10) gibt an, wie selektiv eine Verbindung für ihre Zielkinase im Vergleich zu einem Panel von Off-Target-Kinasen ist, wenn sie in einer Konzentration von 1 µM getestet wird.

Phase 2: Zellbasierte Assays – Demonstration der Wirksamkeit in einem relevanten biologischen Kontext

Kausalität der experimentellen Wahl: Zellbasierte Assays sind der nächste logische Schritt, da sie die Fähigkeit einer Verbindung bewerten, Zellmembranen zu durchdringen, sich an ihr intrazelluläres Ziel zu binden und eine nachgeschaltete biologische Reaktion in einem lebenden System hervorzurufen. Die Auswahl von Krebszelllinien, die von der Zielkinase abhängig sind ("Onkogen-abhängig"), ist entscheidend für die Demonstration der zielgerichteten Wirksamkeit.

Dieses Protokoll misst die Konzentration des Inhibitors, die erforderlich ist, um das Wachstum von Krebszellen um 50 % zu hemmen (GI50).

Schritt-für-Schritt-Methodik:

  • Zellkultur:

    • Kultivieren Sie die entsprechenden Krebszelllinien in den empfohlenen Medien (z. B. NCI-H716 [FGFR2-Fusion] für FGFR, A375 [BRAF V600E] für BRAF und MCF-7 [ER+, Rb-positiv] für CDK4/6).

    • Stellen Sie sicher, dass die Zellen sich in der logarithmischen Wachstumsphase befinden und frei von Kontaminationen sind.

  • Zellaussaat:

    • Trypsinisieren Sie die Zellen, zählen Sie sie mit einem Hämozytometer oder einem automatisierten Zellzähler und verdünnen Sie sie auf eine Dichte von 5.000–10.000 Zellen pro 100 µl.

    • Säen Sie 100 µl der Zellsuspension in die Wells einer 96-Well-Platte mit klarem Boden aus und lassen Sie die Zellen über Nacht bei 37 °C und 5 % CO2 anhaften.

  • Behandlung mit der Verbindung:

    • Bereiten Sie serielle Verdünnungen der TV und der Referenzinhibitoren im Zellkulturmedium vor (typischerweise bei 2-facher Endkonzentration).

    • Entfernen Sie das Medium von den Zellen und fügen Sie 100 µl des medienhaltigen Wirkstoffs zu den entsprechenden Wells hinzu. Fügen Sie Medium mit 0,1 % DMSO als Vehikelkontrolle hinzu.

  • Inkubation und Lebensfähigkeitsmessung:

    • Inkubieren Sie die Platten für 72 Stunden bei 37 °C und 5 % CO2.

    • Messen Sie die Zelllebensfähigkeit mit einem Reagenz wie dem CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Dieses Reagenz lysiert die Zellen und erzeugt ein lumineszierendes Signal, das proportional zur Menge des vorhandenen ATP ist, was ein Indikator für die Anzahl der lebensfähigen Zellen ist.[17]

    • Lesen Sie die Lumineszenz mit einem Plattenlesegerät ab.

  • Datenanalyse:

    • Normalisieren Sie die Daten auf die Vehikelkontrolle (100 % Wachstum).

    • Passen Sie die Daten mit einer nichtlinearen Regression an, um den GI50-Wert für jede Verbindung zu berechnen.

Dieses Protokoll bestätigt, dass der Inhibitor sein beabsichtigtes Ziel in den Zellen trifft, indem er die Phosphorylierung eines nachgeschalteten Substrats misst.

Schritt-für-Schritt-Methodik:

  • Zellbehandlung und Lysat-Herstellung:

    • Säen Sie Zellen in 6-Well-Platten aus und lassen Sie sie anhaften.

    • Behandeln Sie die Zellen 2-4 Stunden lang mit der TV und den Referenzinhibitoren in Konzentrationen um ihre jeweiligen GI50-Werte (z. B. 0,1x, 1x, 10x GI50).

    • Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie in RIPA-Puffer, der mit Protease- und Phosphatase-Inhibitoren ergänzt ist.

    • Bestimmen Sie die Proteinkonzentration mit einem BCA-Assay.

  • SDS-PAGE und Western Blot:

    • Trennen Sie gleiche Mengen an Proteinlysat (20-30 µg) auf einem SDS-PAGE-Gel auf.

    • Übertragen Sie die Proteine auf eine PVDF-Membran.

    • Blockieren Sie die Membran 1 Stunde lang in 5 % fettfreier Milch oder BSA in TBST.

    • Inkubieren Sie die Membran über Nacht bei 4 °C mit primären Antikörpern, die auf die phosphorylierten und Gesamtproteine der nachgeschalteten Ziele abzielen:

      • FGFR-Weg: p-ERK1/2, Gesamt-ERK1/2

      • BRAF-Weg: p-MEK1/2, Gesamt-MEK1/2

      • CDK4/6-Weg: p-Rb (Ser780), Gesamt-Rb

    • Waschen Sie die Membran und inkubieren Sie sie 1 Stunde lang mit einem HRP-konjugierten sekundären Antikörper.

    • Visualisieren Sie die Proteinbanden mit einem Chemilumineszenz-Substrat und bilden Sie sie ab. GAPDH oder β-Actin sollten als Ladekontrolle verwendet werden.

Erwartete Ergebnisse (hypothetische Daten):

VerbindungZelllinieGI50 (nM)p-ERK-Reduktion (bei 1x GI50)
Testverbindung NCI-H71645,2 Ja
InfigratinibNCI-H71615,0Ja
Testverbindung A37598,6 Ja
VemurafenibA37533,1Ja
Testverbindung MCF-775,4 N/A (p-Rb messen)
PalbociclibMCF-750,5N/A (p-Rb messen)

Tabelle 2: Zusammenfassung der hypothetischen zellbasierten Daten. Die p-ERK-Reduktion wird durch Western Blot bestätigt.

Phase 3: In-vitro-ADME-Screening – Bewertung des medikamentenähnlichen Potenzials

Kausalität der experimentellen Wahl: Eine hohe Wirksamkeit ist bedeutungslos, wenn ein Wirkstoff sein Ziel in vivo nicht erreichen kann. Frühe ADME-Assays (Absorption, Verteilung, Metabolismus, Ausscheidung) sind entscheidend, um Verbindungen mit potenziellen pharmakokinetischen Schwachstellen zu identifizieren und auszusortieren.[18][19]

Dieser Assay bewertet, wie schnell eine Verbindung durch Cytochrom-P450-Enzyme in der Leber abgebaut wird, was ein wichtiger Faktor für die orale Bioverfügbarkeit und die Halbwertszeit ist.

Schritt-für-Schritt-Methodik:

  • Reaktionsaufbau:

    • Inkubieren Sie die TV und die Referenzinhibitoren (1 µM Endkonzentration) mit gepoolten humanen Lebermikrosomen (0,5 mg/ml) in einem Phosphatpuffer (pH 7,4).

    • Wärmen Sie die Mischung 5 Minuten lang auf 37 °C vor.

    • Initiieren Sie die Reaktion durch Zugabe des Kofaktors NADPH (1 mM).

  • Zeitpunkte und Probenentnahme:

    • Entnehmen Sie Aliquots zu mehreren Zeitpunkten (z. B. 0, 5, 15, 30, 60 Minuten).

    • Stoppen Sie die Reaktion in jedem Aliquot durch Zugabe von eiskaltem Acetonitril, das einen internen Standard enthält.

  • Analyse:

    • Zentrifugieren Sie die Proben, um das ausgefällte Protein zu entfernen.

    • Analysieren Sie den Überstand mittels LC-MS/MS, um die verbleibende Menge der Ausgangsverbindung an jedem Zeitpunkt zu quantifizieren.

  • Datenanalyse:

    • Tragen Sie den natürlichen Logarithmus des Prozentsatzes der verbleibenden Ausgangsverbindung gegen die Zeit auf.

    • Die Steigung der linearen Regressionslinie entspricht der Eliminationsgeschwindigkeitskonstante (k).

    • Berechnen Sie die intrinsische Clearance (Cl_int) und die Halbwertszeit (t½ = 0,693/k).

Dieser Assay bewertet die passive transzelluläre Permeabilität einer Verbindung, die ihre orale Absorption vorhersagt.

Schritt-für-Schritt-Methodik:

  • Plattenvorbereitung: Beschichten Sie die Filter einer 96-Well-Filterplatte (Donorplatte) mit einer Lipidmischung (z. B. Phosphatidylcholin in Dodecan), um eine künstliche Membran zu bilden.

  • Verbindungszugabe: Fügen Sie die TV und die Referenzinhibitoren (z. B. 10 µM) zum Puffer in der Donorplatte hinzu. Füllen Sie die Akzeptorplatte mit Puffer.

  • Inkubation: Setzen Sie die Donorplatte auf die Akzeptorplatte und inkubieren Sie sie 4-16 Stunden bei Raumtemperatur.

  • Analyse: Messen Sie die Konzentration der Verbindung in den Donor- und Akzeptor-Wells mittels UV-Vis-Spektroskopie oder LC-MS/MS.

  • Datenanalyse: Berechnen Sie den Permeabilitätskoeffizienten (Pe). Verbindungen mit hoher Permeabilität (Pe > 10 x 10⁻⁶ cm/s) haben eine höhere Wahrscheinlichkeit, gut oral absorbiert zu werden.

Erwartete Ergebnisse (hypothetische Daten):

VerbindungIntrinsische Clearance (Cl_int, µl/min/mg)Halbwertszeit (t½, min)Permeabilität (Pe, 10⁻⁶ cm/s)
Testverbindung 35 48 12,5
Infigratinib256215,1
Vemurafenib159518,3
Palbociclib55288,9

Tabelle 3: Zusammenfassung der hypothetischen In-vitro-ADME-Daten. Niedrigere Clearance und höhere Permeabilität sind wünschenswerte Eigenschaften.

Synthese und nächste Schritte

Dieser Leitfaden bietet einen strukturierten Ansatz zum Benchmarking neuartiger Inhibitoren auf Basis des this compound-Gerüsts gegenüber etablierten Therapeutika. Durch die systematische Bewertung der biochemischen Wirksamkeit, der zellulären Aktivität und der grundlegenden ADME-Eigenschaften können Forscher ein umfassendes Profil ihrer Leitkandidaten erstellen.

Die in den Tabellen dargestellten hypothetischen Daten würden darauf hindeuten, dass die "Testverbindung" eine vielversprechende Aktivität aufweist, obwohl sie in den primären Wirksamkeitsassays etwas weniger potent ist als die Referenzwirkstoffe. Ihr günstiges metabolisches Stabilitäts- und Permeabilitätsprofil rechtfertigt jedoch eine weitere Untersuchung und Optimierung. Die nächsten Schritte würden die Untersuchung der in-vivo-Pharmakokinetik und die Wirksamkeitsstudien in Xenograft-Tiermodellen umfassen, um das therapeutische Potenzial vollständig zu bewerten.

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  • Beaver, J. A., & Park, B. H. (2015). Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. PubMed Central. --INVALID-LINK--

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  • ChemPartner. (2023). 3 Reasons to Introduce ADME Assays ASAP in Drug Discovery. --INVALID-LINK--

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  • American Association for Cancer Research (AACR). (2024). Erdafitinib Granted Full Approval for Bladder Cancer. --INVALID-LINK--

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References

A Comparative Guide to the Synthesis of 6-Cyclopropylpyrimidin-4-ol: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of established methodologies for the synthesis of 6-Cyclopropylpyrimidin-4-ol, a key heterocyclic building block in medicinal chemistry and drug development. Pyrimidine derivatives are widely recognized for their diverse therapeutic applications, including anticancer, anti-HIV, and anti-inflammatory agents.[1] The reproducibility of their synthesis is paramount for consistent downstream applications. This document offers a comparative evaluation of common synthetic routes, focusing on the underlying chemical principles, experimental considerations, and factors influencing yield and purity.

Introduction: The Significance of the 6-Cyclopropylpyrimidine Scaffold

The pyrimidine nucleus is a fundamental component of nucleic acids and numerous bioactive molecules.[][3] The incorporation of a cyclopropyl group at the 6-position often imparts unique conformational constraints and metabolic stability, making this compound (PubChem CID: 135668178) a valuable intermediate for library synthesis and lead optimization in drug discovery programs.[4] The challenge, however, lies in selecting a synthetic pathway that is not only high-yielding but also robust and reproducible across different laboratory settings.

This guide will dissect two primary, literature-derived strategies for the construction of the 6-substituted pyrimidin-4-ol core:

  • The Principal Condensation Route: Reaction of a β-ketoester with formamide.

  • The Amidine Cyclization Route: Cyclocondensation of a β-dicarbonyl equivalent with formamidine.

We will examine the mechanistic rationale, provide detailed protocols, and present a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Method 1: The β-Ketoester and Formamide Condensation Pathway

This is a classical and widely employed method for constructing the pyrimidine ring. The strategy involves the condensation of a β-ketoester with formamide, often in the presence of a base.[1][5] The β-ketoester provides the C4-C5-C6 backbone of the pyrimidine, while formamide serves as the source for the N1-C2-N3 fragment.

Reaction Principle & Mechanism

The reaction proceeds via a base-catalyzed condensation. A strong base, typically sodium methoxide or ethoxide, deprotonates the α-carbon of the β-ketoester (ethyl 3-cyclopropyl-3-oxopropanoate), generating a reactive enolate. This enolate attacks the formamide, leading to a series of condensation and cyclization steps that ultimately yield the thermodynamically stable pyrimidin-4-ol tautomer.

G cluster_0 Method 1: β-Ketoester Pathway Start Ethyl 3-cyclopropyl-3-oxopropanoate + Formamide Base Base (e.g., NaOMe) in Solvent (e.g., n-Butanol) Start->Base Reaction Setup Intermediate Enamine Intermediate Formation (via Condensation) Base->Intermediate Heat (Reflux) Cyclization Intramolecular Cyclization (Ring Closure) Intermediate->Cyclization Elimination of EtOH & H₂O Product This compound Cyclization->Product

Caption: Workflow for the β-ketoester condensation method.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous 4-hydroxypyrimidines.[5]

  • Reaction Setup: To a solution of sodium methoxide (1.2 equivalents) in anhydrous n-butanol (10 mL per gram of ketoester), add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equivalent).

  • Reagent Addition: Add formamide (3.0 equivalents) to the mixture.

  • Reaction Conditions: Heat the mixture to reflux (approx. 110-118 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in hot water and acidify with glacial acetic acid to a pH of ~5-6. The product will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Discussion of Reproducibility & Causality
  • Choice of Base & Solvent: Sodium methoxide is a cost-effective and potent base for generating the necessary enolate. n-Butanol is used as a high-boiling solvent to drive the reaction to completion, as the elimination of ethanol and water is favored at elevated temperatures. The use of an anhydrous solvent is critical to prevent hydrolysis of the ester and base.

  • Stoichiometry: An excess of formamide is used to ensure the complete conversion of the intermediate enamine, which is formed in situ from the ketoester and ammonia generated from formamide decomposition.

  • Potential Pitfalls: Incomplete reaction is the most common issue. This can be mitigated by ensuring anhydrous conditions and sufficient reaction time. The formation of polymeric side products can occur if the temperature is too high or if the reaction is heated for an extended period.

  • Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with reported values.

Method 2: The Formamidine Cyclization Pathway

This approach utilizes a pre-formed amidine, such as formamidine acetate, which reacts with a β-dicarbonyl compound or its synthetic equivalent to form the pyrimidine ring. This method can sometimes offer milder reaction conditions and improved yields compared to using formamide directly.[6][7]

Reaction Principle & Mechanism

The reaction involves the direct cyclocondensation of formamidine with a 1,3-dicarbonyl compound. The two nitrogen atoms of the formamidine react with the two carbonyl groups (or their equivalents) of the three-carbon synthon. This pathway is often more direct and can generate fewer side products compared to the formamide method.

G cluster_1 Method 2: Formamidine Cyclization Start Ethyl 3-cyclopropyl-3-oxopropanoate + Formamidine Acetate BaseSolvent Base (e.g., NaOEt) in Solvent (e.g., EtOH) Start->BaseSolvent Reaction Setup Condensation Double Condensation BaseSolvent->Condensation Heat (Reflux) Cyclization Dehydrative Cyclization Condensation->Cyclization Elimination of H₂O & EtOH Product This compound Cyclization->Product

Caption: Workflow for the formamidine cyclization method.

Experimental Protocol

This protocol is a representative procedure adapted from general pyrimidine syntheses.[7][8]

  • Reaction Setup: Prepare a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol (15 mL per gram of ketoester).

  • Reagent Addition: To this solution, add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equivalent) followed by formamidine hydrochloride or acetate (1.1 equivalents).

  • Reaction Conditions: Heat the mixture under reflux for 3-5 hours, monitoring by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction to room temperature and evaporate the solvent in vacuo.

  • Purification: Redissolve the residue in water and acidify with concentrated HCl to pH 5-6.

  • Isolation: Cool the solution in an ice bath to induce precipitation. Collect the resulting solid by filtration, wash with a small amount of cold ethanol, and dry to afford the final product.

Discussion of Reproducibility & Causality
  • Amidine Salt Choice: Formamidine acetate or hydrochloride can be used. The acetate salt is often preferred as it is less acidic and can lead to cleaner reactions. The choice of amidine can be a drawback from an industrial perspective due to higher costs compared to formamide.[5]

  • Milder Conditions: This reaction can often be run effectively in ethanol at reflux (~78 °C), which is a lower temperature than the n-butanol required for the formamide method. This can be advantageous for substrates with heat-sensitive functional groups.

  • Potential Pitfalls: The primary challenge is the hygroscopic nature of formamidine salts. All reagents and solvents must be strictly anhydrous to prevent the hydrolysis of the amidine and ensure reproducible yields. The stoichiometry must be carefully controlled, as an excess of either reagent can lead to side product formation.

  • Self-Validation: As with Method 1, rigorous analytical characterization (NMR, MS, melting point) is essential to confirm the structure and purity of this compound.

Comparative Analysis

ParameterMethod 1: β-Ketoester & FormamideMethod 2: Formamidine Cyclization
Starting Materials Ethyl 3-cyclopropyl-3-oxopropanoate, Formamide, Sodium MethoxideEthyl 3-cyclopropyl-3-oxopropanoate, Formamidine Salt, Sodium Ethoxide
Reagent Cost & Availability Low (Formamide is very inexpensive)Moderate (Formamidine salts are more expensive)
Reaction Temperature High (~110-120 °C)Moderate (~78 °C)
Typical Reaction Time 4-6 hours3-5 hours
Reported Yields (General) Moderate to Good (50-75%)Good to Excellent (65-85%)
Scalability Excellent; widely used in industry despite some older processes having low yields.[5]Good; may be limited by reagent cost on a very large scale.
Key Pros Very low reagent cost; simple reagents.Milder conditions; potentially higher yields and cleaner reaction profiles.
Key Cons High reaction temperature; potential for side products.Higher reagent cost; requires strictly anhydrous conditions.

Conclusion and Recommendation

Both evaluated methods provide viable and reproducible pathways to this compound.

  • Method 1 (β-Ketoester & Formamide) is highly attractive for large-scale synthesis due to its use of inexpensive and readily available starting materials. Its primary drawback is the high reaction temperature, which may not be suitable for more complex or sensitive substrates. Careful control over reaction time and temperature is crucial for reproducibility.

  • Method 2 (Formamidine Cyclization) often provides a cleaner and higher-yielding alternative under milder conditions. This makes it an excellent choice for laboratory-scale synthesis where yield and purity are prioritized over raw material cost. The critical factor for success with this method is the rigorous exclusion of moisture.

For researchers in a drug development setting, the choice depends on the scale and stage of the project. For initial exploratory work, the higher yield and cleaner profile of Method 2 may be preferable to ensure a reliable supply of high-purity material. For later-stage process development and scale-up, the economic advantages of Method 1 warrant its consideration and optimization.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Cyclopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of 6-Cyclopropylpyrimidin-4-ol (CAS No. 7038-75-7). Adherence to these protocols is fundamental to ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. Given the specialized nature of this compound, this document synthesizes best practices from handling analogous pyrimidine derivatives and general hazardous waste management principles.

The cornerstone of chemical safety is proactive risk assessment. While comprehensive hazard data for this compound is not widely published, its pyrimidine structure necessitates that it be handled as a hazardous substance. The procedures outlined below are designed as a self-validating system to minimize risk and ensure responsible stewardship of chemical reagents.

Hazard Assessment and Precautionary Measures

Before any handling or disposal activities, a thorough risk assessment is mandatory. The primary source for this information must always be the manufacturer-provided Safety Data Sheet (SDS). In its absence, the precautionary principle dictates treating the substance with the highest level of caution.

Presumed Hazard Profile

Based on data from structurally similar pyrimidine-based compounds, this compound should be presumed to pose potential hazards[1][2]. These may include:

  • Skin irritation

  • Serious eye irritation

  • Harmful if swallowed

  • Potential for respiratory irritation

All personnel must be familiar with these potential risks before working with the compound. The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard requires that employers provide employees with information and training on hazardous chemicals in their work area[3][4].

Essential Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable. The following table summarizes the minimum required PPE for handling this compound and its associated waste.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield[5].Protects against accidental splashes of liquid waste or contact with solid particulates, preventing serious eye irritation.
Hand Protection Chemically impermeable gloves (e.g., Nitrile, Neoprene)[1].Prevents direct skin contact and potential irritation or absorption. Contaminated gloves must be disposed of as solid hazardous waste.
Body Protection A buttoned laboratory coat.Protects skin and personal clothing from contamination.
Foot Protection Closed-toed shoes.Prevents injury from spills or dropped items.
Engineering Controls

All handling of this compound, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood[1]. This engineering control is the primary defense against the inhalation of potentially harmful aerosols or dust.

Waste Characterization, Segregation, and Collection

Proper waste management begins at the point of generation. The fundamental principle is that all materials contaminated with this compound are to be considered hazardous waste.

Waste Stream Segregation

Segregating chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal[6]. Do not mix this compound waste with other incompatible waste streams[1]. Establish separate, clearly labeled containers for each waste type:

  • Solid Waste: This stream includes contaminated consumables such as gloves, weighing paper, bench protectors, and absorbent materials used for spill cleanup. Collect these items in a designated, lined solid hazardous waste container[1].

  • Liquid Waste: This includes unused or spent solutions containing this compound and the first two rinses from cleaning contaminated glassware. This waste must be collected in a compatible, leak-proof liquid hazardous waste container[1][5].

  • Sharps Waste: Any needles, syringes, or broken glassware contaminated with this compound must be placed in a designated, puncture-resistant sharps container to prevent physical injury and chemical exposure[5].

  • Empty Containers: Original containers of this compound are not to be discarded as regular trash. They must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate is considered hazardous and must be collected as liquid waste[1][6]. After rinsing, the container should be defaced of its original label and disposed of according to institutional policy.

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for managing this compound waste from generation to pickup.

Step 1: Container Selection and Labeling

Select a waste container that is chemically compatible and has a tightly fitting lid[6]. As soon as the first drop of waste is added, the container must be labeled. Affix a hazardous waste tag that includes:

  • The words "Hazardous Waste"[1][5].

  • The full chemical name: "this compound".

  • An accurate list of all container contents, including solvents.

  • The accumulation start date.

  • The associated hazards (e.g., Irritant, Harmful).

Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)

Store the properly labeled waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA)[5]. The SAA must be under the control of laboratory personnel.

  • Keep Containers Closed: Waste containers must remain securely closed at all times, except when waste is being added[6].

  • Use Secondary Containment: Place waste containers in a secondary containment bin or tray capable of holding 110% of the volume of the largest container to mitigate leaks or spills[5].

Step 3: Arranging for Final Disposal

The final disposal of this compound is a regulated activity that must not be attempted by laboratory personnel.

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed environmental waste management company to schedule a pickup for the hazardous waste[1][5].

  • Prohibited Disposal Methods: Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash[5][7]. The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals, a best practice that should be adopted for all research chemicals[8].

Emergency Procedures: Spill Management

In the event of a small-scale spill, immediate and correct action is required to mitigate risks[1].

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.

  • Ventilate: Ensure the chemical fume hood is operational and the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as detailed in Section 1.2.

  • Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent. Collect all cleaning materials (wipes, swabs) as solid hazardous waste.

  • Report: Report the spill to your laboratory supervisor and the EH&S department, in accordance with your institution's policy.

Disposal Workflow Visualization

The following diagram outlines the logical decision-making process for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal sds Consult Manufacturer's SDS ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe hood Handle in a Chemical Fume Hood ppe->hood characterize Characterize as Hazardous Waste hood->characterize segregate Segregate Waste Streams characterize->segregate container Use Compatible, Leak-Proof Containers characterize->container solid Solid Waste segregate->solid liquid Liquid Waste segregate->liquid sharps Sharps Waste segregate->sharps label_container Label with 'Hazardous Waste' & Chemical Name container->label_container close_container Keep Container Securely Closed label_container->close_container saa Store in Designated Satellite Accumulation Area (SAA) close_container->saa secondary Use Secondary Containment saa->secondary document Document Waste for Disposal secondary->document contact Contact EH&S for Waste Pickup document->contact

Caption: Disposal workflow for this compound waste.

References

Navigating the Safe Handling of 6-Cyclopropylpyrimidin-4-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers engaged in the synthesis and application of novel chemical entities, a deep understanding of safe handling protocols is not merely a procedural formality but the very foundation of scientific integrity and personal safety. 6-Cyclopropylpyrimidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry, requires meticulous handling due to its implicit hazards. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), operational handling, and compliant disposal of this compound, ensuring a secure laboratory environment.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, its structure—a substituted pyrimidine—allows us to infer potential hazards based on analogous compounds. Pyrimidine derivatives can exhibit a range of toxicological profiles, often including skin, eye, and respiratory irritation, and potential harm if ingested.[1] Therefore, a conservative and cautious approach is mandated.

All laboratory personnel must treat this compound as a hazardous substance until comprehensive toxicological data becomes available. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires that laboratories develop a Chemical Hygiene Plan that outlines procedures for worker protection.[2]

Inferred Hazard Profile:

Hazard ClassGHS PictogramPrecautionary StatementRationale
Acute Toxicity, Oral P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.[3]Analogous heterocyclic compounds are often harmful if swallowed.[3]
Skin Irritation P280: Wear protective gloves/protective clothing.Substituted pyrimidines can cause skin irritation upon contact.[1]
Eye Irritation P280: Wear eye protection/face protection.Direct contact with chemical powders or solutions can cause serious eye irritation.[1]
Respiratory Irritation P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.[4]Fine powders can be easily aerosolized, posing an inhalation risk.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against chemical exposure.[5][6] It must be chosen based on the potential hazards and the specific operations being performed.

  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.

    • Recommended for Liquid Handling : When handling solutions of this compound, chemical splash goggles are required to provide a complete seal around the eyes.[7]

    • High-Risk Operations : For procedures with a significant splash or pressurization risk, a face shield must be worn over chemical splash goggles.[7][8]

  • Skin and Body Protection :

    • Laboratory Coat : A flame-resistant lab coat, fully buttoned, is mandatory to protect skin and clothing.[7][9]

    • Gloves : Disposable nitrile gloves are the standard for providing short-term protection against a wide array of chemicals.[8] For handling this compound, double-gloving is a prudent measure to increase protection against potential pinholes or degradation. Gloves should be inspected for integrity before each use and changed immediately upon contamination.[8]

    • Apparel : Full-length pants and closed-toe, closed-heel shoes are required to ensure no skin is exposed.[1]

  • Respiratory Protection :

    • Engineering Controls First : All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][10] The fume hood is the primary engineering control and is non-negotiable.

    • When Respirators are Needed : If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill cleanup, respiratory protection is necessary.[8] A NIOSH-approved respirator, such as an N95 for particulates or a full-face respirator with appropriate cartridges for vapors, would be required.[11][12] Use of a respirator necessitates enrollment in a respiratory protection program, including fit testing and medical evaluation, as mandated by OSHA.[8]

Operational Workflow: A Step-by-Step Protocol

A disciplined, sequential workflow is critical to preventing contamination and exposure. This protocol integrates PPE use with standard laboratory operations.

  • Preparation :

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Gather all necessary chemicals, equipment, and waste containers and place them inside the fume hood.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[10]

  • PPE Donning Sequence : The order in which you put on PPE is crucial to avoid contamination.

G cluster_donning PPE Donning Workflow lab_coat 1. Lab Coat (Fully buttoned) gloves1 2. Inner Gloves (Tuck sleeves into gloves) lab_coat->gloves1 respirator 3. Respirator (If required, perform seal check) gloves1->respirator goggles 4. Goggles / Face Shield respirator->goggles gloves2 5. Outer Gloves (Extend over cuff of lab coat) goggles->gloves2

Figure 1. Sequential workflow for donning PPE.
  • Handling the Compound :

    • Weighing : When weighing the solid compound, use a spatula and weighing paper. Perform this task deep within the fume hood to contain any airborne powder.

    • Transfers : Use appropriate glassware and funnels for transferring solids and liquids to minimize the risk of spills.

    • Work Surface : Keep the work surface clean and immediately address any small spills with a suitable absorbent material.

  • Decontamination :

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Clean any contaminated equipment.

  • PPE Doffing Sequence : This sequence is designed to prevent contact with contaminants on the exterior of your PPE.

G cluster_doffing PPE Doffing Workflow gloves2_off 1. Remove Outer Gloves (Avoid touching skin) goggles_off 2. Remove Goggles / Face Shield (Handle by straps) gloves2_off->goggles_off lab_coat_off 3. Remove Lab Coat (Roll inside-out) goggles_off->lab_coat_off gloves1_off 4. Remove Inner Gloves lab_coat_off->gloves1_off wash_hands 5. Wash Hands Thoroughly gloves1_off->wash_hands

Figure 2. Sequential workflow for doffing PPE to prevent cross-contamination.

Waste Management and Disposal Plan

Proper waste management is a legal and ethical responsibility, governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] All waste generated from handling this compound must be treated as hazardous waste.

  • Waste Segregation : Never mix incompatible waste streams.[15]

    • Solid Waste : Contaminated PPE (gloves, wipes), weighing paper, and absorbent materials must be collected in a designated, lined, and sealed solid hazardous waste container.[1]

    • Liquid Waste : Unused solutions, reaction mixtures, and solvent rinsates must be collected in a compatible, sealed liquid hazardous waste container.[1]

    • Sharps Waste : Any contaminated needles or broken glass must be placed in a puncture-resistant sharps container.[10]

  • Container Management :

    • All waste containers must be clearly labeled with a "Hazardous Waste" tag the moment the first drop of waste is added.[13][16]

    • The label must include the full chemical name ("this compound"), concentration, and associated hazards.[13]

    • Keep containers closed at all times except when adding waste.[17]

    • Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15][17]

  • Disposal Protocol : The ultimate disposal of chemical waste must be handled by a licensed environmental waste management company, typically via high-temperature incineration.[9] Never dispose of this chemical down the drain or in the regular trash.[13]

G cluster_waste Waste Disposal Decision Workflow start Waste Generated is_sharp Is it a sharp (needle, broken glass)? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_bin Place in Sharps Container is_sharp->sharps_bin Yes liquid_bin Collect in Liquid Hazardous Waste Container is_liquid->liquid_bin Yes solid_bin Collect in Solid Hazardous Waste Container is_liquid->solid_bin No (e.g., gloves, wipes)

Figure 3. Decision workflow for proper segregation of hazardous waste.

Emergency Preparedness

In the event of an exposure or spill, immediate and correct action is vital.[5]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Spill : For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite), collect it using non-sparking tools, and place it in the solid hazardous waste container.[1][18] For large spills, evacuate the area, notify your institution's Environmental Health and Safety (EHS) office, and restrict access.

By adhering to this comprehensive safety framework, researchers can confidently handle this compound, ensuring the protection of themselves, their colleagues, and the environment, while upholding the highest standards of scientific practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.